2-(4-Chloro-2-formylphenoxy)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-2-formylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-7-1-2-8(6(3-7)4-12)14-5-9(11)13/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDDXYAHRSNFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366970 | |
| Record name | 2-(4-chloro-2-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590376-72-0 | |
| Record name | 2-(4-chloro-2-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-(4-Chloro-2-formylphenoxy)acetamide: Synthesis, Properties, and Potential Applications for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chloro-2-formylphenoxy)acetamide, a compound of interest in medicinal chemistry and drug development. While this specific molecule is not extensively cataloged, this document extrapolates its physicochemical properties, outlines a robust synthetic pathway, and explores its potential therapeutic applications based on the well-documented activities of structurally related phenoxyacetamide derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical insights into the study and application of this compound.
Introduction and Chemical Identity
This compound belongs to the phenoxyacetamide class of compounds, which are recognized for their diverse pharmacological activities. The core structure, featuring a substituted aromatic ring linked to an acetamide group via an ether bond, serves as a versatile scaffold in the design of novel therapeutic agents. The presence of a chloro substituent and a formyl group on the phenoxy ring is anticipated to modulate the biological activity and pharmacokinetic profile of the parent molecule.
As of the latest literature review, a specific CAS (Chemical Abstracts Service) number for this compound has not been assigned, suggesting its status as a novel or less-studied compound. This guide, therefore, synthesizes data from closely related analogs to provide a predictive profile.
Physicochemical Properties
The properties of this compound can be inferred from its structural analog, 2-(4-formylphenoxy)acetamide (CAS: 135857-20-4)[1][2]. The introduction of a chlorine atom to the phenoxy ring is expected to increase the molecular weight and may influence properties such as melting point and solubility.
| Property | Inferred Value for this compound | Data for 2-(4-formylphenoxy)acetamide[1] |
| Molecular Formula | C₉H₈ClNO₃ | C₉H₉NO₃ |
| Molecular Weight | 213.62 g/mol | 179.17 g/mol |
| Appearance | Predicted to be an off-white to pale yellow solid | Not specified |
| Melting Point | Expected to be higher than the analog due to increased molecular weight and potential for stronger intermolecular interactions. | Not specified |
| Solubility | Predicted to have low solubility in water, with better solubility in organic solvents like DMSO and DMF. | Not specified |
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-chloro-2-formylphenol would react with 2-chloroacetamide.
The proposed two-step synthesis is as follows:
Step 1: Deprotonation of 4-Chloro-2-formylphenol
4-Chloro-2-formylphenol (also known as 4-chloro-2-hydroxybenzaldehyde) is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an appropriate solvent like dimethylformamide (DMF) or acetone. This deprotonates the phenolic hydroxyl group to form the more nucleophilic potassium or sodium phenoxide.
Step 2: Nucleophilic Substitution
The resulting phenoxide is then reacted with 2-chloroacetamide. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine in 2-chloroacetamide, leading to the displacement of the chloride ion and the formation of the desired ether linkage.
Experimental Protocol:
-
To a solution of 4-chloro-2-formylphenol (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 2-chloroacetamide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
Synthesis Workflow Diagram:
Caption: Proposed synthesis of this compound.
Potential Therapeutic Applications
The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The introduction of specific substituents on the phenoxy ring can fine-tune the pharmacological profile.
-
Anticancer Activity: Numerous studies have demonstrated the potent anticancer effects of phenoxyacetamide derivatives[3][4]. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The presence of a halogen, such as chlorine, on the aromatic ring has been associated with enhanced anticancer and anti-inflammatory activity[4].
-
Anti-inflammatory and Analgesic Properties: The phenoxyacetamide core is also associated with anti-inflammatory and analgesic effects[3][4]. Research has shown that certain substituted phenoxyacetamides can significantly reduce inflammation and pain in preclinical models.
-
Antimicrobial and Other Activities: The versatility of the phenoxyacetamide structure has led to the exploration of its potential as an antimicrobial, antiviral, and antiparasitic agent[3]. Furthermore, some derivatives have been investigated as inhibitors of specific enzymes, highlighting the broad therapeutic potential of this class of compounds.
The formyl group at the 2-position of the phenoxy ring in this compound offers a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
Given the absence of a specific safety data sheet (SDS) for this compound, it is prudent to handle this compound with the care afforded to novel chemical entities of unknown toxicity. General laboratory safety protocols should be strictly followed. Based on the SDS for related compounds like 2-phenoxyacetamide, the following precautions are recommended[5][6][7]:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.
-
Conclusion
This compound represents a promising, albeit understudied, molecule with significant potential in drug discovery. By leveraging the known pharmacological activities of the phenoxyacetamide scaffold, this guide provides a foundational understanding of its inferred properties, a reliable synthetic route, and a rationale for its investigation as a novel therapeutic agent. The presence of both a chloro and a formyl substituent offers intriguing possibilities for molecular interactions with biological targets and for further chemical derivatization. Future research into this compound is warranted to fully elucidate its biological activity and therapeutic potential.
References
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Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]
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Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central. [Link]
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Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Semantic Scholar. [Link]
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2-(4-Formylphenoxy)acetamide. PubChem. [Link]
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Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]
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2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. PubChem. [Link]
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(PDF) Synthesis, characterization and pharmacological evaluation of substituted phenoxy acetamide derivatives. ResearchGate. [Link]
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4-(3-Chloro-2-methylphenyl)-2-formylphenol. PubChem. [Link]
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5-Chloro-salicylaldehyde. PubChem. [Link]
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(PDF) Synthesis of New Sulphonamide Phenoxyacetic Derivatives. ResearchGate. [Link]
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THE SYNTHESIS OF 10-SUBSTITUTED PHENOXAZINES. Sci-Hub. [Link]
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"2-(4-Chloro-2-formylphenoxy)acetamide" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Chloro-2-formylphenoxy)acetamide
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable intermediate in synthetic organic and medicinal chemistry. The document details a robust, proposed synthetic protocol derived from established chemical principles. Furthermore, it outlines a multi-technique approach for the structural elucidation and purity confirmation of the target compound, including spectroscopic and physical characterization methods. This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded resource for the preparation and validation of this key chemical building block.
Introduction and Strategic Importance
This compound is an aromatic compound featuring three key functional groups: an acetamide, an ether linkage, and an aldehyde. This unique combination makes it a highly versatile precursor for the synthesis of more complex molecules. The aldehyde group, in particular, serves as a reactive handle for the construction of Schiff bases through condensation reactions with primary amines.[1][2] Schiff bases derived from such precursors are widely investigated for their potential as ligands in coordination chemistry and for a range of biological activities, including antimicrobial and anticancer properties.[1][3][4]
The phenoxy acetamide scaffold itself is a recognized pharmacophore found in various biologically active molecules.[3][5] Therefore, a reliable method for the synthesis and rigorous characterization of this compound is of significant interest to the scientific community, enabling further exploration in drug discovery and materials science. This guide provides the necessary experimental details and theoretical underpinnings to achieve this.
Synthesis of this compound
The synthesis of the target molecule is most effectively achieved via a Williamson ether synthesis. This classic and reliable method involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide is generated in situ from 5-chloro-2-hydroxybenzaldehyde by a weak base, which then displaces the chloride from 2-chloroacetamide.
Reaction Principle and Causality
The core of the synthesis is the reaction between 5-chloro-2-hydroxybenzaldehyde and 2-chloroacetamide. The key steps and the rationale behind the choice of reagents are as follows:
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Deprotonation: A base, typically potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of 5-chloro-2-hydroxybenzaldehyde. K₂CO₃ is an ideal choice as it is sufficiently basic to form the phenoxide nucleophile but not so strong as to cause unwanted side reactions, such as hydrolysis of the amide.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the chlorine in 2-chloroacetamide.
-
Displacement: This attack leads to the displacement of the chloride ion in an Sₙ2 reaction, forming the ether linkage and yielding the desired product, this compound.
-
Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is employed to dissolve the reactants and facilitate the Sₙ2 mechanism by solvating the potassium cation without strongly solvating the phenoxide, thus maintaining its nucleophilicity.
Visualized Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for analogous Williamson ether syntheses.[6]
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Purity/Grade |
| 5-Chloro-2-hydroxybenzaldehyde | 635-93-8 | C₇H₅ClO₂ | ≥98% |
| 2-Chloroacetamide | 79-07-2 | C₂H₄ClNO | ≥98% |
| Potassium Carbonate (Anhydrous) | 584-08-7 | K₂CO₃ | ≥99% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous |
| Ethanol | 64-17-5 | C₂H₅OH | Reagent Grade |
| Deionized Water | 7732-18-5 | H₂O | - |
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer
-
Dropping funnel (optional)
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Setup: Assemble the reaction apparatus (flask, condenser, stirrer) in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add 5-chloro-2-hydroxybenzaldehyde (1 equivalent), 2-chloroacetamide (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask until the solids are sufficiently suspended to allow for efficient stirring (approx. 5-10 mL per gram of the limiting reagent).
-
Reaction: Begin stirring the mixture and heat it to 80-90 °C. Maintain this temperature and allow the reaction to proceed for 6-12 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material (5-chloro-2-hydroxybenzaldehyde) indicates completion.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold deionized water (approx. 10 times the volume of DMF used) while stirring vigorously. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water to remove residual DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Comprehensive Characterization
Confirming the identity and purity of the synthesized compound is a critical step. A combination of physical and spectroscopic methods should be employed.
Visualized Characterization Workflow
Caption: A multi-technique workflow for the characterization of the title compound.
Physical Properties
A sharp and defined melting point is a primary indicator of a pure crystalline compound.
| Property | Expected Observation | Significance |
| Appearance | White to off-white crystalline solid | Purity indicator |
| Melting Point | Sharp range (e.g., within 1-2 °C) | Purity and identification |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water. | Useful for NMR and recrystallization |
Spectroscopic Data
The following tables outline the predicted spectroscopic data based on the structure of this compound and data from analogous compounds.[7][8]
Table 1: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350-3150 | N-H Stretch | Amide (secondary) |
| 2850-2750 | C-H Stretch (Fermi resonance) | Aldehyde |
| 1690-1670 | C=O Stretch | Aldehyde |
| 1670-1650 | C=O Stretch (Amide I) | Amide |
| 1600-1500 | C=C Stretch | Aromatic Ring |
| 1570-1515 | N-H Bend (Amide II) | Amide |
| 1250-1200 | C-O-C Stretch (Aryl-Alkyl Ether) | Ether |
| 800-600 | C-Cl Stretch | Aryl Halide |
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.3 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| ~8.0 | Broad Singlet (br s) | 1H | Amide proton (-NH-) |
| ~7.8 | Doublet (d) | 1H | Aromatic proton ortho to -CHO |
| ~7.6 | Doublet of Doublets (dd) | 1H | Aromatic proton between -Cl and -OR |
| ~7.2 | Doublet (d) | 1H | Aromatic proton ortho to -Cl |
| ~4.8 | Singlet (s) | 2H | Methylene protons (-O-CH₂-) |
| ~3.3 (DMSO solvent peak) | - | - | - |
| ~2.5 (amide protons) | Broad Singlet (br s) | 2H | Amide protons (-C(=O)NH₂) |
Note: The primary amide protons (-NH₂) may appear as a single broad singlet.
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~189 | Aldehyde Carbonyl (-CHO) |
| ~168 | Amide Carbonyl (-C(=O)NH₂) |
| ~160 | Aromatic Carbon (-O-Ar) |
| ~135-120 | Aromatic Carbons |
| ~68 | Methylene Carbon (-O-CH₂-) |
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z Value (Predicted) | Assignment |
| 213.03 | [M]⁺ (Molecular ion for ³⁵Cl isotope) |
| 214.03 | [M+H]⁺ (Protonated molecule for ³⁵Cl) |
| 215.03 | [M]⁺ (Molecular ion for ³⁷Cl isotope, ~32% of M⁺) |
| 216.03 | [M+H]⁺ (Protonated molecule for ³⁷Cl) |
The characteristic M/M+2 isotopic pattern for chlorine is a key diagnostic feature in the mass spectrum.
Applications in Synthetic Chemistry: A Gateway to Schiff Bases
The primary utility of this compound lies in its role as a precursor to Schiff bases. The aldehyde functionality readily undergoes condensation with a wide variety of primary amines to form imines (-C=N-).
General Reaction Scheme
Caption: General reaction for the synthesis of Schiff bases from the title compound.
This reaction significantly broadens the molecular diversity achievable from the parent compound, opening avenues for creating libraries of novel molecules for screening in drug discovery programs and for developing new ligands for catalysis and material science.[9][10]
Conclusion
This technical guide has presented a detailed and practical framework for the synthesis and comprehensive characterization of this compound. By leveraging the reliable Williamson ether synthesis, the compound can be prepared in good yield. The outlined characterization workflow, employing a suite of modern analytical techniques, ensures the structural integrity and purity of the final product. The established role of this molecule as a versatile chemical intermediate, particularly for the synthesis of diverse Schiff bases, underscores its importance for researchers in synthetic and medicinal chemistry.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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El-Sayed, M. A. A. (2016). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2016(6), 285-298. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Formylphenoxy)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(22), 2949-2973. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Elwahy, A. H. M., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 7(3), 2991-3003. Retrieved from [Link]
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Parveen, I., et al. (2007). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(8), 2123-2125. Retrieved from [Link]
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Dutta, A., & Lal, K. (2020). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 7(8). Retrieved from [Link]
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Soni, N., et al. (2010). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. E-Journal of Chemistry, 7(4), 1273-1277. Retrieved from [Link]
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Arshad, S., et al. (2015). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o503–o504. Retrieved from [Link]
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Ma, D.-S., et al. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3261. Retrieved from [Link]
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Al-Ostath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. Retrieved from [Link]
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Szychowski, K., et al. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Molecules, 20(7), 13137-13154. Retrieved from [Link]
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Organic Syntheses. (n.d.). Chloroacetamide. Retrieved from [Link]
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Patel, K. R., & Patel, K. D. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 223-227. Retrieved from [Link]
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PubChem. (n.d.). N-(2-Chloro-4-formylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Afatt, S. S., & Mahdi, H. A. (2014). Synthesis and Characterization of a new Schiff Base {N-(2-{[(4- bromophenyl)imino]methyl}phenyl)acetamide} and its complexes with some transition metal. Journal of Thi-Qar Science, 4(2), 124-131. Retrieved from [Link]
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Piskunov, A. V., et al. (2023). 2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co(ii) single-ion magnets. Inorganic Chemistry Frontiers, 10(24), 7311-7326. Retrieved from [Link]
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Spectroscopic and Structural Elucidation of 2-(4-Chloro-2-formylphenoxy)acetamide: A Technical Guide
Introduction
Predicted Molecular Structure
The structural framework of 2-(4-Chloro-2-formylphenoxy)acetamide forms the basis for interpreting its spectroscopic data. The following diagram illustrates the predicted molecular structure.
Caption: Predicted structure of this compound.
Synthesis and Spectroscopic Analysis Workflow
The synthesis of related phenoxyacetamides typically involves the reaction of a substituted phenol with an N-substituted 2-chloroacetamide derivative in the presence of a base.[1] The subsequent characterization relies on a suite of spectroscopic techniques to confirm the structure and purity of the synthesized compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information about the molecular skeleton.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Acquisition Parameters (¹H NMR):
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Acquisition Parameters (¹³C NMR):
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectral Data
Based on the analysis of structurally similar compounds, the following ¹H NMR signals are anticipated for this compound.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.9 | Doublet | 1H | Aromatic proton ortho to -CHO |
| ~7.6 | Doublet of doublets | 1H | Aromatic proton meta to -CHO and ortho to -Cl |
| ~7.2 | Doublet | 1H | Aromatic proton meta to -Cl |
| ~4.7 | Singlet | 2H | Methylene protons (-O-CH₂-) |
| ~6.5-7.5 (broad) | Singlet | 2H | Amide protons (-CONH₂) |
Note: The exact chemical shifts and coupling constants will be influenced by the solvent used.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde carbonyl carbon (-CHO) |
| ~168 | Amide carbonyl carbon (-CONH₂) |
| ~160 | Aromatic carbon attached to the ether oxygen |
| ~120-140 | Aromatic carbons |
| ~68 | Methylene carbon (-O-CH₂-) |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350 and ~3180 | N-H stretching | Primary amide (-CONH₂) |
| ~2850 and ~2750 | C-H stretching | Aldehyde (-CHO) |
| ~1700 | C=O stretching | Aldehyde carbonyl |
| ~1660 | C=O stretching (Amide I) | Amide carbonyl |
| ~1600 | N-H bending (Amide II) | Amide |
| ~1250 | C-O-C stretching | Aryl-alkyl ether |
| ~830 | C-Cl stretching | Aryl chloride |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Experimental Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrument: A mass spectrometer equipped with an ESI source.
-
Acquisition Parameters:
-
Ionization mode: Positive or negative
-
Mass range: m/z 50-500
-
Capillary voltage and other source parameters should be optimized for the specific compound.
-
Predicted Mass Spectral Data
The predicted mass spectrum will show the molecular ion peak and characteristic isotopic patterns.
| Predicted m/z | Ion | Notes |
| 215.02 | [M]⁺ | Molecular ion for C₉H₈³⁵ClNO₃ |
| 217.02 | [M+2]⁺ | Isotopic peak due to ³⁷Cl (approximately 1/3 the intensity of the M⁺ peak) |
| 216.03 | [M+H]⁺ | Protonated molecular ion (in positive ESI mode) |
| 214.01 | [M-H]⁻ | Deprotonated molecular ion (in negative ESI mode) |
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By leveraging data from structurally similar analogs, we have predicted the key spectral features in NMR, IR, and MS analyses. The detailed experimental protocols and data interpretation guidelines serve as a valuable resource for researchers in the synthesis and analysis of novel phenoxyacetamide derivatives. The combination of these spectroscopic techniques provides a self-validating system for the unambiguous structural confirmation of the target compound.
References
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The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2016). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2016(5), 28-43. Retrieved from [Link]
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Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3475-3501. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Formylphenoxy)acetamide. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]
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Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1093–1096. Retrieved from [Link]
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Patel, K. D., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 125-129. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(4-chloro-2-methylphenoxy)-N-(4-methylphenyl)acetamide. Retrieved from [Link]
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Ma, D.-S., et al. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269. Retrieved from [Link]
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An In-Depth Technical Guide to the Potential Biological Activities of 2-(4-Chloro-2-formylphenoxy)acetamide
Preamble: Situating 2-(4-Chloro-2-formylphenoxy)acetamide in Modern Drug Discovery
The relentless pursuit of novel therapeutic agents has led researchers down myriad chemical avenues. One such promising scaffold is the phenoxyacetamide core, a structure that has repeatedly demonstrated a wide spectrum of biological activities.[1][2] This guide focuses on a specific, yet under-explored derivative: This compound .
While direct, extensive research on this exact molecule is nascent, its structural motifs—a chloro-substituted phenoxy ring, a reactive formyl (aldehyde) group, and an acetamide linker—provide a strong rationale for investigating its potential in several key therapeutic areas. The acetamide linkage is a central feature in many biologically active molecules, contributing to their therapeutic promise, including in the development of anticancer drugs.[1] The phenoxy moiety itself is present in a variety of medications, including those for neurological disorders, as well as antiviral and antibacterial drugs.[1] This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, synthesizing data from related compounds to build a predictive framework for the biological potential of this compound and to provide robust, actionable protocols for its empirical validation.
Compound Profile: Physicochemical Properties
A foundational understanding begins with the molecule's basic properties.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO₃ | PubChem[3] |
| Molecular Weight | 213.62 g/mol | PubChem[3] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)OC(=O)CN)C=O | Inferred |
| InChI Key | UHWJAXJAGJMQPM-UHFFFAOYSA-N | Inferred |
Part 1: Synthesis Pathway and Rationale
The viability of any compound in a research pipeline is contingent on its accessibility. The synthesis of this compound and its analogues is typically achieved through a standard nucleophilic substitution reaction, a reliable and well-documented method in medicinal chemistry.[4][5]
Workflow for Synthesis
Caption: General workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
This protocol is adapted from established methods for synthesizing similar phenoxyacetamide derivatives.[4][5]
-
Preparation: To a solution of 4-chloro-2-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide or Acetone), add a weak base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Nucleophilic Substitution: Add 2-chloroacetamide (1.1 equivalents) to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate will form.
-
Purification: Filter the solid precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4]
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Part 2: Potential Biological Activity Profile
The true value of a novel compound lies in its potential biological interactions. Based on a comprehensive analysis of its structural analogues, we can hypothesize and subsequently test for several key activities.
Potential Anticancer Activity
Scientific Rationale: The phenoxyacetamide scaffold is a recurring motif in compounds designed as anticancer agents.[2] Derivatives have shown efficacy against a range of cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer.[1][6] The mechanism often involves the induction of apoptosis.[1] Furthermore, the chloroacetamide moiety is a known cysteine-reactive electrophile.[7] This "warhead" can form covalent bonds with cysteine residues in key proteins, a strategy used to irreversibly inhibit enzymes or disrupt protein-protein interactions. This reactivity can lead to distinct cell death pathways, including ferroptosis, an iron-dependent form of regulated cell death.[7]
Supporting Data from Analogues:
| Compound/Analogue | Target Cell Line | IC₅₀ (µM) | Reference |
| Phenoxyacetamide Derivative I | HepG2 (Liver Cancer) | 1.43 | [6] |
| 5-Fluorouracil (Standard Drug) | HepG2 (Liver Cancer) | 5.32 | [6] |
| Phenoxyacetamide Derivative I | MCF-7 (Breast Cancer) | 10.51 | [6] |
| Phenoxy Thiazole Derivative | Multiple Cancer Cells | ~13 | [2] |
| Chloroacetamide Derivatives | Lung Cancer (NCI-H226) | Varies | [8][9] |
Experimental Workflow for Cytotoxicity Screening
Caption: Standard workflow for determining in vitro cytotoxicity.
Potential Anti-inflammatory and Analgesic Activity
Scientific Rationale: Inflammation is a critical pathological process, with enzymes like cyclooxygenase (COX) being prime therapeutic targets. Certain phenoxyacetic acid and phenoxyacetamide derivatives have been developed as selective COX-2 inhibitors, which is crucial for mitigating the gastrointestinal side effects associated with non-selective NSAIDs.[6][10] The presence of halogen substituents on the phenoxy ring has been shown to enhance anti-inflammatory functions in some series.[2]
Supporting Data from Analogues:
| Compound/Drug | COX-2 IC₅₀ (µM) | In Vivo Paw Edema Inhibition (%) | Reference |
| New Phenoxyacetic Derivative 5f | 0.06 - 0.09 | 63.35 | [6] |
| Celecoxib (Standard Drug) | 0.05 | 63.52 | [6] |
| Mefenamic Acid (Standard Drug) | 1.98 | 60.09 | [6] |
Proposed Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme kit.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the COX-2 enzyme, a heme cofactor, and a suitable buffer.
-
Inhibitor Addition: Add various concentrations of this compound (dissolved in DMSO) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Celecoxib).
-
Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Detection: Stop the reaction and measure the product (Prostaglandin E₂) formation using an ELISA-based detection system provided with the kit.
-
Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.
Potential Antimicrobial Activity
Scientific Rationale: The acetamide scaffold is a versatile building block for antimicrobial agents, effective against both Gram-positive and Gram-negative bacteria.[11] Specifically, the presence of a chlorine atom on the acetamide moiety (α-chloroacetamides) appears to be crucial for enhancing biological activity.[12] Studies have demonstrated that chloroacetamide derivatives possess significant antibacterial and antifungal properties.[13][14][15] This activity is attributed to their ability to act as alkylating agents, potentially disrupting essential microbial enzymes and proteins.
Proposed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Strain Preparation: Prepare standardized inoculums (e.g., 5 x 10⁵ CFU/mL) of test organisms, including Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Part 3: Mechanistic Considerations & Future Directions
The polypharmacological potential of this compound stems from its distinct chemical features.
Potential Mechanisms of Action Pathway
Caption: Hypothesized mechanisms of action for the target compound.
Future Directions:
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogues by modifying the substituents on the phenoxy ring (e.g., replacing chloro with fluoro, bromo, or methoxy groups) and the acetamide nitrogen to probe the SAR.
-
Target Identification: For promising activities, employ advanced techniques like chemical proteomics to identify the specific protein targets covalently modified by the chloroacetamide group.
-
In Vivo Efficacy and Toxicology: Promising in vitro results should be followed by in vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and safety profiles.
This guide provides a comprehensive, evidence-based framework for initiating research into This compound . By leveraging the extensive knowledge base of its parent scaffolds and employing the rigorous protocols outlined herein, researchers can effectively unlock its therapeutic potential.
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In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). MDPI. [Link]
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Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. [Link]
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Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (n.d.). PubMed. [Link]
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Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. (n.d.). Arkivoc. [Link]
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2-(4-Formylphenoxy)acetamide. (n.d.). PubChem. [Link]
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Supplementary Information. (2014). The Royal Society of Chemistry. [Link]
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Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Institutes of Health (NIH). [Link]
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Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014). PubMed Central. [Link]
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Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (2014). PubMed. [Link]
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Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. (2025). South Eastern European Journal of Public Health. [Link]
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Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014). ResearchGate. [Link]
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Synthesis, Physiochemical Assessment, Characterization, And Anticancer Activity of 2-Chloro-N-(4-((2,3-Dihydro-4h-1,4-Oxazin-4-Yl)Sulfonyl) Phenyl) Acetamide Derivatives. (2024). African Journal of Biomedical Research. [Link]
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Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. (2007). PubMed. [Link]
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SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (n.d.). ScienceRise: Pharmaceutical Science. [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). SemOpenAlex. [Link]
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First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. (n.d.). PubMed Central. [Link]
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Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2025). ScienceRise: Pharmaceutical Science. [Link]
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Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021). National Institutes of Health (NIH). [Link]
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Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). PubMed Central. [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. [Link]
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Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. (n.d.). Neliti. [Link]
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2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). PubMed Central. [Link]
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2-(4-Chlorophenyl)acetamide. (2011). ResearchGate. [Link]
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ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2011). ResearchGate. [Link]
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Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. (n.d.). PubMed Central. [Link]
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Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (n.d.). ACS Omega. [Link]
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The Phenoxyacetamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The phenoxyacetamide core is a quintessential example of a "privileged structure" in medicinal chemistry, a molecular framework that demonstrates the remarkable ability to bind to a multitude of diverse biological targets, thereby exhibiting a wide array of pharmacological activities.[1] This guide provides a comprehensive technical overview of phenoxyacetamide derivatives, delving into their synthesis, multifaceted biological applications, and the critical structure-activity relationships that govern their therapeutic potential. We will explore their roles as anticancer, anticonvulsant, antibacterial, and antidiabetic agents, supported by detailed experimental protocols and mechanistic insights. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics, highlighting the versatility and enduring relevance of the phenoxyacetamide scaffold.
Introduction: The Significance of the Phenoxyacetamide Moiety
In the landscape of drug discovery, the identification of molecular scaffolds that can be readily modified to interact with various biological targets is of paramount importance. The phenoxyacetamide moiety, characterized by a phenyl ring linked to an acetamide group through an ether bond, represents one such versatile scaffold.[2] Its prevalence in a wide range of biologically active compounds underscores its significance as a privileged structure. This structural motif offers a unique combination of features: the aromatic ring provides a platform for various substitutions to modulate lipophilicity and electronic properties, while the acetamide group can participate in crucial hydrogen bonding interactions with biological macromolecules.[3] This inherent adaptability has allowed for the development of phenoxyacetamide derivatives with a broad spectrum of therapeutic applications, making it a subject of intense investigation in medicinal chemistry.[4]
Synthetic Strategies for Phenoxyacetamide Derivatives
The synthesis of phenoxyacetamide derivatives is typically straightforward, often involving the Williamson ether synthesis as a key step. This reaction involves the coupling of a substituted phenol with an α-haloacetamide. The versatility of this approach allows for the introduction of a wide range of substituents on both the phenoxy and acetamide moieties, enabling the generation of large and diverse chemical libraries for biological screening.
General Synthesis Workflow
The following diagram illustrates a general and widely adopted synthetic route for preparing phenoxyacetamide derivatives. The process begins with the reaction of a substituted phenol with an α-haloacetyl halide to form an α-halo-N-arylacetamide intermediate, which is then reacted with another amine or a different nucleophile to yield the final product. Alternatively, a more direct approach involves the reaction of a substituted phenoxyacetic acid with an amine in the presence of a coupling agent.
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An In-depth Technical Guide to Synthetic Precursors for Heterocyclic Compounds
Foreword: The Central Role of Heterocycles in Modern Chemistry
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, represent a cornerstone of modern chemical and pharmaceutical sciences.[1][2][3] Their prevalence in nature is staggering, forming the core scaffolds of everything from nucleic acids and vitamins to alkaloids and pigments.[3][4] This ubiquity translates directly into their paramount importance in drug discovery, with over half of all FDA-approved small-molecule drugs featuring at least one heterocyclic ring.[1][2][3] The unique three-dimensional arrangements and electronic properties imparted by heteroatoms like nitrogen, oxygen, and sulfur allow for fine-tuning of pharmacological and physicochemical properties, making them indispensable tools for medicinal chemists.[2][5]
This guide provides an in-depth exploration of the key synthetic precursors used to construct these vital molecular architectures. As a Senior Application Scientist, the focus is not merely on presenting a catalog of reactions, but on elucidating the underlying principles and strategic considerations that guide the selection of a precursor for a given heterocyclic target. We will delve into the retrosynthetic logic that allows for the deconstruction of complex heterocycles into simpler, readily available starting materials and explore the mechanistic nuances of their transformation into the desired scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this critical area of synthetic organic chemistry.
I. The Logic of Heterocyclic Synthesis: A Retrosynthetic Approach
The art of organic synthesis lies in the ability to construct complex molecules from simpler, commercially available starting materials. Retrosynthetic analysis, a powerful conceptual tool, allows chemists to work backward from the target molecule to identify potential precursors.[6] This process involves "disconnections," the imaginary breaking of bonds in the target molecule, which leads to "synthons," idealized fragments that correspond to real-world "synthetic equivalents" or precursors.[6]
For heterocyclic synthesis, this approach is particularly insightful. The key disconnections often involve the bonds between a carbon atom and a heteroatom, revealing the fundamental building blocks that can be brought together to form the ring. The choice of disconnection strategy is guided by the availability of robust and reliable chemical reactions to form the corresponding bonds in the forward, synthetic direction.
Caption: A simplified workflow of retrosynthetic analysis for heterocyclic compounds.
II. Key Precursors for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are arguably the most significant class in medicinal chemistry, appearing in a vast number of pharmaceuticals.[3][5][7][8] Their synthesis is a mature field with a diverse array of reliable precursors.
A. Aminoalkynes: Versatile Building Blocks for Aromatic and Non-Aromatic N-Heterocycles
Aminoalkynes are powerful precursors that can be transformed into a variety of nitrogen heterocycles through cyclization reactions.[9] The specific outcome is often dictated by the substitution pattern of the aminoalkyne and the reaction conditions employed.
1. Synthesis of Pyridines from Propargylamines and Carbonyls:
A gold-catalyzed reaction of propargylamines with carbonyl compounds provides a direct route to substituted pyridines through a sequential amination-cyclization-aromatization cascade.[9]
-
Mechanism Insight: The gold catalyst activates the alkyne for nucleophilic attack by the enol or enolate of the carbonyl compound. The subsequent intramolecular cyclization and dehydration lead to the aromatic pyridine ring.
Experimental Protocol: Gold-Catalyzed Pyridine Synthesis [9]
-
To a solution of the propargylamine (1.0 equiv) and the carbonyl compound (1.2 equiv) in a suitable solvent (e.g., 1,2-dichloroethane), add the gold catalyst (e.g., AuCl3, 1-5 mol%).
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired pyridine derivative.
Table 1: Representative Examples of Pyridine Synthesis from Propargylamines
| Propargylamine | Carbonyl Compound | Catalyst | Yield (%) |
| N-Benzylpropargylamine | Acetophenone | AuCl3 | 85 |
| N-Phenylpropargylamine | Cyclohexanone | Au(I) complex | 92 |
B. Aziridines: Strained Rings as Precursors to Larger Heterocycles
The high ring strain of aziridines makes them excellent electrophilic precursors for the synthesis of larger, more stable heterocyclic systems.[8][10]
1. Copper-Catalyzed Synthesis of Imidazolidines from Aziridines and Imines:
A copper-catalyzed reaction of aziridines with imines allows for the transformation of a three-membered ring into a five-membered imidazolidine ring.[8]
-
Causality of Experimental Choice: The copper catalyst facilitates the ring-opening of the aziridine by the imine nitrogen, followed by intramolecular cyclization to form the thermodynamically more stable five-membered ring.
Caption: Conceptual diagram of aziridine ring expansion to form an imidazolidine.
III. Key Precursors for Oxygen-Containing Heterocycles
Oxygen-containing heterocycles are prevalent in natural products and are important synthetic intermediates.[11][12] Their synthesis often involves the formation of a carbon-oxygen bond as the key ring-closing step.
A. Arynes: Highly Reactive Intermediates for Benzo-fused O-Heterocycles
Arynes are highly reactive intermediates that can undergo a variety of cycloaddition and insertion reactions. Their reaction with carbonyl compounds provides a powerful method for the synthesis of benzo-fused oxygen heterocycles.[13][14]
1. Synthesis of Chromenes from Arynes and α,β-Unsaturated Aldehydes:
The reaction of an aryne with an α,β-unsaturated aldehyde leads to the formation of 2H-chromenes.[13]
-
Mechanistic Consideration: The reaction proceeds through an initial [2+2] cycloaddition of the aryne to the carbonyl group, followed by a series of rearrangements to yield the chromene skeleton.
Experimental Protocol: Chromene Synthesis via Aryne Intermediate [13]
-
To a solution of the aryne precursor (e.g., 2-(trimethylsilyl)phenyl triflate, 1.2 equiv) and the α,β-unsaturated aldehyde (1.0 equiv) in an anhydrous solvent (e.g., THF), add a fluoride source (e.g., CsF or KF with 18-crown-6) to generate the aryne in situ.
-
Stir the reaction at room temperature until complete consumption of the aldehyde.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired chromene.
B. α-Diazo Carbonyl Compounds: Precursors for Tetrahydrofurans and γ-Butyrolactones
The decomposition of α-diazo carbonyl compounds, often catalyzed by rhodium(II) salts, generates highly reactive carbene intermediates that can undergo intramolecular C-H or O-H insertion reactions to form five-membered oxygen heterocycles.
1. Rhodium-Catalyzed Intramolecular O-H Insertion:
The Rh2(OAc)4-catalyzed decomposition of a β-hydroxy α-diazo carbonyl compound leads to the formation of a tetrahydrofuran derivative through an intramolecular O-H insertion.
-
Trustworthiness of the Protocol: This method is highly reliable and often proceeds with high stereoselectivity, as the insertion occurs through a concerted mechanism.
Table 2: Comparison of Rhodium-Catalyzed vs. Photochemical Decomposition of α-Diazo Carbonyls
| Reaction Condition | Key Intermediate | Major Product |
| Rh2(OAc)4, heat | Rhodium-carbene | Tetrahydrofuran (O-H Insertion) |
| hv (Photolysis) | Free carbene | γ-Butyrolactone (Wolff Rearrangement) |
IV. Key Precursors for Sulfur-Containing Heterocycles
Sulfur-containing heterocycles exhibit a wide range of biological activities and are important components of many pharmaceuticals.[15][16][17][18] Their synthesis often involves the formation of carbon-sulfur bonds.
A. Vinyl Sulfides: Precursors for Thiocarbenium Ions
Vinyl sulfides can be oxidized to form electrophilic α,β-unsaturated thiocarbenium ions, which can then be trapped by appended π-nucleophiles to yield a variety of sulfur-containing heterocycles.[18]
1. DDQ-Mediated Oxidative Cyclization:
The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant allows for the efficient generation of thiocarbenium ions from vinyl sulfides at room temperature.[18]
-
Expertise in Reagent Selection: DDQ is a powerful yet selective oxidant, making it ideal for this transformation. Its reduction potential is well-suited for the oxidation of the vinyl sulfide without over-oxidation or decomposition of other functional groups.
Caption: Oxidative cyclization of a vinyl sulfide to form a sulfur-containing heterocycle.
B. Simple Organic Substrates and Sulfur Monochloride: A Direct Approach to Polysulfur Heterocycles
A one-pot reaction of simple organic substrates with sulfur monochloride (S2Cl2) provides a direct and atom-economical route to a variety of polysulfur-containing heterocycles, such as 1,2-dithioles and 1,2,3-dithiazoles.[19]
-
Authoritative Grounding: This methodology, while utilizing a highly reactive reagent, has been well-established for the synthesis of specific classes of sulfur heterocycles and offers a significant shortcut compared to multi-step classical syntheses.
V. Conclusion and Future Outlook
The synthesis of heterocyclic compounds is a dynamic and ever-evolving field. While classical methods remain important, modern synthetic strategies are increasingly focused on efficiency, sustainability, and the development of novel transformations.[20][21][22][23] The continued exploration of new precursors and catalytic systems will undoubtedly lead to even more powerful tools for the construction of these vital molecules. For researchers in drug discovery and development, a deep understanding of the principles of heterocyclic synthesis and the strategic use of key precursors is essential for the design and creation of the next generation of therapeutics.
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The Pivotal Role of Substituted Benzaldehydes in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a cornerstone of organic chemistry, benzaldehyde and its substituted derivatives offer a remarkable blend of stability and reactivity, making them indispensable building blocks in the synthesis of a vast array of complex molecules. Their utility spans from the creation of fine chemicals and pharmaceuticals to the development of advanced materials. The true synthetic power of these aromatic aldehydes lies in the nuanced control that substituents on the benzene ring exert over the reactivity of the formyl group. This guide provides a detailed exploration of this interplay, offering field-proven insights into the mechanisms, applications, and experimental considerations for leveraging substituted benzaldehydes in organic synthesis.
The Heart of Reactivity: Electronic Influence of Substituents
The synthetic behavior of a substituted benzaldehyde is fundamentally governed by the electronic properties of the substituents on the aromatic ring. These groups modulate the electrophilicity of the carbonyl carbon, directly influencing its susceptibility to nucleophilic attack. This principle is the key to understanding reaction rates, yields, and even mechanistic pathways.[1]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halides (-Cl, -Br) pull electron density away from the benzene ring and, by extension, from the aldehyde's carbonyl group. This inductive and/or resonance withdrawal of electrons increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile. Consequently, EWGs generally accelerate reactions involving nucleophilic attack on the carbonyl carbon.[1][2]
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), amino (-NH₂), and alkyl (-CH₃) push electron density into the aromatic ring. This effect decreases the electrophilicity of the carbonyl carbon, rendering it less reactive towards nucleophiles.[1][2] Aromatic aldehydes are also noted to be generally less reactive in nucleophilic additions compared to their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring itself.[1]
This relationship between substituent electronics and reaction rate can be quantitatively described by the Hammett equation, which provides a powerful predictive tool for synthetic chemists.[2]
Logical Workflow: Substituent Effects on Reactivity
Caption: Logical flow of substituent electronic effects on carbonyl reactivity.
Key Transformations Driven by Substituted Benzaldehydes
Substituted benzaldehydes are central to a multitude of classic and contemporary organic reactions. Understanding the mechanism and the influence of substituents is crucial for optimizing these transformations.
Condensation Reactions: Forging C=C Double Bonds
Condensation reactions are powerful tools for carbon-carbon bond formation, frequently used to synthesize α,β-unsaturated compounds like chalcones and cinnamic acids, which are precursors to flavonoids and other pharmaceuticals.
The Perkin reaction is an organic transformation that yields an α,β-unsaturated aromatic acid through the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of the alkali salt of the acid.[3] This reaction is a cornerstone for producing cinnamic acid and its derivatives.[4][5]
Causality in Mechanism: The reaction is initiated by the formation of a carbanion from the acid anhydride, facilitated by a basic catalyst (the alkali salt of the acid).[6][7] This carbanion then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The rate and success of this initial attack are highly dependent on the electrophilicity of the benzaldehyde. Aromatic aldehydes are particularly suited for this reaction.[8]
Caption: Simplified workflow of the Perkin Reaction mechanism.
Experimental Protocol: Synthesis of Cinnamic Acid [5][8]
-
Reactant Setup: In a 250 mL round-bottom flask, combine benzaldehyde (10.6 g, 0.1 mol), acetic anhydride (15.3 g, 0.15 mol), and freshly fused potassium acetate (8.2 g, 0.1 mol).
-
Reaction Conditions: Attach an air condenser and heat the mixture in an oil bath at 180°C for 5 hours.[8]
-
Workup: Allow the mixture to cool slightly and pour it into 100 mL of water while still hot. Boil the mixture until all the oily substance dissolves. If any unreacted benzaldehyde is present, it can be removed by steam distillation.
-
Purification: Add activated charcoal to the hot solution, stir, and filter. Allow the filtrate to cool, whereupon cinnamic acid will crystallize.
-
Isolation: Collect the crystals by suction filtration and wash with cold water. Recrystallize from hot water to obtain pure cinnamic acid.
These related reactions involve the condensation of a substituted benzaldehyde with a ketone (Claisen-Schmidt) or an active methylene compound (Knoevenagel) under basic or acidic conditions.[2] They are fundamental for synthesizing chalcones and other important intermediates.[2]
-
Influence of Substituents: The reactivity in these condensations is directly tied to the electrophilicity of the benzaldehyde's carbonyl carbon. Electron-withdrawing groups on the benzaldehyde ring increase the reaction rate and often the yield, while electron-donating groups have the opposite effect.[2]
Data Presentation: Substituent Effect on Chalcone Synthesis Yield (Claisen-Schmidt) [2]
| Substituted Benzaldehyde | Substituent Type | Reported Yield (%) |
| 4-Nitrobenzaldehyde | Strong EWG | 95 |
| 4-Chlorobenzaldehyde | Weak EWG | 88 |
| Benzaldehyde | Neutral | 85 |
| 4-Methylbenzaldehyde | Weak EDG | 82 |
| 4-Methoxybenzaldehyde | Strong EDG | 78 |
Table summarizes yields for the Claisen-Schmidt condensation of various substituted benzaldehydes with acetophenone.[2]
Redox Reactions: Disproportionation and Oxidation
The Cannizzaro reaction is a characteristic transformation of aldehydes that lack α-hydrogens, such as benzaldehyde and its derivatives.[9] In the presence of a strong base, two molecules of the aldehyde undergo a disproportionation reaction, where one molecule is oxidized to a carboxylic acid (as its salt) and the other is reduced to a primary alcohol.[10][11][12] This redox process involves the transfer of a hydride ion from one substrate molecule to another.[11]
Causality in Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule, forming a tetrahedral intermediate.[11][12] This intermediate then collapses, expelling a hydride ion which is transferred to a second aldehyde molecule in the rate-determining step.[13] The efficiency of this hydride transfer is influenced by the electronic nature of the substituents.
Caption: Key steps in the Cannizzaro Reaction mechanism.
Crossed Cannizzaro Reaction: To improve synthetic utility, a "crossed" version is often employed where a valuable aldehyde is reacted with a sacrificial aldehyde, typically formaldehyde.[10][12] Formaldehyde is more readily oxidized, acting as the reductant and allowing for a higher yield of the desired alcohol from the more valuable aldehyde.[13]
This reaction converts aldehydes into carboxylic acids (or ketones into esters) using peroxy acids like m-CPBA.[14] The mechanism involves a rearrangement where an oxygen atom is inserted. For aldehydes, the migratory aptitude of the hydrogen is very high, leading to its preferential migration and the formation of a carboxylic acid.[14][15] While many methods exist to oxidize aldehydes, the Baeyer-Villiger pathway is mechanistically distinct.[14] The selectivity of the reaction can be influenced by both steric and electronic factors of the substituents.[16]
Other Foundational Reactions
-
Benzoin Condensation: A dimerization of two aromatic aldehydes, catalyzed by a nucleophile like cyanide or an N-heterocyclic carbene, to form an α-hydroxy ketone, known as a benzoin.[17][18] The reaction involves a clever reversal of polarity (umpolung) of the carbonyl carbon after the initial nucleophilic attack.[19]
-
Wittig Reaction: A highly reliable method for synthesizing alkenes. A substituted benzaldehyde reacts with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.[20] Electron-withdrawing groups on the benzaldehyde enhance its reactivity towards the nucleophilic ylide, increasing reaction rates.[1]
Data Presentation: Substituent Effect on Relative Rate of Wittig Reaction [1]
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
Table shows the significant acceleration of the Wittig reaction by electron-withdrawing groups on the benzaldehyde.[1]
Applications in Advanced and High-Throughput Synthesis
The predictable reactivity and structural diversity of substituted benzaldehydes make them ideal components for constructing complex molecular architectures, particularly in medicinal chemistry and drug development.
Multicomponent Reactions (MCRs)
MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure, incorporating the majority of the atoms from the reactants.[21] Substituted benzaldehydes are frequently used as the aldehyde component in many named MCRs.
-
Biginelli Reaction: A one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea. The choice of substituent on the aromatic aldehyde can significantly influence the reaction yield.[22]
-
Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction is a cornerstone of combinatorial chemistry for rapidly generating libraries of diverse, drug-like molecules.[23]
Caption: Workflow of a Multicomponent Reaction (MCR).
Synthesis of Heterocyclic Scaffolds
Substituted benzaldehydes are crucial starting materials for synthesizing a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals.[24] They can be used to construct pyrazoles, benzimidazoles, pyrimidines, and other important ring systems through various cyclization strategies.[24][25][26] For example, they are used in the synthesis of pyrazole derivatives and in reactions with hydrazone derivatives to form Schiff bases, which are versatile intermediates.[24]
Conclusion
Substituted benzaldehydes are far more than simple aromatic aldehydes; they are precision tools in the hands of synthetic chemists. The ability to fine-tune the reactivity of the formyl group through the judicious choice of aromatic substituents allows for a high degree of control over a wide range of powerful chemical transformations. From classic condensation reactions to modern multicomponent strategies, these versatile building blocks continue to drive innovation in organic synthesis, enabling the efficient construction of complex molecules that are vital to medicine, materials science, and beyond.
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The Versatile Scaffold: A Technical Guide to 2-(4-Chloro-2-formylphenoxy)acetamide in Drug Discovery
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and exploitation of versatile building blocks are paramount to the efficient discovery of novel therapeutic agents. This guide delves into the technical intricacies of one such molecule: 2-(4-Chloro-2-formylphenoxy)acetamide . Possessing a unique constellation of reactive functional groups—an aldehyde, a chloro substituent, an ether linkage, and an acetamide moiety—this compound represents a highly adaptable scaffold. Its strategic design allows for the systematic exploration of chemical space through a variety of synthetic transformations, leading to diverse molecular architectures with significant therapeutic potential. This document serves as a comprehensive resource for researchers and drug development professionals, providing not only theoretical insights but also practical, field-proven methodologies for leveraging this powerful building block in the quest for next-generation therapeutics.
Core Molecular Attributes: Synthesis and Physicochemical Profile
Proposed Synthetic Pathway
The most viable approach involves a two-step process, beginning with the synthesis of the chloroacetamide precursor followed by a Williamson ether synthesis.
Figure 1: Proposed two-step synthesis of this compound.
The causality behind this experimental design lies in its efficiency and the use of readily available starting materials. The chloroacetylation of ammonia provides the key electrophilic partner. The subsequent Williamson ether synthesis is a classic and reliable method for forming the ether linkage, with the phenoxide, generated in situ from 4-chloro-2-hydroxybenzaldehyde, acting as the nucleophile to displace the chloride from 2-chloroacetamide.[1]
Physicochemical and Structural Data
No experimental data for the title compound is publicly available. The following table summarizes key computed properties and data from a closely related analogue, 2-(4-Chloro-2-formylphenoxy)-N-(4-chlorophenyl)acetamide (CAS 792945-84-7), to provide a reasonable estimation.[2]
| Property | Value (Estimated or from Analogue) | Source |
| Molecular Formula | C₉H₈ClNO₃ | - |
| Molecular Weight | 213.62 g/mol | - |
| CAS Number | Not available | - |
| Analogue CAS | 792945-84-7 | [2] |
| Analogue M.W. | 324.16 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature. | Inference |
| Solubility | Likely soluble in polar organic solvents like DMF, DMSO, Acetone. | Inference |
| Hazard Classification | May cause skin/eye irritation, harmful if swallowed/inhaled.[3] | PubChem[3] |
The Reactive Core: A Hub for Chemical Diversification
The power of this compound as a building block stems from its two primary reactive centers: the aldehyde group and the acetamide backbone, which can be further functionalized. This dual reactivity allows for a multitude of synthetic transformations, enabling the creation of diverse chemical libraries.
The Aldehyde: A Gateway to Heterocycles and Complex Adducts
The ortho-formyl group is a versatile handle for a wide array of classical and multicomponent reactions.
-
Condensation Reactions: It readily undergoes condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) and primary amines to form Schiff bases or more complex heterocyclic systems.[1]
-
Multicomponent Reactions (MCRs): The aldehyde is an ideal substrate for MCRs, such as the synthesis of fused 4H-pyrans by reacting with malononitrile and an active methylene reagent like dimedone or 4-hydroxycoumarin.[1] This approach rapidly builds molecular complexity in a single, efficient step.
-
Reductive Amination: The aldehyde can be converted to an amine, providing a vector for introducing new substituents and modifying the pharmacophore.
-
Oxidation/Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, further expanding the synthetic possibilities.
Figure 2: Key reaction pathways for diversifying the core scaffold.
The Acetamide Moiety: A Point of Stability and Interaction
The acetamide group provides structural rigidity and serves as a crucial hydrogen bond donor and acceptor, which is often critical for target binding. While less reactive than the aldehyde, it can be hydrolyzed under harsh conditions to the corresponding carboxylic acid, offering another route for derivatization.
Applications in Drug Discovery: Case Studies and Therapeutic Targets
The phenoxy acetamide core is a privileged structure found in a variety of biologically active compounds.[1] By examining the applications of its close analogues, we can project the potential of this compound in several therapeutic areas.
Anticancer Agents
Phenylacetamide derivatives have demonstrated potential as anticancer agents, particularly against prostate and breast cancer cell lines.[4][5] The mechanism often involves the induction of apoptosis. The this compound scaffold can be used to generate libraries of compounds for screening against various cancer cell lines. For instance, derivatives could be synthesized to target key signaling pathways implicated in cancer progression, such as receptor tyrosine kinases (RTKs) or downstream effectors.
Figure 3: Potential targeting of the PI3K/Akt/mTOR pathway by novel derivatives.
Antimicrobial Agents
Chloroacetamide derivatives are known for their antimicrobial properties.[6][7] The electrophilic nature of the carbon bearing the chlorine atom makes them susceptible to nucleophilic attack by residues in bacterial enzymes. Derivatives of this compound could be synthesized and tested against a panel of pathogenic bacteria and fungi. For example, the aldehyde could be condensed with various aromatic amines to generate a library of Schiff bases, a class of compounds known for their antimicrobial activity.
Acetylcholinesterase (AChE) Inhibitors
Derivatives of 2-(4-formylphenoxy)acetamide have been identified as a new class of acetylcholinesterase inhibitors.[8] AChE inhibitors are a cornerstone of treatment for Alzheimer's disease. The formylphenoxy acetamide scaffold provides a template for designing potent and selective inhibitors. The chloro substituent on the phenoxy ring could potentially enhance binding affinity through halogen bonding or by modifying the electronic properties of the molecule.
Experimental Protocols: A Practical Guide
The following protocols are detailed, self-validating methodologies based on established procedures for analogous compounds.[1][9]
Protocol 4.1: Proposed Synthesis of this compound
-
To a solution of 4-chloro-2-hydroxybenzaldehyde (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq). Causality: The base deprotonates the phenolic hydroxyl group to generate the more nucleophilic phenoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloroacetamide (1.1 eq) to the reaction mixture. Causality: The electrophilic carbon of 2-chloroacetamide is attacked by the phenoxide ion.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the SN2 reaction to proceed to completion.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Protocol 4.2: Synthesis of a Fused 4H-Pyran Derivative (Illustrative MCR)
-
In a round-bottom flask, dissolve this compound (1.0 eq), malononitrile (1.0 eq), and dimedone (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (approx. 0.1 eq). Causality: Piperidine acts as a basic catalyst to facilitate the initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the dimedone enolate.
-
Reflux the reaction mixture for 3-4 hours, monitoring by TLC.
-
Cool the mixture to room temperature. The product will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the target 2-amino-4-(4-chloro-2-(2-amino-2-oxoethoxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
Conclusion and Future Outlook
This compound is a building block of significant untapped potential. Its straightforward synthesis and rich reactivity profile make it an ideal starting point for the development of diverse chemical libraries. The demonstrated biological activities of its close analogues in oncology, infectious diseases, and neurodegenerative disorders provide a strong rationale for its exploration in drug discovery programs. This guide provides the foundational knowledge and practical protocols to empower researchers to unlock the full potential of this versatile scaffold. Future work should focus on the systematic synthesis and screening of derivatives to identify novel lead compounds and further elucidate the structure-activity relationships that govern their therapeutic effects.
References
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El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10), x241015. [Link]
- Google Patents. (n.d.). Method for preparing 2-chlorine-4-(4-chlorophenoxy)-acetophenone.
- Kunt, K., et al. (2023). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds.
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(Author not available). (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. [Link]
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Ma, D.-S., Liu, P.-J., Zhang, S., & Hou, G.-F. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 12), o3261. [Link]
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-
PubChem. (n.d.). 2-(4-Formylphenoxy)acetamide. Retrieved from [Link]
- El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
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Omar, R. S., et al. (n.d.). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. [Link]
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(Author not available). (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]
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(Author not available). (n.d.). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. PubMed. [Link]
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(Author not available). (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC. [Link]
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(Author not available). (2025). Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer. PMC. [Link]
- Singh, P., & Kumar, A. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
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(Author not available). (2022). Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. MDPI. [Link]
-
PubChem. (n.d.). N-(2-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide. Retrieved from [Link]
- (Author not available). (2022). Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives.
-
(Author not available). (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences. [Link]
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Rawal, B. M., et al. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]
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(Author not available). (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]
-
Google Patents. (2011). United States Patent. Retrieved from [Link]
-
Yusufov, M.S., et al. (n.d.). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. [Link]
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Methodological & Application
Application Notes and Protocols: A Guide to the Williamson Ether Synthesis of Phenoxyacetamides
Introduction
Phenoxyacetamide derivatives are a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The synthesis of these molecules is therefore of considerable interest to researchers in the pharmaceutical and life sciences. The Williamson ether synthesis, a robust and versatile method for forming ether linkages, stands as a cornerstone for the preparation of phenoxyacetamides.[4][5] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion, providing a straightforward route to the desired ether.
This comprehensive guide provides an in-depth exploration of the Williamson ether synthesis as applied to the preparation of phenoxyacetamides. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanism, critical parameters, and troubleshooting strategies.
Reaction Mechanism and Key Principles
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] The reaction is typically a two-step process. In the first step, a phenol is deprotonated by a suitable base to form a highly nucleophilic phenoxide ion.[8] The second step involves the backside attack of this phenoxide on an α-haloacetamide, displacing the halide and forming the ether linkage.[4][8]
Several factors are critical to the success of this reaction:
-
The Nature of the Alkylating Agent: The reaction works best with primary alkyl halides.[7] For the synthesis of phenoxyacetamides, 2-chloroacetamides or 2-bromoacetamides are commonly employed. Secondary and tertiary halides are more prone to undergo elimination reactions (E2), which compete with the desired SN2 pathway.[9][10]
-
The Strength of the Base: The choice of base is crucial for the efficient deprotonation of the phenol.[11] For many phenols, common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are sufficient.[12] However, for less acidic phenols, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) may be necessary to ensure complete formation of the phenoxide.[9] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents.[11][12]
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for Williamson ether synthesis.[4][9] These solvents effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and thus more nucleophilic.[9] Protic solvents, such as water or alcohols, can solvate the nucleophile, reducing its reactivity.[9]
Visualizing the Mechanism and Workflow
To better understand the process, the following diagrams illustrate the reaction mechanism and the general experimental workflow.
Caption: The SN2 mechanism of the Williamson ether synthesis for phenoxyacetamides.
Caption: A generalized experimental workflow for the synthesis of phenoxyacetamides.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of a phenoxyacetamide derivative. Optimization may be required for specific substrates.
Materials:
-
Substituted Phenol (1.0 eq)
-
2-Chloro-N-substituted-acetamide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous DMF. Stir the mixture until the phenol is completely dissolved.
-
Addition of Base: Add finely powdered potassium carbonate (2.0 eq) to the solution.
-
Addition of Alkylating Agent: Add the 2-chloro-N-substituted-acetamide (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir vigorously.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC).[13]
-
Workup: After the reaction is complete (as indicated by TLC, typically 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and stir.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.[14]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.[1][15]
Key Reaction Parameters and Optimization
The following table summarizes key parameters that can be optimized for the synthesis of phenoxyacetamides.
| Parameter | Reagent/Condition | Rationale and Considerations | References |
| Phenol | Electron-donating or -withdrawing groups | The acidity of the phenol will influence the choice of base. More acidic phenols (with electron-withdrawing groups) may react under milder conditions. | [12][16] |
| Alkylating Agent | 2-chloro- or 2-bromoacetamide | Bromoacetamides are generally more reactive than chloroacetamides but may be less stable or more expensive. | [6] |
| Base | K₂CO₃, NaOH, KOH, NaH | The choice of base depends on the acidity of the phenol. Weaker bases like K₂CO₃ are often sufficient and easier to handle. Stronger bases like NaH require anhydrous conditions. | [9][11][12] |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents are preferred to enhance the nucleophilicity of the phenoxide. | [4][9] |
| Temperature | 50-100 °C | Higher temperatures can increase the reaction rate, but may also promote side reactions like elimination, particularly with secondary halides. | [4][11] |
| Catalyst | Phase Transfer Catalyst (e.g., TBAB) | A phase transfer catalyst can be beneficial in biphasic systems to facilitate the transfer of the phenoxide ion to the organic phase. | [17] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete deprotonation of the phenol.- Low reactivity of the alkylating agent.- Inappropriate solvent. | - Use a stronger base (e.g., NaH).- Use a more reactive alkylating agent (e.g., 2-bromoacetamide).- Switch to a polar aprotic solvent like DMF or DMSO. |
| Formation of Side Products | - Elimination (E2) reaction competing with substitution (SN2).- C-alkylation of the phenoxide. | - Use a primary alkyl halide.- Lower the reaction temperature.[14]- Polar aprotic solvents generally favor O-alkylation over C-alkylation.[12] |
| Difficult Purification | - Presence of unreacted starting materials.- Formation of multiple products. | - Ensure the reaction goes to completion by monitoring with TLC.- Optimize reaction conditions to minimize side reactions.- Employ column chromatography for purification. |
Conclusion
The Williamson ether synthesis is a highly effective and versatile method for the synthesis of phenoxyacetamides. By carefully selecting the appropriate base, solvent, and reaction conditions, researchers can achieve high yields of the desired products. Understanding the underlying SN2 mechanism and potential side reactions is crucial for troubleshooting and optimizing the synthesis for a wide range of substituted phenols and acetamides. This guide provides a solid foundation for the successful application of this important reaction in the pursuit of novel therapeutic agents.
References
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Wikipedia. Williamson ether synthesis. [Link]
-
Khan, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]
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BYJU'S. Williamson Ether Synthesis reaction. [Link]
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Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. [Link]
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El-Sayed, R., et al. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. ResearchGate. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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El-Sayed, W. M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
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The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
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Al-Suhaimi, E. A., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]
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Verma, A., & Kumar, S. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]
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Unknown. Williamson Ether Synthesis. [Link]
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Unknown. Experiment 06 Williamson Ether Synthesis. [Link]
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Utah Tech University. Williamson Ether Synthesis. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [Link]
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Application Notes and Protocols for Knoevenagel Condensation Reactions with 2-(4-Chloro-2-formylphenoxy)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Utility of Knoevenagel Condensation in Modern Drug Discovery
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a powerful and versatile method for the creation of α,β-unsaturated compounds.[1][2] This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[3] Its significance in medicinal chemistry is profound, as the resulting products are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory drugs like Indomethacin and antimalarials such as Quinine.[1] Furthermore, Knoevenagel condensation products have demonstrated considerable potential as anticancer agents by targeting various cellular mechanisms.[4][5]
This guide provides a detailed exploration of the Knoevenagel condensation specifically utilizing "2-(4-Chloro-2-formylphenoxy)acetamide" as the aldehyde component. This substrate is of particular interest in drug development due to the presence of a chloro-substituent and an acetamide moiety, which can influence the biological activity and pharmacokinetic properties of the resulting molecules. These functional groups offer sites for further chemical modification, allowing for the generation of diverse compound libraries for screening. The protocols and insights provided herein are designed to equip researchers with the necessary knowledge to effectively employ this reaction in their synthetic endeavors.
Reaction Mechanism: A Stepwise Visualization
The Knoevenagel condensation proceeds through a well-established mechanism, typically initiated by a weak base. The base, commonly a primary or secondary amine like piperidine, deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate).[6] This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.
Caption: Generalized Knoevenagel Condensation Mechanism.
Experimental Protocols: A Practical Guide
The following protocols are designed to be a starting point for the Knoevenagel condensation of this compound with various active methylene compounds. Optimization of reaction conditions may be necessary depending on the specific active methylene partner.
Materials and Reagents
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)
-
Catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, isopropanol, toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation with Malononitrile
This protocol is adapted from a general procedure for the condensation of substituted benzaldehydes with malononitrile.[3]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol) and malononitrile (10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.5 mmol, approximately 5 mol%).
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Ammonium Acetate-Catalyzed Solvent-Free Knoevenagel Condensation
This "green chemistry" approach minimizes the use of organic solvents.[7]
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (10 mmol), the active methylene compound (10 mmol), and a catalytic amount of ammonium acetate (1-2 mmol).
-
Reaction Progression: Heat the mixture in an oil bath at 80-100 °C with stirring. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by TLC (dissolving a small aliquot in a suitable solvent).
-
Workup: Cool the reaction mixture to room temperature. The solidified product can be directly collected.
-
Purification: Wash the crude product with cold water to remove the catalyst and any unreacted starting materials. Further purification can be achieved by recrystallization.
-
Characterization: Analyze the final product using appropriate spectroscopic methods.
Data Presentation: A Comparative Overview
The choice of catalyst and reaction conditions can significantly impact the yield and reaction time. The following table provides a generalized comparison based on literature for similar reactions.[8]
| Catalyst | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Piperidine | Ethanol | Reflux | 2 - 4 | 85 - 95 |
| Ammonium Acetate | Solvent-free | 80 - 100 | 1 - 3 | 90 - 98 |
| Basic Alumina | Toluene | Reflux | 4 - 6 | 80 - 90 |
| L-Proline | Water | 60 | 3 - 5 | 88 - 96 |
Experimental Workflow Visualization
A streamlined workflow is crucial for efficient and reproducible synthesis.
Caption: Experimental Workflow for Knoevenagel Condensation.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the use of Thin Layer Chromatography (TLC) to monitor the reaction progress. The disappearance of starting materials and the appearance of a new, more nonpolar product spot (due to the formation of the α,β-unsaturated system) provide a reliable indication of a successful reaction. Furthermore, the final product's identity and purity should be unequivocally confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry. Comparing the obtained data with expected values for similar known compounds will further validate the experimental outcome.
Conclusion and Future Perspectives
The Knoevenagel condensation of this compound offers a versatile and efficient route to a variety of α,β-unsaturated compounds with significant potential in drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the synthesis of novel chemical entities. The adaptability of the Knoevenagel condensation to various catalysts and conditions, including greener, solvent-free methods, underscores its continued relevance in modern synthetic chemistry. Future work in this area could involve the exploration of novel catalysts to further enhance reaction efficiency and selectivity, as well as the biological evaluation of the synthesized compounds to identify new therapeutic leads.
References
-
Wikipedia. Knoevenagel condensation. [Link]
-
Dalton Transactions. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. [Link]
-
PubMed. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. [Link]
-
Purechemistry. Knoevenagel condensation mechanism and applications. [Link]
-
MDPI. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. [Link]
-
ResearchGate. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review | Request PDF. [Link]
-
Organic & Biomolecular Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]
-
ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j)... [Link]
-
Science Info. Knoevenagel Condensation: Mechanism, Applications. [Link]
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]
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Application Notes and Protocols: The Strategic Use of 2-(4-Chloro-2-formylphenoxy)acetamide in the Synthesis of Novel Pyran Derivatives
Introduction: Unlocking New Scaffolds in Medicinal Chemistry
The pyran nucleus is a cornerstone in the architecture of a vast array of biologically active compounds, both natural and synthetic. Its derivatives are known to exhibit a wide spectrum of pharmacological properties, making them privileged scaffolds in drug discovery and development. Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecular frameworks, such as fused pyrans, in a single synthetic operation. This guide provides a comprehensive overview and detailed protocols for the application of a key building block, 2-(4-Chloro-2-formylphenoxy)acetamide , in the one-pot, three-component synthesis of novel pyran derivatives. This approach is of significant interest to researchers in medicinal chemistry and organic synthesis due to its high atom economy, operational simplicity, and the potential for generating diverse libraries of bioactive molecules.
The Keystone Reagent: this compound
The versatility of this compound as a precursor in pyran synthesis lies in its unique bifunctional nature. It possesses a salicylaldehyde moiety, which is crucial for the formation of the pyran ring, and an acetamide side chain that can be readily modified to introduce a variety of substituents, thereby enabling the exploration of structure-activity relationships (SAR).
Synthesis of this compound: A Guided Protocol
The synthesis of the title compound can be efficiently achieved via a Williamson ether synthesis, a robust and well-established method for forming C-O-C bonds. This reaction proceeds via an SN2 mechanism where the phenoxide ion of 5-chloro-2-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of a chloroacetamide derivative.
Protocol 1: Synthesis of this compound
-
Materials:
-
5-Chloro-2-hydroxybenzaldehyde
-
2-Chloroacetamide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Deionized water
-
-
Procedure:
-
To a stirred solution of 5-chloro-2-hydroxybenzaldehyde (1 mmol) in DMF (10 mL), add anhydrous potassium carbonate (1.5 mmol).
-
Heat the mixture to 60-70 °C for 30 minutes to ensure the formation of the potassium phenoxide salt.
-
Add 2-chloroacetamide (1.1 mmol) to the reaction mixture.
-
Continue stirring at 70 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to afford pure this compound.
-
-
Causality and Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 5-chloro-2-hydroxybenzaldehyde to form the more nucleophilic phenoxide. Its use avoids harsher conditions that might lead to side reactions.
-
Solvent: DMF is an excellent polar aprotic solvent for this SN2 reaction, as it effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.[1]
-
Temperature: The elevated temperature increases the reaction rate without promoting significant decomposition of the starting materials or product.
-
The Three-Component Reaction for Pyran Synthesis: Mechanism and Protocol
The synthesis of fused pyran derivatives using this compound is most effectively achieved through a one-pot, three-component reaction with malononitrile and an active methylene compound. This reaction proceeds through a cascade of events, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.[2]
Reaction Mechanism: A Stepwise Perspective
The generally accepted mechanism for this transformation is as follows:
-
Knoevenagel Condensation: In the presence of a basic catalyst (e.g., piperidine), the active methylene group of malononitrile attacks the formyl group of this compound to form a benzylidenemalononitrile intermediate.[3]
-
Michael Addition: The enolate of the active methylene compound (e.g., dimedone) then acts as a Michael donor and adds to the electron-deficient double bond of the benzylidenemalononitrile intermediate.[3]
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the hydroxyl group of the salicylaldehyde moiety attacks one of the nitrile groups. Subsequent tautomerization leads to the formation of the stable, fused 4H-pyran ring system.
Caption: General workflow for the three-component synthesis of fused 4H-pyran derivatives.
Protocol 2: Synthesis of a Fused 4H-Pyran Derivative
This protocol describes the synthesis of a representative fused 4H-pyran derivative using this compound, malononitrile, and dimedone.
-
Materials:
-
This compound (1 mmol)
-
Malononitrile (1 mmol)
-
Dimedone (1 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (20 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture with stirring for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
-
Causality and Experimental Choices:
-
Catalyst: Piperidine, a secondary amine, is a commonly used basic catalyst for Knoevenagel condensations and Michael additions. It is effective in deprotonating the active methylene compounds to generate the necessary nucleophiles.
-
Solvent: Ethanol is a good choice of solvent as it dissolves the reactants and is suitable for refluxing temperatures. It is also a relatively green and inexpensive solvent.
-
Reactant Stoichiometry: An equimolar ratio of the three components is typically used to ensure efficient conversion and minimize side products.
-
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the synthesis of various pyran derivatives using substituted salicylaldehydes, which are analogous to the target reaction.
| Entry | Aldehyde Substituent | Active Methylene Compound | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | H | Dimedone | Piperidine (10) | Ethanol | 2 | 92 | [4] |
| 2 | 5-Br | Dimedone | Piperidine (10) | Ethanol | 3 | 90 | [4] |
| 3 | 5-NO₂ | Dimedone | Piperidine (10) | Ethanol | 4 | 88 | [4] |
| 4 | H | 4-Hydroxycoumarin | Piperidine (10) | Ethanol | 3 | 85 | [4] |
| 5 | H | Ethyl acetoacetate | KOH/CaO (20 wt%) | Solvent-free | 0.5 | 92 | [5] |
| 6 | 4-Cl | Ethyl acetoacetate | KOH/CaO (20 wt%) | Solvent-free | 0.5 | 90 | [5] |
Visualization of the Synthetic Pathway
Caption: Overall synthetic scheme for the preparation of fused 4H-pyran derivatives.
Conclusion and Future Perspectives
The use of this compound in three-component reactions provides a highly efficient and versatile route to novel fused pyran derivatives. The protocols outlined in this guide are robust and can be adapted to a wide range of substrates, allowing for the creation of diverse chemical libraries for biological screening. The straightforward nature of these reactions, coupled with the potential for high yields and operational simplicity, makes this methodology a valuable tool for researchers and scientists in the field of drug development. Further exploration of different active methylene compounds and modifications to the acetamide side chain of the core reagent will undoubtedly lead to the discovery of new pyran derivatives with enhanced pharmacological profiles.
References
-
Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-540. Available at: [Link]
-
ResearchGate. (n.d.). Three component reaction of salicylaldehyde, malononitrile and a ketone... Retrieved from [Link]
-
Wang, L., et al. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(16), 4967. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Retrieved from [Link]
-
Engineered Science Publisher. (2025). Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans. Retrieved from [Link]
-
Maddila, S., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 27(19), 6347. Available at: [Link]
-
ResearchGate. (2025). Recent Advances in Three-Component Cyclocondensation of Dimedone with Aldehydes and Malononitrile for Construction of Tetrahydrobenzo[b]pyrans Using Organocatalysts. Retrieved from [Link]
-
Research Academy of Indian J. of Multidisciplinary Research. (n.d.). Basic Catalyzed Rapid Three-Component Synthesis of tetrahydrobenzo[b]pyran at Ambient Temperature. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans. Retrieved from [Link]
-
Growing Science. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters, 8(3), 125-132. Available at: [Link]
-
Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1-15. Available at: [Link]
-
ChemSynthesis. (2025). 5-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]
-
González, L., et al. (2015). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 20(12), 22136-22181. Available at: [Link]
-
RSC Publishing. (2025). Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4 H -pyrans. RSC Advances. Available at: [Link]
-
ResearchGate. (2025). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-(4-Chlorophenyl)acetamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 4H-Pyran Synthesis. Retrieved from [Link]
-
Wang, X., et al. (2006). Rapid Syntheses of Benzopyrans from o-OBOC Salicylaldehydes and Salicyl alcohols: A Three-Component Reaction. Organic letters, 8(14), 2949–2952. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]
-
Springer Nature. (2026). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]
Sources
Application of 2-(4-Chloro-2-formylphenoxy)acetamide in Solid-Phase Synthesis: A Traceless Linker Strategy for Small Molecule Library Generation
Introduction: The Quest for Molecular Diversity with Traceless Linking Strategies
Solid-Phase Organic Synthesis (SPOS) has become an indispensable tool in modern drug discovery and materials science, enabling the rapid generation of large libraries of chemical compounds. A cornerstone of SPOS is the linker, a molecular entity that tethers the growing molecule to an insoluble polymer support, facilitating purification by simple filtration. However, for the synthesis of small molecules intended for pharmaceutical applications, it is often desirable that the final product bears no trace of the linker, a concept known as "traceless linking".[1] Traceless linkers are designed to be cleaved in a manner that leaves no residual functionality at the point of attachment, thus ensuring that the synthesized molecules are structurally unbiased.[2]
This application note introduces 2-(4-Chloro-2-formylphenoxy)acetamide as a novel, versatile, and potentially traceless linker for SPOS. Its unique chemical architecture, featuring an aldehyde for immobilization and a cleavable ether bond, presents a promising strategy for the synthesis of diverse small molecule libraries. The presence of a chloro substituent on the aromatic ring offers potential for modulating the electronic properties and, consequently, the cleavage conditions.
This guide will provide a comprehensive overview of the proposed application of this compound as a traceless linker, including detailed protocols for its immobilization, use in a multi-step synthesis, and cleavage to release the final product.
The this compound Linker: A Strategic Design
The structure of this compound is strategically designed for its role as a linker in SPOS.
Figure 1: Chemical Structure of the Linker.
The key functional groups and their roles are:
-
Aldehyde Group (-CHO): This serves as the primary point of attachment to an amino-functionalized solid support (e.g., aminomethyl polystyrene) through a stable secondary amine linkage formed via reductive amination.[3][4][5][6]
-
Phenoxy Ether Linkage: This bond is susceptible to cleavage under strong acidic conditions, providing a mechanism for releasing the synthesized molecule from the solid support.[7][8][9][10]
-
Acetamide Moiety: This group can influence the solubility and reactivity of the linker.
-
Chloro Substituent (-Cl): This electron-withdrawing group on the aromatic ring can potentially influence the lability of the ether linkage during the cleavage step.
Proposed Solid-Phase Synthesis Workflow
The proposed workflow for utilizing this compound as a traceless linker involves four main stages: immobilization, elongation, and cleavage.
Figure 2: General SPOS workflow using the proposed linker.
Detailed Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific applications.
Protocol 1: Immobilization of the Linker
This protocol describes the attachment of this compound to an aminomethyl-functionalized polystyrene resin.
Materials:
-
Aminomethyl (AM) polystyrene resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
1% Acetic acid in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the aminomethyl polystyrene resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF and wash the resin with DMF (3 x 10 mL).
-
Dissolve this compound (3.0 mmol) in 1% acetic acid in DMF (10 mL).
-
Add the linker solution to the resin and agitate the mixture for 30 minutes at room temperature.
-
Add sodium cyanoborohydride (3.0 mmol) to the reaction mixture and continue to agitate for 4 hours at room temperature.
-
Monitor the reaction for the disappearance of free primary amines using the Kaiser test. A negative Kaiser test (yellow beads) indicates complete reaction.
-
Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
Determine the loading of the linker on the resin using a suitable analytical method (e.g., elemental analysis for chlorine or nitrogen).
Protocol 2: Elaboration of the Synthesized Molecule (Example: Acylation)
This protocol provides a general example of a subsequent synthetic step, in this case, the acylation of the secondary amine formed after linker immobilization.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Carboxylic acid (R-COOH, 5.0 equiv.)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 4.9 equiv.)
-
N,N-Diisopropylethylamine (DIPEA, 10.0 equiv.)
-
DMF
Procedure:
-
Swell the linker-functionalized resin in DMF.
-
In a separate vial, pre-activate the carboxylic acid by dissolving it in DMF with HBTU and DIPEA for 5 minutes.
-
Add the pre-activated carboxylic acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the reaction for the disappearance of the secondary amine.
-
Upon completion, drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Traceless Cleavage and Release of the Final Product
This protocol describes the cleavage of the final synthesized molecule from the solid support, resulting in a traceless product.
Materials:
-
Synthesized molecule on the resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
DCM
-
Cold diethyl ether
Procedure:
-
Place the dry resin-bound product in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL) and DCM (2 x 2 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation or filtration and dry under vacuum.
-
Purify the product as required (e.g., by HPLC).
Proposed Cleavage Mechanism
The traceless cleavage of the final product is proposed to occur via acid-catalyzed hydrolysis of the phenoxy ether bond.
Figure 3: Proposed mechanism for traceless cleavage.
The strong acid (TFA) protonates the ether oxygen, making the attached molecule a good leaving group. Subsequent cleavage of the C-O bond releases the final product with a hydroxyl group. The resulting carbocation on the linker is trapped by a scavenger such as triisopropylsilane (TIS), preventing side reactions. The final product is thus "traceless" as it contains no remnant of the linker.
Analytical Monitoring of the Synthesis
Effective monitoring of each step in solid-phase synthesis is crucial for ensuring high yields and purity.
| Technique | Application |
| Kaiser Test | A colorimetric test to detect the presence of free primary amines on the resin. A positive result (blue beads) indicates incomplete reaction or successful deprotection of a primary amine. |
| FT-IR Spectroscopy | Can be used to monitor the appearance or disappearance of characteristic functional group vibrations (e.g., C=O stretch of a newly formed amide) directly on the resin beads. |
| HPLC/MS of Cleaved Product | A small amount of resin can be cleaved and the product analyzed by HPLC and mass spectrometry to confirm the identity and purity of the synthesized molecule at intermediate steps.[11] |
Hypothetical Performance Data
The following table presents expected performance data for a typical synthesis using the this compound linker.
| Parameter | Expected Value |
| Linker Loading Efficiency | >95% |
| Yield per Synthetic Step | >90% |
| Overall Yield (for a 3-step synthesis) | >70% |
| Purity of Cleaved Product (crude) | >85% |
Conclusion
This compound presents a promising new tool for the solid-phase synthesis of small molecule libraries. Its straightforward immobilization via reductive amination and the potential for a clean, traceless cleavage under acidic conditions make it an attractive candidate for applications in drug discovery and combinatorial chemistry. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the utility of this novel linker in their synthetic endeavors. Further optimization of reaction and cleavage conditions for specific molecular targets will undoubtedly expand the scope of its application.
References
-
Scicinski, J. J., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
-
Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Retrieved from [Link]
-
Gorske, B. C., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(5), 314-321. [Link]
-
Gorske, B. C., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(5), 314-321. [Link]
-
Obrecht, D., et al. (1997). Analytical techniques for solid-phase organic and combinatorial synthesis. Drug Discovery Today, 2(3), 102-109. [Link]
-
Al-Warhi, T. I., et al. (2012). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2012(5), 266-277. [Link]
-
Al-Tel, T. H. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(19), 6649. [Link]
-
Gorske, B. C., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(5), 314-321. [Link]
-
Routledge, A., et al. (2002). Versatile "traceless" sulfone linker for SPOS: preparation of isoxazolinopyrrole 2-carboxylates. The Journal of Organic Chemistry, 67(18), 6564-6567. [Link]
-
Lin, S., et al. (2013). An Accessible Protocol for Solid-Phase Extraction of N-Linked Glycopeptides through Reductive Amination by Amine-Functionalized Magnetic Nanoparticles. Analytical Chemistry, 85(11), 5628-5635. [Link]
-
Sandhya, K. (2021). Synthesis and Cleavage of Ethers. Organic Chemistry: Current Research, 10(7). [Link]
-
Wikipedia contributors. (2023, December 2). Ether cleavage. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
-
Routledge, A. (2012). Traceless and Multifunctional Linkers for the Generation of Small Molecules on Solid Supports. In Organic Reactions. [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3349-3375. [Link]
-
Combinatorial Chemistry Review. (2020, March 10). Traceless Linkers. Retrieved from [Link]
-
Uttamapinant, C., et al. (2020). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. Angewandte Chemie International Edition, 59(28), 11566-11572. [Link]
- McOmie, J. F. W. (Ed.). (1973). Protective Groups in Organic Chemistry. Springer.
-
Asahina, Y. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
- McMurry, J. (2015). Organic Chemistry (10th ed.). Cengage Learning.
-
Ma, D.-S., et al. (2011). 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3261. [Link]
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(10), 1015-1018. [Link]
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- 11. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Strategic Workflow for Developing Novel Inhibitors from a Phenoxyacetamide Scaffold
Introduction: The Phenoxyacetamide Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," demonstrate the ability to bind to multiple biological targets with high affinity. The phenoxyacetamide scaffold is a prominent member of this class, recognized for its versatile pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its structure, characterized by a phenoxy group linked to an acetamide moiety, provides an ideal backbone for chemical modification. This allows for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity against a specific biological target. Molecules incorporating the acetamide linkage are known to exhibit a wide spectrum of biological activities.[1]
This application note provides a comprehensive, experience-driven guide for the rational design and development of novel inhibitors using the phenoxyacetamide scaffold. It outlines an integrated workflow from target identification and library synthesis to hit validation and lead optimization, emphasizing the causality behind experimental choices to ensure a robust and efficient drug discovery cascade.
Section 1: The Drug Discovery Workflow: An Overview
The journey from a scaffold to a lead compound is an iterative process requiring a multidisciplinary approach. The workflow described herein integrates computational and experimental methodologies to de-risk the project at early stages and maximize the probability of success.
Caption: High-level workflow for phenoxyacetamide inhibitor development.
Section 2: Target Identification and Library Design
Rationale for Target Selection
The choice of a biological target is the most critical decision in a drug discovery project. The phenoxyacetamide scaffold has shown activity against a range of targets, including kinases like p38 MAPK and BCR-ABL, as well as enzymes such as monoamine oxidase (MAO) and DOT1L.[3][4][5][6]
Field Insight: Begin by selecting a target that is genetically or pharmacologically validated for the disease of interest. For the phenoxyacetamide scaffold, targets with a well-defined hydrophobic pocket adjacent to a region capable of hydrogen bonding are ideal, as this complements the aromatic and amide features of the scaffold. For instance, the ATP-binding site of many kinases is a suitable environment.[7]
Design of a Focused Chemical Library
Once a target is selected, a focused library of phenoxyacetamide derivatives is designed to explore the chemical space around the core scaffold. Diversity is introduced at key positions:
-
R1 (Phenoxy Ring): Substituents here can modulate hydrophobic and electronic interactions within the target's binding site.
-
R2 (Amide Group): Modifications can alter hydrogen bonding capacity, solubility, and metabolic stability.
Protocol 1: General Synthesis of Phenoxyacetamide Derivatives This protocol outlines a reliable two-step synthesis, starting from a substituted phenol.
Causality: This Williamson ether synthesis followed by amidation is a robust and high-yielding route, allowing for late-stage diversification. The use of a base like K₂CO₃ is crucial for deprotonating the phenol, making it nucleophilic enough to attack the chloroacetamide.[1]
Step 1: Synthesis of 2-phenoxyacetate intermediate
-
To a solution of a substituted phenol (1.0 eq) in acetone (10 mL/mmol), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add ethyl chloroacetate (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
The resulting crude ethyl 2-phenoxyacetate can be purified by column chromatography or used directly in the next step.
Step 2: Amidation to form Phenoxyacetamide
-
Dissolve the crude ethyl 2-phenoxyacetate (1.0 eq) in a suitable solvent like methanol.
-
Add the desired primary or secondary amine (1.5 eq).
-
Stir the reaction at room temperature or heat gently (e.g., 50°C) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent in vacuo. Purify the resulting phenoxyacetamide derivative by recrystallization or silica gel chromatography.[8]
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.[2]
Section 3: High-Throughput Screening and Hit Identification
High-Throughput Screening (HTS) is the process of rapidly assessing a large library of compounds to identify "hits"—compounds that display activity against the target.[9][10]
Caption: The High-Throughput Screening (HTS) cascade.
Protocol 2: Enzymatic Inhibition Assay (General Protocol) This protocol is a template for a typical enzymatic assay to screen for inhibitors. It should be adapted for the specific enzyme target (e.g., a kinase or protease).
Trustworthiness: This protocol is designed to be self-validating. The inclusion of positive (known inhibitor) and negative (DMSO vehicle) controls on every plate is essential to calculate the Z'-factor, a statistical measure of assay quality.[11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11][12]
Materials:
-
384-well assay plates (e.g., low-volume, black plates for fluorescence assays)
-
Enzyme of interest, diluted in assay buffer
-
Substrate (e.g., a fluorogenic peptide for a protease)
-
Assay Buffer (optimized for pH, salt concentration, and additives like DTT or BSA)
-
Test compounds (phenoxyacetamide library) at 10 mM in DMSO
-
Positive control inhibitor
-
DMSO (vehicle control)
-
Plate reader capable of the required detection mode (e.g., fluorescence, luminescence)
Procedure:
-
Compound Plating: Using an automated liquid handler, pin 50 nL of each test compound, positive control, and DMSO control into separate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL reaction volume.
-
Enzyme Addition: Add 25 µL of the enzyme solution (at 2x final concentration) to all wells.
-
Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 25 µL of the substrate solution (at 2x final concentration, typically at or below its Kₘ value) to all wells to start the reaction.[13]
-
Signal Detection: Immediately place the plate in a plate reader and measure the signal (e.g., fluorescence intensity) kinetically over 30-60 minutes, or as a single endpoint reading after a fixed incubation time.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl))
-
Identify "hits" as compounds that show inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).
-
Section 4: Hit Validation and Potency Determination
Hits from the primary screen must be rigorously validated to confirm their activity and rule out artifacts. This involves dose-response analysis to determine potency (IC₅₀).
Protocol 3: IC₅₀ Determination in a Cell-Based Assay Moving from a biochemical to a cell-based assay is a critical step to confirm that a compound is active in a more physiologically relevant context.[7][14] This assay measures a compound's ability to inhibit the target's function within an intact cell.
Expertise: Why a cell-based assay? Biochemical hits can fail in cells due to poor membrane permeability or rapid metabolism.[7] This assay provides an early indication of a compound's drug-like properties. The choice of cell line is crucial; it should express the target of interest and have a downstream signaling pathway that can be measured.[15]
Example Target: p38α MAPK, a key kinase in inflammatory signaling.[6][16] Cell Line: A human cell line (e.g., THP-1 monocytes) where p38α activity can be stimulated. Readout: Phosphorylation of a downstream substrate (e.g., MK2).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the validated hit compounds (typically 10 concentrations, 3-fold dilutions starting from 30 µM). Add the diluted compounds to the cells and pre-incubate for 1 hour.
-
Stimulation: Add a stimulant (e.g., lipopolysaccharide, LPS) to activate the p38 MAPK pathway. Incubate for 30 minutes.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract cellular proteins.
-
Detection: Measure the level of phosphorylated MK2 (p-MK2) using a sensitive detection method like ELISA or a cell-based immunoassay (e.g., HTRF, AlphaLISA).
-
Data Analysis:
-
Normalize the data to positive (stimulated, no inhibitor) and negative (unstimulated) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[13]
-
Data Presentation: Summarize the data for validated hits in a table.
| Compound ID | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| PPA-001 | 150 | 850 |
| PPA-002 | 25 | 120 |
| PPA-003 | >10,000 | >10,000 |
| PPA-004 | 80 | 350 |
Section 5: Mechanism of Action and Target Engagement
To confirm that a compound's activity is due to direct interaction with the intended target, biophysical assays are essential. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying binding kinetics in real-time.[17][18]
Protocol 4: Target Engagement using Surface Plasmon Resonance (SPR)
Causality: SPR provides quantitative data on how quickly a compound binds to its target (association rate, kₐ) and how long it stays bound (dissociation rate, kₑ).[18] The ratio of these rates gives the equilibrium dissociation constant (Kₑ), a direct measure of binding affinity. This confirms direct target engagement and helps differentiate between compounds with similar IC₅₀ values but different binding kinetics.
Procedure:
-
Chip Preparation: Immobilize the purified target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).[17]
-
Analyte Preparation: Prepare a series of concentrations of the phenoxyacetamide inhibitor in a suitable running buffer.
-
Binding Measurement:
-
Inject the analyte solutions sequentially over the immobilized target surface, from lowest to highest concentration.
-
Each cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (buffer flowing over the surface).[19]
-
-
Regeneration: Between cycles, inject a regeneration solution (e.g., low pH glycine) to remove any bound analyte and prepare the surface for the next injection.[20]
-
Data Analysis:
-
The instrument records binding events in real-time as a sensorgram (Response Units vs. Time).[17]
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₑ.
-
Section 6: The Iterative Cycle of Lead Optimization
Validated hits with confirmed target engagement serve as starting points for lead optimization. This phase aims to improve potency, selectivity, and drug-like properties (ADME/Tox) through iterative chemical synthesis and testing.[21][22]
Structure-Activity Relationship (SAR) Studies: SAR explores how specific structural changes to the phenoxyacetamide scaffold affect its biological activity.[23][24][25] For example, synthesizing analogs with different substituents on the phenoxy ring can reveal key interactions. A halogen atom might increase potency through a specific hydrophobic interaction, while a polar group could enhance solubility.[1]
In Vitro ADME/Tox Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to avoid late-stage failures.[26][27] Key assays include:
-
Metabolic Stability: Incubating the compound with liver microsomes to predict its metabolic half-life.
-
Aqueous Solubility: Determining solubility at physiological pH.
-
Permeability: Using assays like PAMPA to predict intestinal absorption.
-
Cytotoxicity: Assessing general toxicity in a standard cell line (e.g., HepG2).[2]
Caption: The iterative cycle of lead optimization.
Conclusion
The phenoxyacetamide scaffold represents a highly tractable starting point for the development of novel inhibitors. The strategic workflow presented in this application note provides a robust framework for progressing from an initial concept to a validated lead compound. By integrating rational design, systematic screening, and rigorous validation, research teams can efficiently navigate the complexities of the drug discovery process. The emphasis on understanding the "why" behind each experimental step and employing self-validating protocols is paramount to ensuring scientific integrity and maximizing the potential for success.
References
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El-Sayed, I.H., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at: [Link]
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Schoggins, J.W., & Rice, C.M. (2011). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Opinion in Virology. Available at: [Link]
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Zhang, L., et al. (2018). Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. European Journal of Medicinal Chemistry. Available at: [Link]
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ZeClinics. (2024). Lead Optimization in Drug Discovery: How Zebrafish Enable Better ADME Prediction and Candidate Selection. ZeClinics. Available at: [Link]
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Litvinov, D., et al. (2024). The potency of cell-based assays to predict response to TNF inhibitor therapy. Expert Review of Molecular Diagnostics. Available at: [Link]
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Wang, Y., et al. (2024). The surface plasmon resonance (SPR) for the study of the targeted binding kinetics of the active components of traditional Chinese medicine (TCM). ResearchGate. Available at: [Link]
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van der Loo, B., & van den Bor, J. (2013). A guide for potency assay development of cell-based product candidates. Cell & Gene Therapy Insights. Available at: [Link]
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Zhang, W., et al. (2016). Identification of Phenoxyacetamide Derivatives as Novel DOT1L Inhibitors via Docking Screening and Molecular Dynamics Simulation. Journal of Molecular Graphics and Modelling. Available at: [Link]
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Moir, M.I., et al. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorganic & Medicinal Chemistry. Available at: [Link]
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Davis, J.E., et al. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Pognan, F. (2016). Discovery Toxicology in Lead Optimization. Royal Society of Chemistry. Available at: [Link]
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Cytiva. (n.d.). What is surface plasmon resonance (SPR)? Cytiva Life Sciences. Available at: [Link]
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Wilson, J.T., et al. (2015). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Therapeutic Delivery. Available at: [Link]
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deNOVO Biolabs. (2024). How does SPR work in Drug Discovery? deNOVO Biolabs. Available at: [Link]
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Wang, Y.C., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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da S. Pinto, L.S., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences. Available at: [Link]
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Zhang, Y., et al. (2023). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Molecules. Available at: [Link]
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Application Notes and Protocols: Leveraging 2-(4-Chloro-2-formylphenoxy)acetamide as a Novel Linker in PROTAC Development
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, commandeering the cell's native ubiquitin-proteasome system to selectively eradicate disease-implicated proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that engages a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[1][2][4] While the choice of POI and E3 ligase ligands dictates the PROTAC's targeting specificity, the linker is a critical determinant of its overall efficacy, influencing crucial parameters such as cell permeability, solubility, and the stability of the productive ternary complex (POI-PROTAC-E3 ligase).[4][5][6] The linker's length, rigidity, and chemical composition are not merely passive spacers but actively modulate the therapeutic potential of the PROTAC molecule.[1][4]
This guide introduces 2-(4-Chloro-2-formylphenoxy)acetamide as a prospective linker for PROTAC development. Its unique structural features, including a reactive formyl group and a modifiable acetamide moiety, present intriguing possibilities for novel conjugation strategies and the synthesis of diverse PROTAC libraries. These application notes provide a comprehensive framework for the synthesis, incorporation, and evaluation of PROTACs utilizing this novel linker.
Conceptual Framework: PROTAC Mechanism of Action
The successful design of a PROTAC hinges on a thorough understanding of its mechanism of action. The following diagram illustrates the catalytic cycle of a PROTAC molecule.
Figure 1: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation of the target protein.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward nucleophilic substitution reaction. The protocol below is adapted from established methodologies for the synthesis of similar phenoxyacetamide derivatives.[7][8][9]
Materials and Reagents
-
5-Chloro-2-hydroxybenzaldehyde
-
2-Chloroacetamide
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI) (catalytic amount)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Protocol
-
To a solution of 5-chloro-2-hydroxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Add a catalytic amount of potassium iodide.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloroacetamide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Incorporation of the Linker into a PROTAC
The bifunctional nature of this compound allows for its versatile incorporation into a PROTAC structure. The formyl group can be reacted with an amine-containing E3 ligase ligand (e.g., a derivative of lenalidomide or pomalidomide) via reductive amination. The acetamide nitrogen can then be alkylated with a haloalkyl-functionalized POI ligand.
Workflow for PROTAC Synthesis
Figure 2: A generalized workflow for the synthesis of a PROTAC utilizing the this compound linker.
Protocol for PROTAC Synthesis: An Exemplar
This protocol describes the synthesis of a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK) and recruiting the Cereblon (CRBN) E3 ligase.
Part 1: Reductive Amination
-
Dissolve this compound (1 equivalent) and an amine-functionalized pomalidomide derivative (1 equivalent) in dichloroethane.
-
Add sodium triacetoxyborohydride (1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate in vacuo.
-
Purify the resulting linker-E3 ligase conjugate by flash chromatography.
Part 2: Alkylation
-
Dissolve the purified linker-E3 ligase conjugate (1 equivalent) in DMF.
-
Add cesium carbonate (2 equivalents) to the solution.
-
Add a haloalkyl-functionalized BTK inhibitor (e.g., a derivative of ibrutinib) (1.1 equivalents).
-
Stir the reaction at 60°C for 8-12 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC.
Evaluation of PROTAC Efficacy
A series of in vitro assays are essential to validate the activity of the newly synthesized PROTAC.[10]
Target Protein Degradation
The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein. This is typically quantified by determining the DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation).[5][10]
| Assay | Description | Key Parameters |
| Western Blot | A semi-quantitative method to visualize the reduction in target protein levels after PROTAC treatment. | DC₅₀, Dₘₐₓ |
| ELISA | A quantitative immunoassay to measure the concentration of the target protein. | DC₅₀, Dₘₐₓ |
| In-Cell Western | A high-throughput method for quantifying protein levels directly in fixed cells. | DC₅₀, Dₘₐₓ |
Protocol: Western Blot for BTK Degradation
-
Seed cells (e.g., a relevant cancer cell line expressing BTK) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the BTK-targeting PROTAC for a specified time course (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against BTK and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of BTK degradation relative to the vehicle control.
Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical assays can be employed to confirm and quantify this interaction.
| Assay | Description | Key Parameters |
| Bioluminescence Resonance Energy Transfer (BRET) | A live-cell proximity-based assay that measures the interaction between the target protein and the E3 ligase in the presence of the PROTAC.[5] | EC₅₀ for complex formation |
| Fluorescence Polarization (FP) | An in vitro assay that measures the binding of a fluorescently labeled ligand to a protein. It can be adapted to study ternary complex formation.[11][12] | Binding affinity (Kd) |
| Surface Plasmon Resonance (SPR) | A label-free technique to monitor the binding kinetics of the PROTAC to the POI and E3 ligase. | Association (kₐ) and dissociation (kd) rates |
Protocol: NanoBRET™ Assay for Ternary Complex Formation
-
Co-transfect cells with plasmids encoding the target protein fused to a fluorescent acceptor and the E3 ligase fused to a luciferase donor.
-
Plate the transfected cells in a 96-well plate.
-
Add the PROTAC at various concentrations to the cells.
-
Add the luciferase substrate to the wells.
-
Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates ternary complex formation.
Target Ubiquitination
To confirm that the PROTAC is inducing the ubiquitination of the target protein, an in-cell ubiquitination assay can be performed.[5]
Protocol: In-Cell Ubiquitination Assay
-
Treat cells with the PROTAC at a concentration known to induce degradation, along with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions.
-
Immunoprecipitate the target protein using a specific antibody.
-
Elute the immunoprecipitated proteins and analyze them by Western blot using an anti-ubiquitin antibody.
-
The appearance of a high-molecular-weight smear or ladder indicates polyubiquitination of the target protein.
Safety Considerations
When working with the chemical reagents mentioned in these protocols, it is imperative to adhere to standard laboratory safety practices.[13][14][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all synthetic reactions in a well-ventilated chemical fume hood.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals before use to be aware of any specific hazards and handling precautions.[13][14][15][16]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The novel linker, this compound, offers a promising scaffold for the development of innovative PROTACs. Its unique chemical handles provide opportunities for diverse synthetic strategies and the creation of extensive PROTAC libraries. The protocols outlined in this guide provide a comprehensive starting point for researchers to synthesize, incorporate, and evaluate PROTACs based on this linker. Through systematic evaluation of protein degradation, ternary complex formation, and target ubiquitination, the efficacy of these novel PROTACs can be thoroughly characterized, paving the way for the development of next-generation targeted protein degraders.
References
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-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. [PMC] Retrieved from [Link]
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ResearchGate. (2020). (PDF) Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
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Taylor & Francis Online. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]
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ResearchGate. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved from [Link]
-
National Institutes of Health. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Retrieved from [Link]
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-
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-
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PubChem. (n.d.). 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide. Retrieved from [Link]
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National Institutes of Health. (n.d.). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. Retrieved from [Link]
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
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-
ScienceDirect. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved from [Link]
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BJB. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Screening of Phenoxyacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Therapeutic Promise of Phenoxyacetamide Scaffolds
Phenoxyacetamide derivatives constitute a versatile and highly privileged scaffold in modern medicinal chemistry.[1][2] The inherent structural features of this class of compounds—a central acetamide linker flanked by a phenoxy group and a modifiable terminal moiety—allow for extensive synthetic diversification.[2] This chemical tractability has led to the exploration of phenoxyacetamide derivatives across a wide spectrum of therapeutic areas, including oncology, neurodegenerative diseases, inflammation, and infectious diseases.[1][3][4]
The biological activity of these compounds is often attributed to the ability of the phenoxy group to engage in critical molecular interactions such as hydrogen bonding and π-π stacking, thereby enhancing target affinity and selectivity.[1][3] Documented mechanisms of action are diverse and include the induction of apoptosis in cancer cells, modulation of key enzymes like histone methyltransferases and PARP-1, and inhibition of fatty acid amide hydrolases.[1][3][5]
This guide provides a comprehensive framework for the in vitro evaluation of novel phenoxyacetamide derivatives. It is designed to equip researchers with a logical, tiered screening cascade, from initial cytotoxicity assessments to specific target engagement and downstream pathway analysis. The protocols herein are curated to be self-validating, incorporating essential controls and detailed procedural explanations to ensure data integrity and reproducibility.
Part 1: Foundational Screening – Assessing General Cytotoxicity
A critical first step in the evaluation of any new chemical entity is to determine its general effect on cell viability and health. This foundational screen helps to differentiate between broad cytotoxic effects and specific, target-mediated pharmacology. It also establishes a therapeutic window for subsequent, more focused assays.
The Rationale for a Dual-Assay Approach
To build a robust cytotoxicity profile, we recommend a dual-assay strategy that measures different aspects of cellular demise: metabolic activity and plasma membrane integrity. The MTT assay gauges mitochondrial function, an early indicator of cellular stress, while the Lactate Dehydrogenase (LDH) assay quantifies membrane rupture, a hallmark of late-stage cytotoxicity or necrosis.[6][7] Comparing results from both assays can provide initial insights into the mechanism of cell death.[7][8][9]
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the general workflow for conducting initial cytotoxicity profiling.
Caption: General workflow for in vitro cytotoxicity assessment.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[3]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2, MCF-7, or a relevant cell line) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the phenoxyacetamide derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the dose-response curve to determine the IC₅₀ value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[10] The assay measures this released LDH activity, which is proportional to the number of dead cells.[6][10]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Control Setup: It is crucial to include three controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of incubation.
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for 30 minutes.[10] Measure the absorbance at 490 nm.
-
Data Analysis: Subtract the medium background from all readings. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100.
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures mitochondrial reductase activity | Measures LDH release from damaged cells |
| Endpoint | Cell viability | Cell death (membrane leakage) |
| Detection | Colorimetric (570 nm) | Colorimetric (490 nm) |
| Time Course | Early to mid-stage apoptosis/stress | Late-stage apoptosis/necrosis |
| Key Controls | Vehicle, Positive Control (e.g., Doxorubicin) | Spontaneous Release, Maximum Release |
Part 2: Target-Centric Screening – Elucidating Mechanism of Action
Once the general cytotoxicity profile is established, the next logical step is to investigate the specific molecular targets of the phenoxyacetamide derivatives. The choice of assays will be guided by the rational design of the compounds or by known activities of similar scaffolds. Common targets include enzymes (kinases, hydrolases) and receptors (GPCRs).[11][12][13]
Target Engagement: Is the Compound Binding its Intended Target?
Confirming that a compound physically interacts with its putative target within a cellular context is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[14][15]
Principle of CETSA: Ligand binding stabilizes a target protein against thermal denaturation.[14][16] In a CETSA experiment, cells are treated with a compound and then heated. Stabilized proteins remain soluble at higher temperatures, while unbound proteins denature and aggregate. The amount of soluble protein remaining at different temperatures is then quantified, typically by Western Blot or mass spectrometry.[16][17]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the phenoxyacetamide derivative at a desired concentration (e.g., 10x IC₅₀ from a functional assay) or with vehicle for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[14]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein.[18][19][20] Follow with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative band intensity against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement.[14]
Functional Assays: Does Binding Lead to a Functional Consequence?
Confirming target engagement must be followed by quantifying the functional impact of that interaction. The choice of assay is entirely dependent on the target class.
Phenoxyacetamide derivatives have been investigated as inhibitors of various enzymes.[21][22][23] Enzyme inhibition assays are designed to measure the rate of an enzymatic reaction in the presence and absence of the test compound.[24][25][26]
Principle: These assays typically use a substrate that, when acted upon by the enzyme, produces a detectable signal (colorimetric, fluorescent, or luminescent).[13] An inhibitor will reduce the rate of signal generation.
Protocol 4: General Fluorescence-Based Enzyme Inhibition Assay
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant enzyme solution, fluorescent substrate, and serial dilutions of the phenoxyacetamide derivative.
-
Assay Plate Setup: In a 96- or 384-well black plate, add:
-
Assay Buffer
-
Test compound or vehicle
-
Recombinant enzyme
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the fluorescent substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity at appropriate excitation/emission wavelengths every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Example Target-Specific Assay Parameters:
| Target Enzyme | Substrate Type | Detection Method | Key Considerations |
| N-Acylethanolamine Acid Amidase (NAAA) | Fluorogenic substrate (e.g., specific FAE analog) | Fluorescence | Assay at acidic pH (4.5-5.5) to mimic lysosomal environment.[27] |
| Fatty Acid Amide Hydrolase (FAAH) | Fluorogenic substrate (e.g., AMC-arachidonoyl amide) | Fluorescence | Ensure selectivity against other serine hydrolases. |
| γ-Secretase | Recombinant APP C99 or C100 fragment | ELISA or MS to detect Aβ peptide products[28] | Cell-free assay using solubilized membranes or cell-based assay.[28][29][30][31] |
GPCRs are a major class of drug targets.[11][32] Assays for GPCRs measure the downstream consequences of receptor activation or inhibition, such as changes in second messenger levels (e.g., cAMP, Ca²⁺) or β-arrestin recruitment.[33][34]
Principle of cAMP Assays: Many GPCRs signal through Gαs (stimulatory) or Gαi (inhibitory) proteins, which modulate the activity of adenylyl cyclase and thus alter intracellular cAMP levels.[34] Bioluminescence-based assays, such as Promega's cAMP-Glo™, provide a highly sensitive method to quantify these changes.[11]
Protocol 5: cAMP-Glo™ Assay for Gαs/Gαi Coupled GPCRs
Step-by-Step Methodology:
-
Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., CHO-K1 or HEK293). Seed cells in a white, opaque 96-well plate and incubate overnight.
-
Compound Treatment (Antagonist Mode):
-
Add the phenoxyacetamide derivatives (potential antagonists) to the cells.
-
Incubate for 15-30 minutes.
-
Add a known agonist at its EC₈₀ concentration to stimulate cAMP production.
-
-
Compound Treatment (Agonist Mode):
-
Add the phenoxyacetamide derivatives (potential agonists) directly to the cells.
-
-
Induction and Lysis: Incubate for 15-30 minutes. Then, add the cAMP-Glo™ Lysis Buffer and incubate for 15 minutes to lyse cells and release cAMP.
-
cAMP Detection: Add the cAMP Detection Solution, which contains a kinase that is activated by cAMP.
-
Kinase Reaction: Add the Kinase-Glo® Reagent. The amount of light produced is inversely proportional to the cAMP concentration.
-
Luminescence Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle and control agonist/antagonist responses. Plot dose-response curves to determine IC₅₀ (antagonist) or EC₅₀ (agonist) values.
Part 3: Downstream Pathway Validation
The final stage of in vitro screening involves confirming that the observed target engagement and functional activity translate to the expected downstream cellular effects. Western blotting is the workhorse technique for this purpose, allowing for the quantification of changes in protein expression or post-translational modifications (e.g., phosphorylation) within a signaling cascade.[18]
Protocol 6: Western Blot for Pathway Analysis
Principle: This protocol is used to detect changes in the levels or activation state of key signaling proteins downstream of the primary target. For example, if a phenoxyacetamide derivative inhibits a kinase, a western blot can be used to show a decrease in the phosphorylation of its substrate.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Culture cells in 6-well plates. Treat with the test compound at various concentrations and for different time points. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 20-30 µg of total protein) and add Laemmli sample buffer. Denature the samples by boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target downstream protein (or its phosphorylated form) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Data Analysis: Quantify band intensities using imaging software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.
References
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GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences. [Link]
-
GPCR Signaling Assays. Agilent. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Enzyme Inhibitor Screening Services. BioAssay Systems. [Link]
-
What is an Inhibition Assay? Biobide. [Link]
-
Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells. NCBI. [Link]
-
Inhibitor Screening Kits. Biocompare. [Link]
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Gαq GPCR assays. ION Biosciences. [Link]
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Top Enzymatic Assays for Drug Screening in 2025. Patsnap Synapse. [Link]
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In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Enzyme Inhibition Studies. BioIVT. [Link]
-
γ-Secretase Activity Assay. Creative Bioarray CellAssay. [Link]
-
Gamma Secretase Activity Assay Cell Line. Innoprot In Vitro CNS Models. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Discovery of novel N-phenylphenoxyacetamide derivatives as EthR inhibitors and ethionamide boosters by combining high-throughput screening and synthesis. PubMed. [Link]
-
Cell-free assays for gamma-secretase activity. PubMed. [Link]
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A gamma-secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor. PubMed. [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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CETSA. CETSA. [Link]
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In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]
-
γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. NIH. [Link]
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Western Blot Protocol. Creative Biolabs. [Link]
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Western Blot-Preparation Protocol. Creative Diagnostics. [Link]
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Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]
-
Synthesis and Antileishmanial Evaluation of N-Phenyl-2-phenoxyacetamides Derived from Carvacrol. ACS Publications. [Link]
-
Receptor Binding Assays. Multiwell Plates. [Link]
-
Identification of Phenoxyacetamide Derivatives as Novel DOT1L Inhibitors via Docking Screening and Molecular Dynamics Simulation. PubMed. [Link]
-
Pharmacological Inhibition of N-Acylethanolamine Acid Amidase (NAAA) Mitigates Intestinal Fibrosis Through Modulation of Macrophage Activity. Journal of Crohn's and Colitis. [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]
-
An Activity-Based Probe for N-Acylethanolamine Acid Amidase. PMC - NIH. [Link]
-
Advances in the discovery of N-acylethanolamine acid amidase inhibitors. PubMed Central. [Link]
-
Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation. PNAS. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]
-
Receptor–ligand binding assays: Technologies and Applications. Request PDF. [Link]
-
2-Phenoxyacetamide | C8H9NO2. PubChem - NIH. [Link]
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- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chloro-2-formylphenoxy)acetamide
Welcome to the technical support center for the synthesis of 2-(4-Chloro-2-formylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting protocols to help you optimize your reaction outcomes.
The synthesis of this compound is typically achieved in two key stages:
-
Ortho-Formylation: An aldehyde group is introduced onto the 4-chlorophenol ring, ortho to the hydroxyl group, to produce 4-chloro-2-formylphenol. Common methods for this electrophilic aromatic substitution include the Reimer-Tiemann and Duff reactions.[1][2]
-
Williamson Ether Synthesis: The resulting 4-chloro-2-formylphenol is then reacted with an acetamide-containing alkylating agent, such as 2-chloroacetamide, to form the final ether linkage.[3][4]
Each of these steps presents a unique set of challenges, from regioselectivity issues to competing reaction pathways. This guide addresses these specific problems in a direct question-and-answer format.
Troubleshooting Guide & FAQs
This section is divided based on the two primary stages of the synthesis.
Section A: Issues During the Formylation of 4-Chlorophenol
The initial formylation step is critical for establishing the correct substitution pattern on the aromatic ring. The choice of reaction (e.g., Reimer-Tiemann, Duff) can significantly influence the side product profile.
Q1: My formylation is producing a mixture of the desired ortho-product (4-chloro-2-formylphenol) and the para-isomer (5-chloro-2-hydroxybenzaldehyde). How can I improve ortho-selectivity?
A1: The formation of both ortho and para isomers is a classic challenge in electrophilic aromatic substitution on phenols.[5] The ortho product is generally favored in reactions like the Reimer-Tiemann and Duff, but the ratio can be highly dependent on reaction conditions.[2][6]
-
Causality:
-
Reimer-Tiemann Reaction: Ortho-selectivity is attributed to the interaction between the hydroxyl group of the phenoxide and the electrophilic dichlorocarbene intermediate.[1][7] The cation of the base used can also play a role in chelating with the phenoxide, further directing the electrophile to the ortho position.
-
Duff Reaction: This reaction also preferentially formylates at the ortho position relative to the electron-donating hydroxyl group.[2][8]
-
-
Troubleshooting & Optimization Protocol:
-
Reaction Choice: The Reimer-Tiemann reaction is often cited for its high ortho-selectivity with phenols.[1][6] If you are using another method, consider switching to the Reimer-Tiemann.
-
Base Selection (Reimer-Tiemann): The choice of base and its counterion can influence the ortho:para ratio. Using potassium hydroxide (KOH) instead of sodium hydroxide (NaOH) can sometimes enhance ortho-selectivity due to the larger cation's coordination effect.
-
Solvent System: The Reimer-Tiemann reaction is often run in a biphasic system.[1] The use of a phase-transfer catalyst can sometimes influence the reaction's selectivity and improve yield by facilitating the interaction between reactants in different phases.
-
Temperature Control: Run the reaction at the lowest effective temperature. While heat is needed to initiate the reaction, excessive temperatures can reduce selectivity. For the Reimer-Tiemann reaction, temperatures around 60-70°C are typical.[7][9]
-
Q2: I'm observing a significant amount of dark, tarry polymer in my Duff reaction. What's causing this and how do I prevent it?
A2: Polymer or resin formation is a known side reaction when using formaldehyde equivalents (like hexamethylenetetramine, HMTA, in the Duff reaction) with phenols.[5]
-
Causality: This occurs through repeated hydroxymethylation and subsequent condensation reactions between the phenol and the formylating agent, leading to phenol-formaldehyde-type resins.[5][10] This process is often accelerated by high temperatures and prolonged reaction times.
-
Troubleshooting & Optimization Protocol:
-
Stoichiometry Control: The most critical factor is the molar ratio of HMTA to 4-chlorophenol. To minimize polymerization, use a ratio as close to 1:1 as your desired conversion allows. Excess HMTA significantly promotes resin formation.[5]
-
Temperature Management: Avoid excessively high temperatures, which accelerate polymerization. For a Duff reaction in an acid like trifluoroacetic acid (TFA), maintaining the temperature around 70°C can help prevent this side reaction.[5]
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as a reasonable amount of the desired mono-formylated product has formed to prevent over-reaction.
-
Order of Addition: Consider adding the 4-chlorophenol slowly to the reaction mixture containing HMTA and the acid catalyst to maintain a low instantaneous concentration of the phenol, which can disfavor polymerization.
-
Q3: The yield of my Reimer-Tiemann reaction is very low. What factors could be responsible?
A3: Low yields are a known limitation of the Reimer-Tiemann reaction.[11] The issue often stems from the complex biphasic nature of the reaction and the reactivity of the dichlorocarbene intermediate.
-
Causality:
-
Inefficient Mass Transfer: The reaction is typically biphasic (aqueous hydroxide and an organic phase with chloroform).[1] Poor mixing leads to insufficient interaction between the phenoxide (in the aqueous phase) and the dichlorocarbene (generated in the organic phase).
-
Carbene Side Reactions: Dichlorocarbene is highly reactive and can react with water or self-polymerize, reducing the amount available to react with the phenoxide.
-
Incomplete Hydrolysis: The intermediate dichloromethyl-substituted phenol may not fully hydrolyze to the final aldehyde, leading to product loss during workup.[1]
-
-
Troubleshooting & Optimization Protocol:
-
Vigorous Stirring: Ensure very high-speed mechanical stirring to create an emulsion, maximizing the interfacial area between the aqueous and organic phases.
-
Use of a Phase-Transfer Catalyst (PTC): Add a suitable PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), to help transport the phenoxide anion into the organic phase where the carbene is generated.
-
Solvent Choice: Using an emulsifying agent like 1,4-dioxane as a co-solvent can create a more homogeneous reaction mixture.[1]
-
Control of Reagent Addition: Add the chloroform dropwise to the heated, stirred solution of 4-chlorophenol in aqueous hydroxide. This maintains a low, steady concentration of dichlorocarbene, favoring the reaction with the phenoxide over side reactions.
-
Section B: Issues During the Williamson Ether Synthesis
This second stage involves the reaction of the 4-chloro-2-formylphenol with 2-chloroacetamide. The primary challenges here are ensuring complete reaction and avoiding side reactions involving the various functional groups.
Q4: My final product is contaminated with a significant amount of the starting 4-chloro-2-formylphenol. Why is the etherification incomplete?
A4: This is a common issue in Williamson ether synthesis and usually points to problems with the generation or reactivity of the nucleophile (the phenoxide).[12]
-
Causality:
-
Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated by a base to form the reactive phenoxide anion. If the base is not strong enough or is used in insufficient quantity, the unreacted phenol will not participate in the SN2 reaction.[12]
-
Moisture: The presence of water can consume the base and protonate the generated phenoxide, reducing its effective concentration.
-
Suboptimal Conditions: Insufficient reaction time or temperature can lead to an incomplete reaction.
-
-
Troubleshooting & Optimization Protocol:
-
Choice and Amount of Base: Use a sufficiently strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an anhydrous solvent. Ensure you are using at least one full equivalent of the base relative to the phenol. An excess (e.g., 1.2-1.5 equivalents) is often beneficial.
-
Anhydrous Conditions: Use anhydrous solvents (e.g., dry DMF, acetone, or acetonitrile) and ensure all glassware is thoroughly dried before use.
-
Temperature and Time: Williamson ether syntheses often require heating. Refluxing in acetone or heating to 60-80°C in DMF is common. Monitor the reaction by TLC until the starting phenol spot disappears.
-
Use of a Catalyst: Adding a catalytic amount of potassium iodide (KI) can sometimes improve the reaction rate by in-situ conversion of the 2-chloroacetamide to the more reactive 2-iodoacetamide via the Finkelstein reaction.[13]
-
Q5: I've isolated a byproduct that appears to be the carboxylic acid analog of my target molecule, 2-(4-chloro-2-formylphenoxy)acetic acid. What happened?
A5: This indicates that the acetamide functional group has undergone hydrolysis.
-
Causality: The amide bond in your product, this compound, is susceptible to hydrolysis under the basic conditions used for the Williamson ether synthesis, especially when heated for extended periods.[14][15][16] The hydroxide ions or even the basic carbonate can act as a nucleophile, attacking the carbonyl carbon of the amide, leading to its conversion to a carboxylate salt.[14][17] This salt is then protonated to the carboxylic acid during acidic workup.
-
Troubleshooting & Optimization Protocol:
-
Use a Milder Base: If possible, use a weaker base that is still capable of deprotonating the phenol, such as potassium carbonate, rather than stronger bases like NaOH or KOH.
-
Minimize Reaction Time: As soon as TLC indicates the consumption of the starting phenol, proceed with the workup. Avoid prolonged heating.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. It is better to run the reaction for a longer time at a lower temperature than for a shorter time at a very high temperature.
-
Stoichiometric Control of Base: Avoid using a large excess of base, as this will increase the rate of the competing hydrolysis reaction.
-
Q6: Besides my desired O-alkylated product, I'm seeing an unexpected isomer. Could C-alkylation be occurring?
A6: Yes, C-alkylation is a known competing side reaction in the Williamson ether synthesis with phenols.[3]
-
Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (particularly the carbons ortho and para to the oxygen). While O-alkylation is usually kinetically favored, C-alkylation can occur, especially if the oxygen is sterically hindered or if reaction conditions favor thermodynamic control. In your starting material, 4-chloro-2-formylphenol, the remaining ortho position is a potential site for C-alkylation.
-
Troubleshooting & Optimization Protocol:
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred for Williamson ether synthesis.[12] These solvents solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion, which favors the kinetically preferred O-alkylation pathway. Protic solvents can solvate the oxygen atom, potentially increasing the likelihood of C-alkylation.
-
Temperature Control: Lower reaction temperatures generally favor the kinetic product (O-alkylation) over the thermodynamic product (C-alkylation).[12]
-
Counterion Effects: The nature of the cation from the base can influence the O/C alkylation ratio. This effect is complex, but it's a variable that can be explored by switching from a sodium (Na⁺) to a potassium (K⁺) or cesium (Cs⁺) base.
-
Data & Workflow Visualizations
Table 1: Troubleshooting Summary for Key Side Reactions
| Issue | Likely Cause(s) | Primary Solution(s) | Secondary Action(s) |
| Para-Isomer Formation (Formylation) | Non-optimal reaction conditions reducing ortho-selectivity. | Switch to Reimer-Tiemann; Optimize base (e.g., KOH). | Control temperature strictly (60-70°C); Use PTC. |
| Polymer/Resin Formation (Duff) | Excess formylating agent; High temperature. | Reduce HMTA:Phenol ratio towards 1:1. | Lower reaction temperature; Minimize reaction time. |
| Incomplete Etherification | Incomplete deprotonation of phenol; Moisture. | Use anhydrous solvent; Use >1 eq. of strong base (K₂CO₃). | Add catalytic KI; Increase reaction time/temp moderately. |
| Acetamide Hydrolysis | Excess base; High temperature; Prolonged reaction time. | Use milder base (K₂CO₃); Minimize reaction time. | Lower reaction temperature; Avoid large excess of base. |
| C-Alkylation Byproduct | Ambident nature of phenoxide nucleophile. | Use polar aprotic solvent (DMF, Acetonitrile). | Lower reaction temperature; Change base counterion (K⁺, Cs⁺). |
Diagrams
Caption: Overall synthetic route.
Caption: Competing reactions in Williamson Ether Synthesis.
Caption: Logic for troubleshooting the etherification step.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide?
- Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
- LibreTexts Chemistry. (2020, May 30). 22.7: Amide Chemistry.
- PSIBERG. (2023, November 15). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
- Wikipedia. (n.d.). Duff reaction.
- Wikipedia. (n.d.). Formylation.
- Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application.
- Benchchem. (n.d.). troubleshooting Williamson ether synthesis side reactions.
- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.
- The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification.
- BYJU'S. (n.d.). Types of Amide Hydrolysis.
- J&K Scientific LLC. (2021, March 23). Reimer-Tiemann Reaction.
- Chemguide. (n.d.). the hydrolysis of amides.
- Grokipedia. (n.d.). Duff reaction.
- Physics Wallah. (n.d.). Reaction Mechanism of Reimer-Tiemann Reaction.
Sources
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. francis-press.com [francis-press.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. psiberg.com [psiberg.com]
- 7. jk-sci.com [jk-sci.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Reaction Mechanism of Reimer-Tiemann Reaction [pw.live]
- 10. Formylation - Wikipedia [en.wikipedia.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. byjus.com [byjus.com]
- 17. chemguide.co.uk [chemguide.co.uk]
Purification of polar organic compounds like "2-(4-Chloro-2-formylphenoxy)acetamide"
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of polar organic compounds, such as "2-(4-Chloro-2-formylphenoxy)acetamide". This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification workflows.
Introduction: The Challenge of Polar Compound Purification
Polar organic molecules present unique purification challenges primarily due to their strong interactions with polar stationary phases and high solubility in polar solvents. These characteristics can lead to issues like poor retention in reversed-phase chromatography, streaking in normal-phase chromatography, and difficulty in crystallization. The target molecule, this compound, exemplifies this challenge with its multiple polar functional groups: an amide, a formyl (aldehyde) group, an ether linkage, and a halogenated aromatic ring. This guide will equip you with the strategies to overcome these common hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of polar compounds.
Q1: What is the best general chromatography strategy for highly polar compounds?
A: For highly polar, neutral, or ionizable compounds that are poorly retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique.[1][2] HILIC utilizes a polar stationary phase (like bare silica, or phases bonded with amide, diol, or zwitterionic groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[1][2] This creates a water-enriched layer on the surface of the stationary phase, allowing for the partitioning of polar analytes between the mobile phase and this layer, leading to excellent retention and separation.[3][4]
Q2: Can I still use Reversed-Phase (RP) Chromatography for my polar compound?
A: Yes, but it often requires method optimization. Standard C18 columns may provide insufficient retention for highly polar molecules, causing them to elute in the solvent front.[5][6] To improve retention, consider the following:
-
Highly Aqueous Mobile Phases: Use mobile phases with a very high water content (95-100%). This requires a column that is stable under these conditions to prevent "dewetting" or phase collapse.
-
Polar-Embedded or Polar-Endcapped Columns: These columns feature stationary phases with embedded polar groups (like amides or carbamates) or have undergone a secondary silanol-capping process. These modifications enhance interactions with polar analytes and prevent peak tailing caused by silanol interactions.[6][7]
-
pH Adjustment: For ionizable compounds, adjusting the mobile phase pH to suppress ionization will increase the compound's hydrophobicity and improve retention on an RP column.[8][9]
-
Ion-Pairing Agents: Adding agents like trifluoroacetic acid (TFA) for bases or triethylamine (TEA) for acids can form a neutral ion pair with the analyte, increasing its retention. However, these agents can be difficult to remove and are often incompatible with mass spectrometry (MS).[10]
Q3: My polar compound is streaking badly on a silica gel TLC plate. What does this mean and how can I fix it?
A: Streaking or tailing on silica gel is typically caused by strong, undesirable interactions between the polar analyte and the acidic silanol groups on the silica surface.[6][7] This is common for basic compounds (like amines) or compounds with strong hydrogen bond donating/accepting groups. To mitigate this:
-
Mobile Phase Modifiers: Add a small amount of a competitive agent to the mobile phase. For basic compounds, add a small amount of a base like triethylamine (0.1-2%) or ammonium hydroxide.[6][11] For acidic compounds, add a small amount of an acid like acetic acid or formic acid.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or bonded phases such as amino- or cyano-functionalized silica.[6][12]
Q4: When should I choose crystallization over chromatography?
A: Crystallization is an excellent and often preferred method for final purification, especially on a larger scale, if the compound is a solid and a suitable solvent system can be found. It is highly effective at removing small amounts of impurities. Chromatography is better suited for separating complex mixtures with components of similar polarity or for purifying oils and amorphous solids. Often, a combination is used: chromatography to remove the bulk of impurities, followed by crystallization to achieve high purity.[13]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Compound elutes at the solvent front (Rf ≈ 1.0) on a C18 column. | The compound is too polar for the non-polar stationary phase and has a much higher affinity for the polar mobile phase.[6] | 1. Switch to HILIC: This is the ideal solution for very polar compounds.[1][2] 2. Use a Polar-Embedded RP Column: These offer enhanced retention for polar analytes. 3. Increase Mobile Phase Polarity: Use up to 100% aqueous mobile phase if your column is compatible.[6] 4. Adjust pH: If the compound is ionizable, adjust the mobile phase pH to make it neutral, thereby increasing its hydrophobicity.[8] |
| Compound streaks or remains at the baseline (Rf ≈ 0) on a silica gel column. | 1. The compound is too polar for the chosen mobile phase. 2. Strong, irreversible adsorption to the acidic silica surface, especially for basic compounds.[11][14] | 1. Increase Mobile Phase Polarity: Gradually add a more polar solvent like methanol. A common system for very polar compounds is Methanol in Dichloromethane (DCM).[15] 2. Add a Modifier: For basic compounds, add 1-2% triethylamine or ammonium hydroxide to the eluent to mask active silanol sites.[6][11] 3. Use a Different Stationary Phase: Try neutral alumina or an amino-bonded silica column.[6] |
| Formation of an emulsion during Liquid-Liquid Extraction (LLE). | High concentration of surfactant-like compounds or vigorous shaking that does not allow layers to separate cleanly.[9] | 1. Add Brine: Add a saturated NaCl solution to increase the ionic strength of the aqueous phase, which often helps break the emulsion.[16] 2. Centrifugation: Gently spinning the mixture in a centrifuge can force the layers to separate. 3. Filtration: Pass the mixture through a bed of Celite or glass wool. 4. Gentle Agitation: Use gentle inversion for mixing instead of vigorous shaking. |
| Compound "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.[17] | 1. Lower the Crystallization Temperature: Place the flask in an ice bath or freezer. 2. Use a Lower-Boiling Point Solvent: Find a solvent system where the compound is soluble at a temperature below its melting point. 3. Add a Seed Crystal: Introduce a tiny crystal of the pure compound to initiate proper crystal lattice formation.[17] 4. Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.[17] |
| Poor recovery from a Solid-Phase Extraction (SPE) cartridge. | 1. Incorrect solvent used for elution. 2. Incomplete cartridge conditioning or equilibration.[18] 3. Analyte "breakthrough" during sample loading. | 1. Increase Elution Solvent Strength: Use a stronger (more polar for RP, less polar for NP) solvent or a larger volume for elution.[18][19] 2. Optimize pH: For ion-exchange SPE, ensure the elution buffer has the correct pH to neutralize the charge on the analyte and/or the sorbent.[20] 3. Ensure Proper Pre-treatment: Condition the cartridge with a wetting solvent (e.g., methanol for RP) followed by an equilibration solvent (e.g., water for RP).[21] Do not let the sorbent run dry before loading the sample. |
Part 3: Experimental Protocols & Workflows
Workflow for Selecting a Purification Method
This workflow guides the user through a logical sequence for choosing the most appropriate purification technique for a polar compound.
Caption: Decision workflow for selecting a purification method.
Protocol 1: HILIC Method Development for a Polar Compound
This protocol outlines the steps for developing an analytical HILIC method, which can then be scaled up for preparative purification.
-
Column Selection:
-
Start with a bare silica or an amide-bonded HILIC column (e.g., 100 x 2.1 mm, 2.7 µm). Amide phases often provide good peak shape for a wide range of polar compounds.
-
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile. The salt is crucial for good peak shape and consistent retention.
-
Solvent B: 10 mM Ammonium Acetate in 5:95 Water:Acetonitrile.
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 100% B
-
1-8 min: Linear gradient from 100% B to 60% B
-
8-9 min: Hold at 60% B
-
9-10 min: Return to 100% B
-
10-15 min: Column re-equilibration at 100% B (equilibration is critical in HILIC).
-
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that matches the initial mobile phase conditions as closely as possible (e.g., 90% Acetonitrile). Injecting in a strong (aqueous) solvent can cause severe peak distortion.
-
-
Optimization:
-
If retention is too low, increase the initial percentage of acetonitrile (Solvent B).
-
If retention is too high, decrease the initial percentage of acetonitrile or make the gradient steeper.
-
For ionizable compounds, adjusting the pH of Solvent A can significantly alter selectivity.
-
Protocol 2: Deactivating Silica Gel for Flash Chromatography
This protocol is for purifying acid-sensitive or strongly basic polar compounds that degrade or streak on standard silica gel.[6]
-
Prepare the Slurry:
-
In a beaker, add the required amount of silica gel.
-
Prepare your starting mobile phase (e.g., 5% Methanol in DCM).
-
Add 1-2% triethylamine (TEA) to a portion of this mobile phase.
-
-
Pack the Column:
-
Pack the column with a slurry of the silica gel in the starting mobile phase (without TEA).
-
-
Deactivate the Packed Column:
-
Once packed, flush the column with 2-3 column volumes of the mobile phase containing 1-2% TEA. This neutralizes the acidic silanol sites.
-
-
Equilibrate:
-
Flush the column with another 2-3 column volumes of the starting mobile phase without TEA to remove any excess base.
-
-
Load and Elute:
-
Load your sample (dissolved in a minimum amount of solvent or adsorbed onto a small amount of silica).
-
Run the chromatography using your predetermined solvent gradient. The mobile phase for the run should not contain the TEA modifier unless TLC analysis showed it was necessary for elution.
-
Visualizing HILIC vs. Reversed-Phase Elution
The following diagram illustrates the fundamental difference in elution order between Reversed-Phase and HILIC modes.
Caption: Elution order comparison in RP and HILIC.
References
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
Wikipedia. Mixed-mode chromatography. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
LCGC International. Mixed-Mode Chromatography—A Review. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
LCGC International. (2014). Mixed-Mode HPLC Separations: What, Why, and How. [Link]
-
Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. [Link]
-
Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
SCION Instruments. (2021). How Can We Improve Our Liquid-Liquid Extraction Processes?[Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
Tshepelevitsh, S., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]
-
Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Agilent. SPE Method Development Tips and Tricks. [Link]
-
University of California, Irvine. 4. Crystallization. [Link]
-
Waters Corporation. Solid-Phase Extraction (SPE) Method Development. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]
-
LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]
-
Restek. (2021). The Fundamentals of Solid Phase Extraction (SPE). [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]
-
Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
-
ResearchGate. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column?[Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). [Link]
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]
-
ResearchGate. (2015). How do I make a crystal of highly polar compounds?[Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Regis Technologies. HPLC Troubleshooting Guide. [Link]
-
How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?[Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 5. chromtech.com [chromtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
- 9. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
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- 17. community.wvu.edu [community.wvu.edu]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. agilent.com [agilent.com]
- 20. The Fundamentals of Solid Phase Extraction (SPE) [discover.restek.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of N-Arylacetamide Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for N-arylacetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. The N-arylacetamide motif is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for advancing research.[1][2] This document moves beyond simple protocols to provide a deeper understanding of the reaction's nuances, offering robust troubleshooting strategies and answers to frequently encountered questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing N-arylacetamides?
The most prevalent method is the direct N-acetylation of a primary or secondary aromatic amine (an aniline derivative) with an acetylating agent.[1] The two most common agents are acetic anhydride and acetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent.[3][4][5] This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (acetate or chloride) to yield the N-arylacetamide.[5]
Q2: How do electron-donating and electron-withdrawing groups on the aniline ring affect the reaction?
The electronic nature of the substituents on the aromatic ring significantly influences the nucleophilicity of the amine and, consequently, the reaction rate.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃, -NH₂): These groups increase the electron density on the nitrogen atom, making the amine more nucleophilic and accelerating the reaction.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -C(O)R): These groups decrease the electron density on the nitrogen, reducing its nucleophilicity and making the reaction more sluggish.[6] For anilines with strong EWGs, more forcing conditions (higher temperature, more reactive agent) or alternative catalytic methods may be necessary.
Q3: When should I choose acetyl chloride over acetic anhydride as the acetylating agent?
The choice depends on the reactivity of the aniline substrate and the desired reaction conditions.
-
Acetic Anhydride: This is generally the preferred reagent for routine acetylations. It is less hazardous than acetyl chloride, and the acetic acid byproduct is relatively benign and easily removed.[7] It is effective for most anilines with neutral or electron-donating substituents.
-
Acetyl Chloride: As a more reactive acetylating agent, acetyl chloride is the better choice for unreactive anilines, such as those bearing strong electron-withdrawing groups or significant steric hindrance.[6] However, it reacts vigorously with water and generates hydrochloric acid (HCl) as a byproduct, which must be neutralized with a base (e.g., triethylamine, pyridine) to prevent protonation of the starting amine.[1]
Q4: What are the critical reaction parameters to control for a successful synthesis?
To ensure high yield and purity, several parameters must be carefully optimized:
-
Temperature: Higher temperatures can increase the reaction rate, which is useful for unreactive substrates. However, excessive heat can lead to side product formation or decomposition.[8]
-
Solvent: The solvent should dissolve the reactants and be inert under the reaction conditions. The choice of solvent can influence reaction rate and ease of product isolation.[5][8]
-
Stoichiometry: The molar ratio of the amine to the acetylating agent should be carefully controlled to prevent side reactions and ensure complete conversion.[8]
-
Presence of a Base: When using acetyl chloride, a base is mandatory to scavenge the HCl produced.[1] For acetic anhydride, a weak base like sodium acetate can be added to buffer the reaction and deprotonate the anilinium intermediate, regenerating the free amine.[5]
Q5: Are there modern, catalytic alternatives to the classical methods?
Yes, several modern catalytic methods have been developed, which are particularly useful for challenging substrates or for syntheses requiring milder conditions.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction can form C-N bonds and is highly effective for a broad range of substrates, offering milder conditions than many classical approaches.[2]
-
Copper-Catalyzed Reactions: Copper catalysts can be used for the amination of aryl halides or the transformation of alkyl nitriles into N-arylacetamides, providing efficient and economical routes.[9][10]
-
Metal-Free Approaches: Recent developments include metal-free methods, such as the reaction of aryltriazenes with acetonitrile in the presence of Brønsted acidic ionic liquids, which offer an environmentally benign option.[11][12]
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Problem 1: The reaction shows low or no product yield.
Q: I've run the reaction, but my TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?
A: This is a common issue, often pointing to insufficient reactivity or suboptimal conditions.
Possible Causes & Solutions:
-
Low Reactivity of the Amine: Your aniline may be deactivated by electron-withdrawing groups or significant steric hindrance from ortho-substituents.[6]
-
Solution: Increase the reaction temperature or extend the reaction time. Monitor progress carefully by TLC to avoid decomposition. If this fails, switch to a more reactive acetylating agent like acetyl chloride.[6] For highly challenging substrates, consider a catalytic approach like Buchwald-Hartwig amination.[2]
-
-
Poor Reagent Quality: The acetylating agent may have degraded due to improper storage (e.g., hydrolysis from exposure to moisture).
-
Solution: Use a fresh bottle of the acetylating agent or purify it before use. Ensure all glassware is thoroughly dried.
-
-
Inappropriate Solvent: The reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction.[5]
-
Solution: Select a solvent in which both the aniline and the acetylating agent are soluble. Refer to the solvent selection table below for guidance.
-
-
Product Loss During Workup: The N-arylacetamide product might be partially soluble in the aqueous phase during extraction, especially if it contains polar functional groups.
-
Solution: Optimize the pH during the aqueous workup to ensure the product is in its neutral, less soluble form.[8] Perform multiple extractions with the organic solvent and consider back-extracting the combined aqueous layers.
-
Problem 2: The reaction is very sluggish, even with heating.
Q: My reaction has been running for hours, and TLC shows only partial conversion. How can I speed it up?
A: A sluggish reaction is a clear sign that the activation energy barrier is not being overcome efficiently.
Possible Causes & Solutions:
-
Steric Hindrance: Bulky groups near the amine functionality can physically block the approach of the acetylating agent.[6]
-
Solution: Increase the thermal energy by raising the temperature. If that is insufficient, a more reactive and sterically smaller acetylating agent might be beneficial. In severe cases, catalytic methods are often the best solution as the catalyst-substrate complex can overcome these steric barriers more effectively.[2]
-
-
Insufficient Catalyst/Base: In reactions requiring a base (like those with acetyl chloride), an inadequate amount will result in the protonation of the starting amine, shutting down the reaction.
-
Solution: Ensure at least one equivalent of base is used to neutralize the acid byproduct. Using a slight excess (1.1-1.2 equivalents) is often recommended.
-
Problem 3: My final product is impure, with multiple spots on TLC.
Q: After workup, I have a crude product that is difficult to purify. What are the likely side products and how can I avoid them?
A: The formation of side products typically results from poorly controlled reaction conditions.
Possible Causes & Solutions:
-
Unreacted Starting Material: The most common impurity is the starting aniline due to an incomplete reaction.[8]
-
Solution: Ensure the reaction goes to completion by monitoring via TLC. A slight excess of the acetylating agent can help consume all the starting amine.
-
-
Di-acetylation: While less common for primary anilines, it's possible under harsh conditions, leading to the formation of Ar-N(COCH₃)₂.[6]
-
Solution: Avoid excessive heating and use a controlled stoichiometry (close to 1:1 molar ratio of amine to acetylating agent).
-
-
Decomposition: Overheating or excessively long reaction times can cause decomposition of reactants or products.
-
Solution: Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily high temperatures.
-
-
Purification Strategy:
-
Recrystallization: This is the most common method for purifying solid N-arylacetamides.[7] The key is to find a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.
-
Column Chromatography: If recrystallization fails, column chromatography on silica gel is an effective alternative for separating products with different polarities.
-
Data & Protocols
Diagrams & Workflows
dot digraph "Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [arrowhead=vee, fontname="Arial", fontsize=10];
// Reactants Aniline [label="Aniline\n(Nucleophile)"]; Ac2O [label="Acetic Anhydride\n(Electrophile)"];
// Intermediate Intermediate [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Products Product [label="N-Arylacetamide"]; Byproduct [label="Acetic Acid"];
// Arrows Aniline -> Intermediate [label=" Nucleophilic\n Attack"]; Ac2O -> Intermediate; Intermediate -> Product [label=" Collapse &\n Leaving Group\n Elimination"]; Intermediate -> Byproduct; } enddot Caption: General mechanism of N-acetylation of aniline.
Data Tables
Table 1: Comparison of Common Acetylating Agents
| Feature | Acetic Anhydride | Acetyl Chloride |
| Reactivity | Moderate | High |
| Best For | Most anilines (neutral, EDG-substituted) | Unreactive anilines (EWG-substituted, sterically hindered)[6] |
| Byproduct | Acetic Acid (CH₃COOH)[7] | Hydrochloric Acid (HCl)[1] |
| Base Required? | Optional (e.g., NaOAc) but not strictly necessary[5] | Mandatory (e.g., Et₃N, Pyridine)[1] |
| Handling | Corrosive, moisture-sensitive | Highly corrosive, reacts violently with water, fuming[6] |
Table 2: Solvent Selection Guide for N-Acetylation
| Solvent | Typical Use Case | Advantages | Disadvantages |
| Water | For water-soluble anilinium salts[5][13] | Green solvent, easy to handle | Limited solubility for many organic substrates |
| Toluene | General purpose, especially for higher temperatures[9] | Good solvating power, allows for reflux conditions | Higher boiling point requires more energy |
| Dichloromethane (DCM) | Room temperature reactions[14] | Low boiling point, easy to remove | Environmental concerns, potential reactivity |
| Acetonitrile | Can act as both solvent and acetyl source in some methods[11][12] | Good solvating power for polar compounds | Can be reactive under certain conditions |
| No Solvent (Neat) | When reactants are liquids at reaction temperature | High concentration, simple setup | Can be difficult to control temperature |
Experimental Protocol: General Procedure for N-Acetylation of Aniline
This protocol is a representative example for the synthesis of acetanilide from aniline using acetic anhydride.[13]
Materials:
-
Aniline
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate
-
Erlenmeyer Flask
-
Ice Bath
-
Vacuum Filtration Apparatus (Büchner funnel, filter flask)
Procedure:
-
Dissolution of Aniline: In a 100 mL Erlenmeyer flask, combine aniline (500 mg) and deionized water (14 mL). The aniline will be immiscible.[13]
-
Formation of Anilinium Salt: Slowly add concentrated HCl (0.45 mL) to the mixture while swirling. The aniline should dissolve as the water-soluble anilinium hydrochloride salt is formed.[5][13]
-
Preparation of Reagents: In a separate beaker, prepare a solution of sodium acetate (530 mg) in deionized water (3 mL). Measure out acetic anhydride (0.6 mL).
-
Acetylation: To the solution of aniline hydrochloride, add the acetic anhydride (0.6 mL) and swirl to mix. Immediately add the sodium acetate solution.[13]
-
Precipitation: A white precipitate of acetanilide should form rapidly.
-
Isolation: Cool the reaction mixture in an ice bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold water.
-
Purification: The crude acetanilide can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield a crystalline solid.[13]
-
Characterization: The final product should be characterized by determining its melting point and acquiring an IR spectrum to confirm the presence of the amide functional group and the disappearance of the primary amine.[13]
References
-
N-Acetylation of Aniline: Lab Procedure & Mechanism. (n.d.). Studylib. Retrieved January 17, 2026, from [Link]
-
Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. (n.d.). Pearson. Retrieved January 17, 2026, from [Link]
-
Liu, C., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(6), 103158. Request PDF from [Link]
-
Mechanism of acylation of aniline with acetic anhydride? (2016, February 17). Reddit. Retrieved January 17, 2026, from [Link]
-
Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts. (2021, April 28). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
What is the mechanism of Acetanilide? (2024, July 17). Patsnap Synapse. Retrieved January 17, 2026, from [Link]
-
Liu, C., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(6), 103158. [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Optimization of reaction conditions [a]. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
question an N-acetylation of aniline, using aspirin. (2009, January 18). Sciencemadness Discussion Board. Retrieved January 17, 2026, from [Link]
-
Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
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- 3. studylib.net [studylib.net]
- 4. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Copper-catalyzed transformation of alkyl nitriles to N -arylacetamide using diaryliodonium salts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02305E [pubs.rsc.org]
- 10. Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting low yields in Williamson ether synthesis of phenoxyacetamides
Welcome to the technical support guide for the Williamson ether synthesis, specifically tailored for the synthesis of phenoxyacetamide derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles governing this reaction, enabling you to diagnose issues and rationally design solutions.
Foundational Principles: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers, including the phenoxyacetamide scaffold prevalent in many biologically active molecules. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] In this specific application, a phenol is first deprotonated by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a haloacetamide (typically 2-chloroacetamide or its N-substituted derivatives), displacing the halide leaving group to form the desired ether linkage.
Core Reaction Mechanism
The success of this synthesis hinges on the efficiency of the SN2 pathway. Understanding this mechanism is the first step in troubleshooting any issues.
Caption: The two-step mechanism of the Williamson ether synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of phenoxyacetamides.
Q1: My reaction yield is critically low. Where do I even begin to troubleshoot?
A low yield is the most common complaint, and it can stem from multiple factors. A systematic approach is crucial for identifying the root cause. Start by assessing the reaction's status: Was the starting material consumed? Is there evidence of side products?
Below is a logical workflow to diagnose the problem.
Caption: A decision tree for troubleshooting low yields.
Q2: My analysis shows a lot of unreacted phenol. Why wasn't it consumed?
Observing significant unreacted starting material points towards an incomplete reaction. This is often an issue of activation energy or stoichiometry.
-
Incomplete Deprotonation: The formation of the phenoxide is the first and most critical step. Phenols are acidic, but their pKa can vary based on substituents. A base that is too weak or not used in sufficient stoichiometric amounts will result in incomplete deprotonation.[1] For instance, while potassium carbonate (K₂CO₃) is a common and safe choice, it may be insufficient for less acidic phenols. In such cases, a stronger base like sodium hydride (NaH) might be necessary.[3][4]
-
Reaction Time and Temperature: SN2 reactions are sensitive to temperature.[5] Typical Williamson syntheses are run at temperatures between 50-100 °C for 1-8 hours.[2][6] If your reaction is sluggish, consider increasing the temperature or extending the reaction time. Always monitor the reaction's progress by Thin-Layer Chromatography (TLC) to find the optimal endpoint and avoid potential product degradation from prolonged heating.[7]
-
Moisture: The presence of water can be detrimental. It can consume strong bases (like NaH) and hydrolyze the haloacetamide electrophile. Ensure all glassware is oven-dried and use anhydrous solvents.[8]
Q3: I see very little starting material, but my desired product yield is still low. What are the common side reactions?
This scenario strongly suggests that your starting materials are being consumed by competing reaction pathways. For phenoxyacetamide synthesis, two side reactions are particularly common.
-
E2 Elimination: The phenoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the carbon adjacent (beta-position) to the halide on the haloacetamide, leading to an elimination (E2) reaction. This is more prevalent with sterically hindered secondary or tertiary alkyl halides, but can still occur with primary halides under harsh conditions (e.g., excessively high temperatures).[1][9][10]
-
C-Alkylation: The phenoxide ion is an "ambident" nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbons on the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can become a significant competing pathway, especially under certain conditions.[2][4] Polar aprotic solvents generally favor the desired O-alkylation.
Caption: Competing pathways in the Williamson ether synthesis.
Q4: How do I choose the right base and solvent?
The choice of base and solvent is interdependent and critical for maximizing yield by promoting the SN2 pathway.
-
Bases: The base must be strong enough to fully deprotonate the phenol. For many standard phenols, weaker bases are sufficient and safer.
-
Solvents: Polar aprotic solvents are ideal for SN2 reactions. They solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide anion "naked" and highly nucleophilic.[1][8] Protic solvents (like ethanol or water) can hydrogen-bond with the phenoxide, creating a solvent cage that hinders its nucleophilicity and slows the reaction.[2]
| Base | Type | pKa of Conjugate Acid | Recommended Solvent(s) | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Weak Base | ~10.3 (HCO₃⁻) | Acetone, DMF, Acetonitrile | Safe, easy to handle, and effective for many electron-deficient phenols. May require higher temperatures.[4] |
| Sodium Hydroxide (NaOH) | Strong Base | ~15.7 (H₂O) | DMF, DMSO | Stronger than carbonates but can introduce water. Phase-transfer catalysis is often used with NaOH.[4][11] |
| Sodium Hydride (NaH) | Strong Base | ~35 (H₂) | THF, DMF | Very effective for complete and irreversible deprotonation. Reacts violently with water; requires strictly anhydrous conditions.[1][3] |
Q5: What are the best practices for reaction workup and product purification?
Proper workup and purification are essential for isolating your phenoxyacetamide in high purity, which also affects the final calculated yield.
A typical procedure involves:
-
Quenching: After the reaction is complete (as determined by TLC), cool the mixture. If a strong base like NaH was used, it must be quenched carefully, often by the slow addition of water or a saturated ammonium chloride solution.
-
Extraction: The product is typically extracted into an organic solvent like ethyl acetate or dichloromethane.[12]
-
Washing: The organic layer is washed sequentially with water to remove inorganic salts and residual polar solvents (like DMF), a dilute acid (e.g., 1M HCl) to remove any unreacted phenoxide, and finally with brine to aid in drying.[13]
-
Drying and Concentration: The isolated organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[11][14]
Experimental Protocols
Protocol 1: General Synthesis of an N-substituted-2-phenoxyacetamide
This protocol provides a starting point for optimization.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq.).
-
Solvent & Base Addition: Add anhydrous DMF (or acetonitrile) to dissolve the phenol. Add finely pulverized potassium carbonate (1.5 - 2.0 eq.).[12]
-
Reaction Initiation: Add the N-substituted-2-chloroacetamide (1.1 eq.).
-
Heating: Heat the reaction mixture to 70-80 °C and stir vigorously.[12]
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting phenol spot is no longer visible.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with 1M NaOH (to remove unreacted phenol), water, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography.
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare the Plate: Draw a baseline in pencil on a silica TLC plate. Mark spots for your starting phenol (SM), the co-spot (SM + reaction mixture), and the reaction mixture (Rxn).
-
Spot the Plate: Dissolve a small amount of your starting phenol in a suitable solvent for a reference spot. Use a capillary tube to spot the SM, then the reaction mixture. For the co-spot, spot the SM first, then spot the reaction mixture directly on top of it.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber.
-
Visualize: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. The disappearance of the starting material spot in the "Rxn" lane indicates the reaction is proceeding towards completion.
References
-
Brainly. (2023). Discuss the potential impacts of varying reaction temperatures on the outcome of Williamson ether. brainly.com. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. en.wikipedia.org. [Link]
-
ResearchGate. (2018). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. researchgate.net. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. byjus.com. [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. chemtalk.org. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. masterorganicchemistry.com. [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. youtube.com. [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. jk-scientific.com. [Link]
-
PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. ncbi.nlm.nih.gov. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. assets.cambridge.org. [Link]
-
ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis?. researchgate.net. [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. health.utahtech.edu. [Link]
- Unknown Source. (n.d.). The Williamson ether synthesis. [Link provided by user, no verifiable source name].
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Unknown Source. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link provided by user, no verifiable source name].
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. francise-press.com. [Link]
-
YouTube. (2018). Williamson Ether Synthesis. youtube.com. [Link]
-
Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. semanticscholar.org. [Link]
- Unknown Source. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link provided by user, no verifiable source name].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. brainly.com [brainly.com]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. researchgate.net [researchgate.net]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. gold-chemistry.org [gold-chemistry.org]
Technical Support Center: Impurity Profiling in the Synthesis of 2-(4-Chloro-2-formylphenoxy)acetamide
Document ID: TSC-CFPA-001-2026
Introduction
Welcome to the technical support center for the synthesis and analysis of 2-(4-Chloro-2-formylphenoxy)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Its purpose is to provide expert-driven, practical solutions to common challenges encountered during the synthesis and impurity characterization of this key pharmaceutical intermediate. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount for drug safety and efficacy. This document offers troubleshooting advice and frequently asked questions to help you identify, characterize, and control impurities effectively, aligning with global regulatory standards such as those from the International Council for Harmonisation (ICH).[1]
Section 1: Troubleshooting Guide (Problem-Oriented Q&A)
This section addresses specific, hands-on issues that may arise during your experimental work.
Q1: I'm observing a significant, unexpected peak in my reverse-phase HPLC chromatogram. How do I begin to identify it?
A1: An unexpected peak indicates the presence of an unknown impurity, which could be a by-product, an unreacted intermediate, or a degradation product. A systematic approach is crucial for identification.
Causality: The synthesis of this compound, typically a Williamson ether synthesis, involves the reaction of a phenoxide with an alkyl halide.[2] Side reactions are common. For instance, if the reaction temperature is too high or the base is too strong, hydrolysis of the acetamide functional group can occur. Alternatively, the starting materials themselves may contain impurities that carry through the synthesis.
Recommended Workflow:
-
Mass Spectrometry (LC-MS) Analysis: The most immediate and informative step is to determine the mass-to-charge ratio (m/z) of the unknown peak.
-
Protocol: Divert the HPLC eluent corresponding to the unknown peak directly into a mass spectrometer.
-
Interpretation: Compare the obtained mass with the molecular weights of all known starting materials, intermediates, and plausible by-products (see Table 1). High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is invaluable for proposing a chemical structure.
-
-
Forced Degradation Studies: To determine if the impurity is a degradant, subject a pure sample of this compound to stress conditions.[3][4][5]
-
Protocol: Prepare separate solutions of the pure compound and expose them to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions.[6] Monitor the formation of degradants by HPLC over time.
-
Analysis: If the retention time of a peak formed during a stress study matches your unknown impurity, it strongly suggests it's a degradation product. This also provides critical stability information for the molecule.[3][7]
-
-
Isolation and Spectroscopic Analysis (NMR): If the impurity is present at a significant level (>0.1%), isolation for structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is necessary.[8][9]
-
Protocol: Use preparative HPLC or column chromatography to isolate a sufficient quantity of the impurity.
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration will provide definitive structural information, allowing for unambiguous identification.
-
Sources
- 1. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Scalable Synthesis of 2-(4-Chloro-2-formylphenoxy)acetamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scalable synthesis of 2-(4-Chloro-2-formylphenoxy)acetamide. This document is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and scalable synthesis campaign.
Overview of the Synthetic Strategy
The most reliable and scalable approach to synthesizing this compound is through a Williamson ether synthesis. This method involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific case, the phenoxide of 5-Chloro-2-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of 2-Chloroacetamide.
The choice of this pathway is dictated by the commercial availability of the starting materials and the generally high yields and clean reaction profiles associated with this type of etherification. The reaction is typically facilitated by a non-nucleophilic base in a polar aprotic solvent.
Reaction Scheme Diagram
Technical Support Center: Synthetic Strategies for 2-(4-Chloro-2-formylphenoxy)acetamide
Welcome to the technical support center for advanced organic synthesis. This guide provides an in-depth analysis of alternative synthetic routes to "2-(4-Chloro-2-formylphenoxy)acetamide," a key intermediate in various research and development pipelines. We will explore common experimental challenges and provide robust, field-proven solutions in a direct question-and-answer format. Our focus is on explaining the causality behind procedural choices to empower you, our fellow researchers, to overcome synthetic hurdles with confidence.
Frequently Asked Questions (FAQs): Core Synthetic Strategies
Q1: What are the primary retrosynthetic approaches for preparing this compound?
A1: The synthesis of this molecule can be dissected in three logical ways, each defining a distinct forward-synthesis strategy. The choice of route depends on starting material availability, scalability, and the desired purity profile.
-
Route A: Late-Stage Formylation: This approach begins with the synthesis of the 2-(4-chlorophenoxy)acetamide backbone, followed by the introduction of the ortho-formyl group in the final step. This is a common strategy when the acetamide precursor is readily accessible.
-
Route B: Late-Stage Etherification: This route involves starting with a pre-functionalized phenol, 5-chloro-2-hydroxybenzaldehyde, and subsequently forming the ether linkage with an acetamide synthon like 2-chloroacetamide.
-
Route C: Late-Stage Amidation: In this less common approach, one would first synthesize the corresponding carboxylic acid, 2-(4-chloro-2-formylphenoxy)acetic acid, and then convert it to the primary amide in the final step.
The diagram below illustrates these primary strategic disconnections.
Caption: Primary retrosynthetic pathways to the target molecule.
Q2: Which synthetic route is generally the most robust and why?
A2: Both Route A and Route B are viable and widely used. However, Route B (Late-Stage Etherification) is often preferred for its predictability and control. The key reaction, a Williamson ether synthesis, is typically high-yielding and easy to purify. Its primary challenge is the potential for reduced nucleophilicity of the starting phenoxide due to the electron-withdrawing aldehyde.
Route A (Late-Stage Formylation) is more convergent but introduces significant challenges. Formylation of an activated aromatic ring can lack regioselectivity and often requires harsh conditions that may be incompatible with the acetamide functionality, leading to complex product mixtures and lower yields.[1][2] However, modern methods have greatly improved the feasibility of this route, which we will discuss in the troubleshooting section.
Troubleshooting Guide 1: Route A - Late-Stage Ortho-Formylation
This route first involves the synthesis of 2-(4-chlorophenoxy)acetamide, followed by ortho-formylation.
Q1.1: My initial synthesis of 2-(4-chlorophenoxy)acetamide via Williamson ether synthesis is low-yielding. What are the common pitfalls?
A1.1: This is a classic Sₙ2 reaction between the sodium or potassium salt of 4-chlorophenol and 2-chloroacetamide. Common issues include:
-
Incomplete Deprotonation: Ensure you use at least one full equivalent of a suitable base (e.g., K₂CO₃, NaH, NaOH). For K₂CO₃, which is a popular and safe choice, the reaction requires heating in a polar aprotic solvent like DMF or acetonitrile to ensure sufficient basicity and reaction rate.[3]
-
Wrong Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile, reducing its reactivity. Aprotic polar solvents like DMF, DMSO, or acetonitrile are ideal.
-
Side Reactions: At high temperatures, elimination of HCl from 2-chloroacetamide can occur. Additionally, if using a strong base like NaOH in excess, hydrolysis of the acetamide or the chloroacetamide can become a competing reaction.
-
Catalysis: Adding a catalytic amount of potassium iodide (KI) can significantly improve the rate by in-situ conversion of 2-chloroacetamide to the more reactive 2-iodoacetamide via the Finkelstein reaction.[3]
Q1.2: I'm attempting an ortho-formylation using the Reimer-Tiemann reaction, but the result is an intractable mixture. Why is this happening?
A1.2: The Reimer-Tiemann reaction, which uses chloroform (CHCl₃) and a strong base, is notorious for its harsh conditions and often moderate yields.[4][5]
-
Mechanism & Reactive Species: The reaction proceeds through the electrophilic attack of dichlorocarbene (:CCl₂) on the electron-rich phenoxide ring.[4][6][7] This highly reactive intermediate is not very selective and can lead to side products.
-
Harsh Conditions: The reaction requires strong aqueous hydroxide at elevated temperatures.[8][9] These conditions can hydrolyze your acetamide functional group, leading to the corresponding carboxylic acid and other degradation products.
-
Workup Issues: The reaction often produces tar-like substances, making product isolation difficult. The para-isomer is also a possible, though minor, byproduct if the ortho positions were not fully accessible.
Given these drawbacks, the Reimer-Tiemann reaction is often a last resort for complex substrates like yours.
Q1.3: The Duff reaction is another classic formylation. Is it a better choice for my substrate?
A1.3: The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic acid, trifluoroacetic acid) and is generally milder than the Reimer-Tiemann reaction.[10][11] It preferentially formylates the ortho position of phenols.[12][13]
-
Mechanism: The reaction involves an initial aminomethylation of the phenol, followed by a series of equilibria and an intramolecular redox step to form an imine, which is then hydrolyzed to the aldehyde during workup.[10]
-
Potential Issues: While milder, the reaction can still be low-yielding.[10][14] The complex series of intermediates can lead to byproducts. For highly activated phenols, diformylation can sometimes occur.[15] Careful control of stoichiometry and temperature is crucial. Using trifluoroacetic acid as the solvent has been shown to improve yields and selectivity in some cases.[15][16]
Q1.4: I need high ortho-selectivity and mild conditions. What is the state-of-the-art method for this step?
A1.4: The magnesium chloride-mediated ortho-formylation is an excellent modern alternative that offers high yields and exclusive ortho-selectivity under relatively mild conditions.[2][17][18]
-
Causality of Selectivity: The method utilizes anhydrous magnesium chloride (MgCl₂) and a base like triethylamine (Et₃N) with paraformaldehyde as the formyl source. The Mg²⁺ ion is believed to form a chelate between the phenolic oxygen and the ether oxygen of your substrate. This chelation holds the electrophile (a reactive formaldehyde equivalent) in close proximity to the ortho position, directing the formylation exclusively to that site.
-
Reaction Conditions: The reaction is typically performed by refluxing the substrate with MgCl₂, Et₃N, and paraformaldehyde in a solvent like acetonitrile or THF.[17][18] It is compatible with a wide range of functional groups, including amides.
Caption: Mechanism of MgCl₂-mediated ortho-formylation.
Troubleshooting Guide 2: Route B - Late-Stage Etherification
This route begins with 5-chloro-2-hydroxybenzaldehyde and couples it with 2-chloroacetamide.
Q2.1: My Williamson ether synthesis on 5-chloro-2-hydroxybenzaldehyde is very slow and gives poor conversion. How can I drive it to completion?
A2.1: The starting material, 5-chloro-2-hydroxybenzaldehyde, contains two electron-withdrawing groups (-Cl and -CHO) on the aromatic ring. This has two major effects:
-
Increased Acidity: The phenolic proton is more acidic than in phenol itself, making deprotonation easier. A moderately strong base like K₂CO₃ is sufficient.
-
Decreased Nucleophilicity: The resulting phenoxide is less nucleophilic because its negative charge is delocalized and stabilized by the electron-withdrawing groups. This is the primary reason for the sluggish reaction rate.
Solutions:
-
Increase Temperature: Gently increasing the reaction temperature (e.g., from 60°C to 80-90°C in DMF) can significantly accelerate the Sₙ2 reaction.
-
Use a More Reactive Electrophile: As mentioned in A1.1, adding catalytic KI will generate the more reactive 2-iodoacetamide in situ, which can dramatically improve reaction times.
-
Ensure Anhydrous Conditions: Water can compete as a nucleophile and solvate the phenoxide. Ensure your solvent and reagents are dry.
-
Extended Reaction Time: Simply allow the reaction to run for a longer period (e.g., 12-24 hours), monitoring by TLC until the starting phenol is consumed. A published procedure for a similar synthesis of 2-(4-formylphenoxy)-N-phenylacetamide highlights the use of K₂CO₃ and KI in DMF.[3][19]
Q2.2: After the reaction, I have difficulty separating my product from unreacted 2-chloroacetamide. What is an effective purification strategy?
A2.2: 2-chloroacetamide is water-soluble, while your desired product should have low aqueous solubility.
-
Aqueous Wash: After the reaction, quench with water and extract your product into an organic solvent like ethyl acetate or dichloromethane. A thorough wash of the organic layer with water, followed by a brine wash, should remove the majority of the unreacted 2-chloroacetamide.
-
Recrystallization: If impurities remain, recrystallization is an excellent final purification step. A solvent system like ethanol/water or ethyl acetate/hexane is likely to be effective.
-
Column Chromatography: For very persistent impurities, silica gel column chromatography is a reliable option.
Comparative Summary of Synthetic Routes
| Feature | Route A: Late-Stage Formylation | Route B: Late-Stage Etherification |
| Key Challenge | Achieving high yield and regioselectivity in the formylation step. | Overcoming the low nucleophilicity of the phenoxide starting material. |
| Starting Materials | 4-Chlorophenol, 2-Chloroacetamide | 5-Chloro-2-hydroxybenzaldehyde, 2-Chloroacetamide |
| Selectivity Control | Highly dependent on the chosen formylation method (Excellent with MgCl₂).[2] | Inherently selective; reaction occurs only at the phenolic oxygen. |
| Scalability | Can be challenging due to purification issues with older formylation methods. The MgCl₂ method is scalable.[18] | Generally straightforward and scalable. |
| Recommended Method | MgCl₂/Et₃N/Paraformaldehyde formylation. | Williamson ether synthesis with catalytic KI at elevated temperature. |
| Overall Yield | Moderate to Good | Good to Excellent |
Experimental Protocols
Protocol 1: Route B - Synthesis of this compound
This protocol is adapted from analogous procedures for Williamson ether synthesis on functionalized phenols.[3][19]
-
To a stirred solution of 5-chloro-2-hydroxybenzaldehyde (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv.) and potassium iodide (KI, 0.1 equiv.).
-
Add 2-chloroacetamide (1.1 equiv.) to the suspension.
-
Heat the reaction mixture to 80-90°C and stir under an inert atmosphere (N₂ or Ar) for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
References
-
Formylation of phenols using formamidine acetate. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
General and Efficient Protocol for Formylation of Aromatic and Heterocyclic Phenols. Thieme. Available at: [Link]
-
o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron. Available at: [Link]
-
Formylation. Wikipedia. Available at: [Link]
-
Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica. Available at: [Link]
-
ortho-Formylation of phenols. Organic Syntheses. Available at: [Link]
-
ortho-Formylation of phenols using MgCl2, Et3N and para-formaldehyde. Organic Syntheses. Available at: [Link]
-
Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. PSIBERG. Available at: [Link]
-
Discussion Addendum for: ortho-Formylations of Phenols. Organic Syntheses. Available at: [Link]
-
Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. Available at: [Link]
-
Duff Reaction. Cambridge University Press. Available at: [Link]
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. ResearchGate. Available at: [Link]
-
Duff reaction. Wikipedia. Available at: [Link]
-
Reimer–Tiemann reaction. Wikipedia. Available at: [Link]
- Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.Google Patents.
-
Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]
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Reimer-Tiemann Reaction - Online Organic Chemistry Tutor. Organic Chemistry Help. Available at: [Link]
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Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Duff Reaction. Chem-Station Int. Ed. Available at: [Link]
-
Vilsmeier reagent. Wikipedia. Available at: [Link]
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Overseas. Available at: [Link]
-
Reimer–Tiemann reaction. L.S.College, Muzaffarpur. Available at: [Link]
-
Vilsmeier (‐Haack) reaction. ResearchGate. Available at: [Link]
-
2-(4-Chlorophenyl)acetamide. ResearchGate. Available at: [Link]
-
A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. Available at: [Link]
-
The Duff Reaction: Researching A Modification. The ScholarShip. Available at: [Link]
-
Synthetic route of four chloroacetamide derivatives. ResearchGate. Available at: [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]
-
Synthetic route of synthesized chloroacetamide derivatives (1–22). ResearchGate. Available at: [Link]
-
2-Chloro-N-(4-hydroxyphenyl)acetamide. PubMed Central. Available at: [Link]
-
N-(4-chlorophenyl)acetamide. ChemSynthesis. Available at: [Link]
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Technical Support Center: Managing Steric Hindrance in Phenoxyacetamide Synthesis
Welcome to the technical support center for phenoxyacetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing phenoxyacetamide scaffolds, particularly when encountering challenges related to steric hindrance. Our goal is to provide you with not only troubleshooting solutions but also the underlying scientific principles to empower your experimental design and execution.
Introduction: The Challenge of Steric Hindrance
The synthesis of phenoxyacetamides, a scaffold present in numerous biologically active compounds, often relies on the Williamson ether synthesis.[1][2] This S(N)2 reaction, while robust, is highly sensitive to steric bulk around the reacting centers. Steric hindrance occurs when bulky groups on the phenoxide nucleophile or the acetamide electrophile physically obstruct the required backside attack for the S(_N)2 mechanism to proceed efficiently.[3][4] This can lead to significantly reduced reaction rates, low yields, or a complete failure of the desired transformation.[5] This guide will explore common issues arising from steric hindrance and provide validated strategies to overcome them.
Troubleshooting and FAQs
Here we address specific issues that you might encounter during your phenoxyacetamide synthesis experiments.
Question 1: My Williamson ether synthesis reaction for a hindered phenoxyacetamide is failing or giving very low yields. What are the likely causes and how can I improve it?
Answer:
Failure or low yields in the Williamson ether synthesis of sterically hindered phenoxyacetamides are common and typically stem from the inherent limitations of the S(_N)2 reaction.[6]
Underlying Causes:
-
Steric Repulsion: Large substituents on the phenol (e.g., ortho-tert-butyl groups) or the α-carbon of the acetamide electrophile create a crowded transition state. This steric repulsion raises the activation energy of the S(_N)2 pathway, dramatically slowing down the reaction.[7][8]
-
Competing E2 Elimination: The alkoxide, being a strong base, can promote a competing E2 elimination reaction, especially with secondary or tertiary alkyl halides, leading to the formation of an alkene byproduct instead of the desired ether.[9]
-
Poor Nucleophilicity of the Phenoxide: Bulky groups can also reduce the effective nucleophilicity of the phenoxide by shielding the oxygen atom.
Troubleshooting Strategies:
-
Optimize Reaction Conditions:
-
Solvent Choice: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile.[10] These solvents solvate the cation of the alkoxide, leaving a more reactive "naked" alkoxide anion.[11]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also favor the E2 elimination side reaction.[11] It's often beneficial to run the reaction at a lower temperature for a longer duration to favor the S(_N)2 pathway.
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete and irreversible deprotonation of the phenol to form the more reactive phenoxide.[12][10]
-
-
Consider Alternative Synthetic Routes: If optimizing the Williamson ether synthesis is insufficient, more advanced methods are available.
-
Phase-Transfer Catalysis (PTC): This technique is highly effective for reactions with two immiscible phases, such as an aqueous base and an organic substrate. The PTC, typically a quaternary ammonium salt, transports the phenoxide from the aqueous phase to the organic phase where it can react with the acetamide electrophile.[13][14] This method can lead to faster reactions and higher yields under milder conditions.[15]
-
Mitsunobu Reaction: This powerful reaction allows for the formation of ethers with inversion of stereochemistry under mild, neutral conditions.[16] It is particularly useful for coupling sterically hindered secondary alcohols and phenols.[17][18] While effective, it generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which require careful purification.
-
Question 2: I'm observing a significant amount of an alkene byproduct in my reaction. How can I minimize this elimination reaction?
Answer:
The formation of an alkene is a clear indicator that the E2 elimination pathway is outcompeting the desired S(_N)2 reaction.[9] This is a common issue when dealing with sterically hindered substrates.
Strategies to Minimize Elimination:
-
Substrate Selection: The most effective way to avoid elimination is to ensure the electrophile is a primary halide.[12] If you have a choice in your synthetic design, arrange the disconnection so that the bulkier group is on the phenoxide nucleophile and the less hindered part is the acetamide electrophile with a primary leaving group.
-
Reaction Temperature: As mentioned previously, lower reaction temperatures generally favor the S(_N)2 pathway over E2.[11]
-
Less Hindered Base: While a strong base is necessary, a very bulky base can preferentially act as a base rather than a nucleophile, promoting elimination. However, in the context of forming the phenoxide first, this is less of a concern. The focus should be on the phenoxide's inherent basicity.
Question 3: My starting materials are not very soluble in common polar aprotic solvents. What are my options?
Answer:
Poor solubility can significantly hinder reaction rates. Here are a few approaches to address this:
-
Solvent Screening: Experiment with a wider range of polar aprotic solvents. Sometimes a mixture of solvents can provide the necessary solubility.
-
Phase-Transfer Catalysis (PTC): PTC is an excellent solution for solubility issues as it's designed to bring reactants together from different phases.[19][20]
-
Sonication: The use of ultrasound (sonication) can increase the rate of reaction for sterically hindered substrates, even at high concentrations where stirring is inefficient.[21]
Experimental Protocols
Protocol 1: Phenoxyacetamide Synthesis via Phase-Transfer Catalysis
This protocol provides a general guideline for synthesizing a phenoxyacetamide using a phase-transfer catalyst, which is particularly useful for hindered systems.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the sterically hindered phenol (1.0 eq) and the 2-chloroacetamide derivative (1.1 eq) in a suitable organic solvent like toluene or chlorobenzene.
-
Aqueous Phase Preparation: In a separate beaker, prepare a 50% aqueous solution of sodium hydroxide.
-
Catalyst Addition: To the organic phase, add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05-0.1 eq).
-
Reaction Execution: Vigorously stir the two-phase mixture and slowly add the aqueous sodium hydroxide solution. Heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Mitsunobu Reaction for Highly Hindered Phenoxyacetamides
This protocol is an alternative for cases where the Williamson ether synthesis and PTC fail due to extreme steric hindrance.
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N(_2) or Ar), add the sterically hindered phenol (1.0 eq), the corresponding alcohol of the acetamide (e.g., N-(2-hydroxyethyl)acetamide) (1.2 eq), and triphenylphosphine (PPh(_3)) (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the hydrazine byproduct.
-
Purification: Purify the desired product from the byproducts using column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Strategies for a Hindered Phenoxyacetamide
| Strategy | Typical Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | NaH, DMF, 80 °C | Simple, cost-effective reagents | Prone to failure with hindered substrates, E2 side reactions[6][9] |
| Phase-Transfer Catalysis | 50% NaOH (aq), Toluene, TBAB, 70 °C | Mild conditions, good for insoluble substrates, higher yields[13][14] | Requires vigorous stirring, catalyst may need to be removed |
| Mitsunobu Reaction | PPh(_3), DEAD, THF, 0 °C to RT | Mild, neutral conditions, effective for very hindered systems, stereochemical inversion[16][22] | Stoichiometric byproducts, requires anhydrous conditions, expensive reagents |
Visualizing Reaction Pathways
Williamson Ether Synthesis and Steric Hindrance
The following diagram illustrates the S(_N)2 mechanism of the Williamson ether synthesis and how steric bulk can impede the reaction.
Caption: S(_N)2 mechanism and the effect of steric hindrance.
Alternative Pathways: PTC and Mitsunobu
This diagram shows the conceptual workflows for Phase-Transfer Catalysis and the Mitsunobu reaction as alternatives to the classical Williamson ether synthesis.
Caption: Alternative synthetic routes for hindered systems.
References
- Vertex AI Search. (n.d.). Sterically Hindered Substrates Will Reduce the SN2 Reaction Rate.
- Royal Society of Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews.
- Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?
- Reddit. (2021). effect of steric hindrance on nucleophiles.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols.
- National Institutes of Health. (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations.
- TCI Chemicals. (n.d.). Mitsunobu Reaction.
- ACS Publications. (2025). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2025). 18.2: Preparing Ethers.
- ResearchGate. (n.d.). The synthetic methods of hindered ether a The traditional Williamson....
- Organic-Chemistry.org. (2019). Mitsunobu Reaction.
- BenchChem. (2025). Identifying and minimizing side reactions in Williamson ether synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- Khan Academy. (n.d.). Williamson ether synthesis (video).
- Florida Atlantic University. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.
- BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- BenchChem. (n.d.). troubleshooting Williamson ether synthesis side reactions.
- PubMed. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS).
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- BenchChem. (2025). Application Notes and Protocols: Phase Transfer Catalysis in Organic Synthesis.
- Google Patents. (n.d.). EP0116712B1 - Synthesis of hindered phenols.
- MDPI. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
- Dalal Institute. (n.d.). Phase Transfer Catalysis.
- MDPI. (n.d.). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis.
- Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Phase Transfer Catalysis.
- National Institutes of Health. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent.
- kchem.org. (n.d.). Synthesis and Properties of New Polymer Having Hindered Phenol Antioxidants.
- RSC Publishing. (n.d.). A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells.
- PubMed Central. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions.
- Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants.
- National Institutes of Health. (2022). Steric Effects in the Deposition Mode and Drug-Delivering Efficiency of Nanocapsule-Based Multilayer Films.
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Technical Support Center: Workup Procedures for Reactions Involving 2-(4-Chloro-2-formylphenoxy)acetamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Chloro-2-formylphenoxy)acetamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of reaction workups involving this versatile chemical intermediate. Our focus is on providing practical, field-tested insights to ensure the integrity and success of your experiments.
Section 1: Understanding the Chemistry of this compound
Before delving into troubleshooting, it is crucial to understand the chemical nature of this compound. This molecule possesses three key functional groups: an acetamide, an aromatic aldehyde, and a chloro-substituted phenyl ring. Each of these imparts specific reactivity and solubility characteristics that influence the workup strategy. The presence of the aldehyde group, for instance, makes the molecule susceptible to oxidation and other side reactions under certain conditions. The acetamide linkage can be prone to hydrolysis, especially in the presence of strong acids or bases[1][2].
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the workup of reactions involving this compound.
FAQ 1: My product has "oiled out" upon adding the reaction mixture to water. What should I do?
Answer: "Oiling out" is a common issue where the product separates as a liquid instead of a solid precipitate. This is often due to the presence of impurities that depress the melting point of the product or if the temperature of the quenching solution is too high.
Troubleshooting Steps:
-
Lower the Temperature: Ensure the crushed ice/water mixture is at or near 0°C. Add more ice if necessary.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the interface of the oil and the aqueous layer. This can induce crystallization.
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a few seed crystals to the oiled-out mixture to initiate crystallization.
-
Solvent Addition: Carefully add a small amount of a non-polar solvent in which the product is sparingly soluble (e.g., hexane or petroleum ether) to the mixture with vigorous stirring. This can sometimes encourage precipitation.
-
Extraction: If precipitation fails, treat this as an extraction workup. Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane. Then, wash the organic layer, dry it, and concentrate it under reduced pressure to obtain the crude product for purification.
FAQ 2: The yield of my precipitated product is very low. What are the possible reasons?
Answer: A low yield can be attributed to several factors, including incomplete reaction, product solubility in the aqueous phase, or mechanical losses during filtration.
Troubleshooting Steps:
-
Check Reaction Completion: Before workup, always confirm the reaction's completion using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or adjusting the conditions.
-
Minimize Solubility: The solubility of organic compounds in water can increase with temperature. Ensure your precipitation is performed in an ice-cold medium.
-
Salting Out: If you suspect your product has some water solubility, add a saturated solution of sodium chloride (brine) to the aqueous mixture. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and promoting its precipitation.
-
pH Adjustment: The solubility of your product might be pH-dependent. If your reaction was run under basic conditions, neutralizing the mixture with a dilute acid (e.g., 1M HCl) before filtration might be necessary, and vice-versa. Always check the stability of your product to pH changes.
-
Secondary Extraction: After filtering the solid, extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product. Combine this with your main product or analyze it separately to quantify the loss.
FAQ 3: My final product is difficult to purify by recrystallization. What are some common impurities and alternative purification strategies?
Answer: Difficulty in recrystallization often points to the presence of impurities with similar solubility profiles to your product. Common impurities in reactions involving this compound can include unreacted starting materials (e.g., 4-chloro-2-formylphenol or the corresponding N-substituted-2-chloroacetamide), or byproducts from side reactions.
Common Impurities & Their Origin:
| Impurity | Potential Origin |
| 4-Chloro-2-formylphenol | Unreacted starting material |
| N-substituted-2-chloroacetamide | Unreacted starting material[3] |
| 2-(4-Chloro-2-carboxyphenoxy)acetamide | Oxidation of the aldehyde group |
| 4-Chloro-2-formylphenoxyacetic acid | Hydrolysis of the acetamide group[1] |
Alternative Purification Strategies:
-
Solvent System Optimization: Systematically screen different solvent pairs for recrystallization. A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. Common solvent systems for similar compounds include ethyl acetate/hexane, ethanol/water, or acetone/water.[4]
-
Column Chromatography: If recrystallization fails, column chromatography is the most effective method for separating compounds with different polarities. A typical stationary phase would be silica gel, and the mobile phase could be a gradient of ethyl acetate in hexane. Monitor the fractions by TLC to isolate the pure product.
-
Acid-Base Extraction: If you have acidic or basic impurities, an acid-base extraction can be very effective. For example, to remove an acidic impurity like 4-chloro-2-formylphenoxyacetic acid, you can dissolve the crude product in an organic solvent and wash it with a dilute basic solution (e.g., saturated sodium bicarbonate). The acidic impurity will be deprotonated and move into the aqueous layer. Remember to re-acidify the aqueous layer and extract if you need to isolate the impurity.
Section 3: Detailed Experimental Protocols
Protocol 1: General Workup by Precipitation
This protocol is a standard procedure for isolating solid products from aqueous reaction mixtures.
Steps:
-
Reaction Quenching: Prepare a beaker with a stirred mixture of crushed ice and water. Slowly pour the reaction mixture into the beaker with vigorous stirring.
-
Precipitation and Digestion: A solid precipitate should form. Continue stirring the slurry in the ice bath for 30 minutes. This process, known as digestion, allows for the growth of larger crystals, which are easier to filter.
-
Filtration: Set up a Buchner funnel with a filter paper that fits snugly. Wet the filter paper with the cold solvent (water in this case) to ensure a good seal. Filter the precipitated solid under vacuum.
-
Washing: Wash the filter cake with several portions of cold water to remove any water-soluble impurities. If necessary, a final wash with a cold, non-polar solvent like hexane can help remove non-polar impurities and speed up drying.
-
Drying: Press the solid on the filter to remove as much solvent as possible. Then, transfer the solid to a watch glass or drying dish and dry it in a vacuum oven at a temperature well below its melting point until a constant weight is achieved.
Protocol 2: Workup by Extraction
This protocol is suitable when the product is an oil or is soluble in the aqueous phase.
Steps:
-
Quenching and Transfer: Quench the reaction by pouring it into a separatory funnel containing water or a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Solvent Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel. The choice of solvent depends on the product's solubility and should be immiscible with water.
-
Mixing and Separation: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Aqueous Layer Removal: Drain the lower layer. If the organic layer is on top, drain the aqueous layer and then collect the organic layer through the top of the funnel to avoid contamination.
-
Washing the Organic Layer: Wash the organic layer sequentially with appropriate aqueous solutions to remove impurities. Common washes include:
-
Saturated Sodium Bicarbonate: To neutralize any acidic byproducts.
-
Brine (Saturated NaCl): To remove the bulk of the water from the organic layer.
-
-
Drying the Organic Layer: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Section 4: Visualizing the Workflow
Diagram 1: General Workup Decision Tree
This diagram illustrates the decision-making process for choosing an appropriate workup procedure.
Caption: Decision tree for selecting a workup procedure.
References
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Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
-
2-(4-Chlorophenyl)acetamide - ResearchGate. Available at: [Link]
-
2-(4-Chlorophenyl)acetamide - PMC - NIH. Available at: [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega - ACS Publications. Available at: [Link]
-
Study on Reaction between Chloroformaldehyde and Acetamide. Available at: [Link]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - ResearchGate. Available at: [Link]
-
2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. Available at: [Link]
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2-(4-Formylphenoxy)acetamide | C9H9NO3 | CID 601630 - PubChem. Available at: [Link]
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2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide - PubChem. Available at: [Link]
- Process for the manufacture of acetamide - Google Patents.
-
Chloroacetamide - Wikipedia. Available at: [Link]
-
Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) - YouTube. Available at: [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. Available at: [Link]
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Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - OSTI. Available at: [Link]
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-
2-Chloro-N-(4-fluorophenyl)acetamide - ResearchGate. Available at: [Link]
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Validation & Comparative
Spectroscopic Analysis and Structural Validation of 2-(4-Chloro-2-formylphenoxy)acetamide: A Comparative Guide
Abstract: This guide provides a comprehensive spectroscopic analysis for the structural validation of "2-(4-Chloro-2-formylphenoxy)acetamide," a molecule of interest in synthetic chemistry. We employ a multi-technique approach, integrating data from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and presenting a self-validating system of evidence, this document serves as an authoritative resource for researchers in drug discovery and materials science. A comparative analysis with the structurally similar "2-(4-formylphenoxy)acetamide" is included to underscore the diagnostic power of these techniques in discriminating between closely related compounds.
Introduction
Unambiguous confirmation of a molecule's chemical structure is a cornerstone of chemical research and development. The physical, chemical, and biological properties of a compound are dictated entirely by its atomic arrangement. In the synthesis of novel compounds, such as this compound, rigorous structural elucidation is not merely procedural—it is a prerequisite for further investigation and application. The presence and specific placement of the chloro, formyl, and acetamide functional groups create a unique chemical entity whose identity must be confirmed with high fidelity.
This guide utilizes a synergistic combination of spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle. Mass spectrometry provides the molecular weight, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity. By integrating these datasets, we build a robust, self-validating case for the structure of this compound. Furthermore, we will compare its spectral data with that of 2-(4-formylphenoxy)acetamide[1] to demonstrate how subtle structural modifications manifest as distinct and predictable spectroscopic signatures.
Part 1: Primary Structure Elucidation of this compound
The proposed structure for the target compound is presented below. Our analytical goal is to confirm every feature of this structure: the molecular formula, the presence of each functional group, and the specific substitution pattern on the aromatic ring.
Caption: Proposed structure of this compound with atom numbering.
Mass Spectrometry (MS)
Causality: Mass spectrometry is the first line of analysis as it directly measures the molecular weight of the compound, providing a rapid confirmation of the molecular formula (C₉H₈ClNO₃). Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like our target, minimizing fragmentation and ensuring the molecular ion peak is prominent.
Analysis: The ESI-MS spectrum is expected to show a molecular ion peak [M+H]⁺ at m/z 214.02. A crucial diagnostic feature for chlorine-containing compounds is the isotopic pattern. Chlorine has two abundant isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Therefore, we expect to see a characteristic [M+H]⁺ peak and a smaller [M+2+H]⁺ peak with an intensity ratio of approximately 3:1.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is employed to identify the key functional groups present in the molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its bond vibrations. This provides direct evidence for the presence of the amide, aldehyde, ether, and aromatic C-Cl bonds.
Analysis:
-
Amide (–CONH₂): Two distinct N-H stretching bands are expected around 3400-3200 cm⁻¹. A strong C=O (Amide I) stretching band should appear around 1680-1650 cm⁻¹.
-
Aldehyde (–CHO): A sharp C=O stretching band will be observed, typically at a higher frequency than the amide carbonyl, around 1710-1690 cm⁻¹. The presence of the aldehyde C-H bond is confirmed by two weak stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹.
-
Aromatic Ring: C=C stretching vibrations within the benzene ring will produce several peaks in the 1600-1450 cm⁻¹ region.
-
Ether (Ar-O-CH₂): A strong C-O stretching band is expected in the 1250-1200 cm⁻¹ region.
-
Chloroalkane (C-Cl): The C-Cl stretch will appear as a moderate to strong band in the 800-600 cm⁻¹ region.
¹H NMR Spectroscopy
Causality: Proton NMR provides detailed information about the chemical environment and connectivity of hydrogen atoms. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. This technique is paramount for confirming the substitution pattern of the aromatic ring.
Analysis (Predicted in CDCl₃):
-
Aldehyde Proton (-CHO): A singlet, highly deshielded by the carbonyl group, expected far downfield around δ 9.9-10.1 ppm.
-
Aromatic Protons (Ar-H): The three protons on the substituted benzene ring will be distinct. The proton adjacent to the formyl group (H6) will be the most deshielded. We expect to see complex splitting patterns (doublets and doublets of doublets) in the δ 7.0-8.0 ppm range, confirming the 1,2,4-trisubstituted pattern.
-
Amide Protons (-NH₂): Two broad singlets, often observed between δ 5.5-8.5 ppm. Their chemical shift can be variable and they may exchange with D₂O.
-
Methylene Protons (-OCH₂-): A sharp singlet, as there are no adjacent protons to couple with, expected around δ 4.6-4.8 ppm.
¹³C NMR Spectroscopy
Causality: Carbon-13 NMR maps the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift provides insight into its hybridization and electronic environment (e.g., sp², sp³, attached to electronegative atoms).
Analysis (Predicted in CDCl₃):
-
Carbonyl Carbons (C=O): Two distinct signals in the highly deshielded region. The amide carbonyl is expected around δ 165-170 ppm, and the aldehyde carbonyl around δ 188-192 ppm.
-
Aromatic Carbons (Ar-C): Six signals are expected. The carbon attached to the oxygen (C1) will be downfield (around δ 160 ppm), while the carbon attached to the chlorine (C4) will also be significantly shifted. The remaining four aromatic carbons will appear in the typical δ 115-140 ppm range.
-
Methylene Carbon (-OCH₂-): A single signal expected around δ 65-70 ppm, shifted downfield by the adjacent oxygen atom.
Summary of Spectroscopic Data
| Technique | Feature | Expected Observation | Confirms |
| MS (ESI) | Molecular Ion | [M+H]⁺ at m/z 214.02, [M+2+H]⁺ at m/z 216.02 (3:1 ratio) | Molecular Formula: C₉H₈ClNO₃ |
| FT-IR | N-H Stretch | Two bands ~3400-3200 cm⁻¹ | Primary Amide Group |
| C=O Stretch (Amide) | Strong band ~1670 cm⁻¹ | Amide Carbonyl | |
| C=O Stretch (Aldehyde) | Strong band ~1700 cm⁻¹ | Aldehyde Carbonyl | |
| C-H Stretch (Aldehyde) | Two weak bands ~2850, 2750 cm⁻¹ | Aldehyde Group | |
| Ar-O-C Stretch | Strong band ~1240 cm⁻¹ | Aryl Ether Linkage | |
| ¹H NMR | Singlet (1H) | δ ~10.0 ppm | Aldehyde Proton |
| Multiplets (3H) | δ ~7.0-8.0 ppm | 1,2,4-Trisubstituted Aromatic Ring | |
| Broad Singlets (2H) | δ ~5.5-8.5 ppm | Amide Protons | |
| Singlet (2H) | δ ~4.7 ppm | Methylene Protons (-OCH₂-) | |
| ¹³C NMR | Carbonyl Signals | δ ~190 ppm (Aldehyde), δ ~168 ppm (Amide) | Presence of two distinct C=O groups |
| Aromatic Signals | 6 signals in the δ 115-160 ppm range | Six unique aromatic carbons | |
| Aliphatic Signal | δ ~68 ppm | Methylene Carbon (-OCH₂-) |
Part 2: Comparative Analysis with 2-(4-formylphenoxy)acetamide
To demonstrate the specificity and diagnostic power of spectroscopy, we compare the data for our target compound with its non-chlorinated analogue, 2-(4-formylphenoxy)acetamide.[1] The removal of the chlorine atom introduces predictable changes in the spectra.
Rationale for Comparison: Choosing a structurally close analogue highlights the sensitivity of spectroscopic methods. The absence of the chlorine atom at the C4 position will primarily affect:
-
The molecular weight (MS).
-
The electronic environment of the aromatic ring (NMR).
-
The symmetry of the aromatic ring (NMR).
Comparative Data Table
| Spectroscopic Feature | This compound | 2-(4-formylphenoxy)acetamide [1] | Key Difference & Interpretation |
| Molecular Formula | C₉H₈ClNO₃ | C₉H₉NO₃[1] | The mass difference of ~34.5 amu (for ³⁵Cl) is definitive. |
| MS (m/z for [M+H]⁺) | 214.02 | 180.06[1] | The mass spectrum immediately differentiates the two compounds. The 3:1 isotopic pattern for chlorine will be absent in the analogue. |
| ¹H NMR (Aromatic Region) | 3H, complex multiplets (asymmetric) | 4H, two distinct doublets (symmetric) | The analogue has a symmetric 1,4-disubstituted ring, giving a classic AA'BB' system (two doublets). The target compound's 1,2,4-substitution breaks this symmetry, resulting in three distinct and more complex signals for the aromatic protons. |
| ¹³C NMR (Aromatic Region) | 6 distinct signals | 4 distinct signals | Due to symmetry, the analogue has only four unique aromatic carbon environments. The target compound's lower symmetry results in six unique signals, confirming the 1,2,4-substitution pattern. |
This comparison validates that our analytical approach is highly specific.[2] The distinct differences in the mass spectra and, most notably, the NMR patterns of the aromatic region, allow for unequivocal discrimination between these closely related structures, a critical requirement for quality control and chemical identification.[3][4]
Part 3: Validated Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and trustworthy data.[5] The following protocols are grounded in established laboratory practices and IUPAC recommendations.[6][7]
Workflow for Spectroscopic Validation
Caption: Integrated workflow for the structural validation of the target compound.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 15-20 mg of the compound for ¹³C NMR (or 2-5 mg for ¹H NMR) into a clean, dry vial.[8]
-
Solvation: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The use of TMS is a standard practice recommended by IUPAC for referencing chemical shifts.[6]
-
Transfer: Vortex the vial until the sample is fully dissolved. Using a pipette with a cotton wool filter, transfer the solution into a 5 mm NMR tube.[8]
-
Acquisition: Place the sample in the spectrometer.[9] Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters on a 400 MHz instrument are typically sufficient.
-
Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick all peaks for both spectra.
MS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in HPLC-grade methanol or acetonitrile.
-
Acquisition: Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-300).
FT-IR Sample Preparation and Acquisition
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000-400 cm⁻¹.
Part 4: Synthesis of Evidence & Conclusion
The structural elucidation of this compound serves as a clear example of a self-validating analytical system. The mass spectrum confirms the elemental composition and molecular weight. The FT-IR spectrum verifies the presence of all key functional groups—amide, aldehyde, and aryl ether. Finally, the ¹H and ¹³C NMR spectra provide an unambiguous map of the molecular skeleton, confirming the precise connectivity and substitution pattern of the aromatic ring.
References
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Royal Society of Chemistry. (2014). Supplementary Information. RSC. [Link]
-
C-CART. GOOD LAB PRACTICE-NMR. University of Ottawa. [Link]
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Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. IUPAC. [Link]
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IUPAC. Development of a Standard for FAIR Data Management of Spectroscopic Data. [Link]
-
Hanson, R., et al. (2020). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) - preliminary (meta)data model. American Chemical Society. [Link]
-
IUPAC. Data exchange standard for near infrared spectra and general spectroscopic calibration data types. [Link]
-
Hanson, R., et al. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. [Link]
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Patel, K. (2016). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
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PubChem. 2-(4-Formylphenoxy)acetamide. National Center for Biotechnology Information. [Link]
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Valcarcel, M., & Rios, A. (2007). Validation of analytical methods and laboratory procedures for chemical measurements. ResearchGate. [Link]
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FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
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Element Lab Solutions. (2022). The 6 Key Aspects of Analytical Method Validation. [Link]
-
University of Bath. (2017). How to Prepare and Run a NMR Sample [Video]. YouTube. [Link]
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A Comparative Guide to Substituted Phenoxyacetamide Derivatives: From Synthesis to Biological Activity
Phenoxyacetamide derivatives have emerged as a versatile and highly valuable scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The strategic placement of various substituents on the phenoxy ring and the acetamide moiety allows for the fine-tuning of their pharmacological properties, leading to the development of potent agents for a wide range of therapeutic applications. This guide provides a comprehensive comparative analysis of different substituted phenoxyacetamide derivatives, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action across various biological targets. We will explore their potential as anticancer, antimicrobial, anticonvulsant, and herbicidal agents, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Phenoxyacetamide Scaffold: A Privileged Structure in Drug Discovery
The core structure of phenoxyacetamide, characterized by a phenyl ring linked to an acetamide group through an ether bond, serves as an excellent starting point for chemical modification. This scaffold's inherent drug-like properties, including its relatively low molecular weight and synthetic tractability, make it an attractive platform for the design of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the significance of this chemical class in modern medicinal chemistry.[1]
Comparative Analysis of Biological Activities
The biological activity of phenoxyacetamide derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. This section provides a comparative overview of their performance in key therapeutic areas, supported by quantitative data.
Anticancer Activity
Phenoxyacetamide derivatives have demonstrated significant potential as anticancer agents, with various substituted analogs exhibiting potent cytotoxicity against a range of cancer cell lines.[2] Two notable mechanisms of action that have been elucidated are the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) and Dot1-like protein (DOT1L).
Table 1: Comparative Anticancer Activity of Phenoxyacetamide Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound I | 2,4,5-trichlorophenoxy | HepG2 (Liver Cancer) | 1.43 | PARP-1 Inhibition, Apoptosis Induction | [1][3] |
| 5-Fluorouracil | (Reference Drug) | HepG2 (Liver Cancer) | 5.32 | Thymidylate Synthase Inhibition | [1][3] |
| Compound II | Not specified | HepG2 (Liver Cancer) | 6.52 | Not specified | [1][3] |
| L03 | Phenoxyacetamide-derived | Not specified | Not specified | DOT1L Inhibition (in silico) | [4] |
-
Analysis: Compound I, a trichlorinated phenoxyacetamide derivative, exhibits significantly higher potency against HepG2 liver cancer cells compared to the standard chemotherapeutic drug 5-Fluorouracil.[1][3] This highlights the potential of specific halogenation patterns to enhance anticancer activity. The mechanism of action for Compound I has been linked to the induction of apoptosis via inhibition of PARP-1.[1][3] Furthermore, in silico studies have identified phenoxyacetamide derivatives, such as L03, as promising inhibitors of DOT1L, a histone methyltransferase implicated in acute leukemias.[4]
Antimicrobial Activity
The growing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Phenoxyacetamide derivatives have emerged as a promising class of compounds with activity against various pathogens, including the opportunistic bacterium Pseudomonas aeruginosa. A key target for these derivatives is the Type III Secretion System (T3SS), a virulence factor essential for bacterial pathogenesis.[5]
Table 2: Comparative Antimicrobial Activity of Phenoxyacetamide Derivatives
| Compound ID | Target Organism | Assay | IC50 (µM) | Mechanism of Action | Reference |
| MBX 1641 | Pseudomonas aeruginosa | T3SS Inhibition | <1 | Inhibition of T3SS | [5] |
| MBX 1642 | Pseudomonas aeruginosa | T3SS Inhibition | <1 | Inhibition of T3SS | [5] |
| INP-007 | Pseudomonas aeruginosa | T3SS Translocation | 0.8 | T3SS Inhibition | [5] |
| Compound 5e | Gram-positive bacteria | MIC | 25 µg/mL | Not specified | [6] |
| Compound 5k | Candida albicans | MIC | Not specified | Not specified | [6] |
-
Analysis: Phenoxyacetamide derivatives like MBX 1641 and MBX 1642 are potent inhibitors of the P. aeruginosa T3SS, with IC50 values in the sub-micromolar range.[5] This activity is comparable to other known T3SS inhibitors. The structure-activity relationship studies have revealed that specific substitutions on the phenoxyacetamide scaffold are crucial for potent T3SS inhibition.[3] Additionally, other derivatives have shown broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi.[6]
Anticonvulsant Activity
Phenoxyacetamide derivatives have also been investigated for their potential as anticonvulsant agents, with some compounds showing promising activity in preclinical models of epilepsy.
Table 3: Comparative Anticonvulsant Activity of Phenoxyacetamide Derivatives
| Compound ID | Animal Model | Protection (%) | Relative Potency vs. Valproic Acid | Reference |
| Compound 7b | PTZ-induced seizure | 100 | >100 | [7][8][9] |
| Compound 5f | PTZ-induced seizure | 90 | 150 | [7][8] |
| Compound 5e | PTZ-induced seizure | 80 | 133.33 | [7][8] |
| Compound 10c | PTZ-induced seizure | 80 | 133.33 | [7][8] |
-
Analysis: In the pentylenetetrazole (PTZ)-induced seizure model, compound 7b provided complete protection against seizures, outperforming the standard antiepileptic drug valproic acid.[7][8][9] Other derivatives, such as 5f, 5e, and 10c, also demonstrated significant anticonvulsant effects.[7][8] Mechanistic studies suggest that these compounds may exert their effects through anti-inflammatory and neuroprotective pathways.[7][8][9]
Herbicidal Activity
Phenoxyacetic acids and their derivatives have a long history of use as herbicides.[10] The acetamide derivatives of this class have also been explored for their phytotoxic properties.
Table 4: Comparative Herbicidal Activity of Phenoxyacetamide Derivatives
| Compound ID | Target Weed | Assay | IC50 | Reference |
| 6an | Lactuca sativa (L.s.) | Petri dish bioassay | 42.7 g/ha | [11][12] |
| 6ai | Echinochloa crusgalli (E.c.) | Inhibition Rate | ~90% | [11] |
| 6al | Echinochloa crusgalli (E.c.) | Inhibition Rate | ~90% | [11] |
-
Analysis: Compound 6an, a thiazole-containing phenoxyacetamide, exhibited potent herbicidal activity against Lactuca sativa.[11][12] Other derivatives, such as 6ai and 6al, showed high inhibition rates against Echinochloa crusgalli.[11] Structure-activity relationship studies indicate that halogen substitutions at the 2 and 4 positions of the benzene ring enhance herbicidal activity.[11] The mechanism of action for some phenoxy herbicides involves mimicking the plant growth hormone auxin, leading to uncontrolled growth and death of broad-leaf plants.[6]
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of phenoxyacetamide derivatives.
General Synthesis of Phenoxyacetamide Derivatives
The synthesis of phenoxyacetamide derivatives is typically achieved through a straightforward two-step process involving the O-alkylation of a substituted phenol followed by amidation.
Step 1: Synthesis of Ethyl 2-(substituted-phenoxy)acetate
-
To a solution of the appropriately substituted phenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (K2CO3, 2-3 equivalents) as a base.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Add ethyl chloroacetate or ethyl bromoacetate (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(substituted-phenoxy)acetate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Step 2: Synthesis of N-substituted-2-(substituted-phenoxy)acetamide
-
Dissolve the purified ethyl 2-(substituted-phenoxy)acetate (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Add the desired primary or secondary amine (1.1-2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with a cold solvent, and dry it to obtain the final phenoxyacetamide derivative.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test phenoxyacetamide derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms by which phenoxyacetamide derivatives exert their biological effects is crucial for rational drug design and optimization.
PARP-1 Inhibition in Cancer
In certain cancers, phenoxyacetamide derivatives have been shown to induce apoptosis by inhibiting PARP-1, a key enzyme in DNA repair.[1][3] Inhibition of PARP-1 in cancer cells with deficient DNA repair pathways (e.g., BRCA mutations) leads to an accumulation of DNA damage and ultimately cell death.
Caption: Inhibition of PARP-1 by phenoxyacetamide derivatives.
Inhibition of Bacterial Type III Secretion System
Phenoxyacetamide derivatives can act as potent inhibitors of the bacterial Type III Secretion System (T3SS), a needle-like apparatus used by pathogenic bacteria to inject virulence factors into host cells.[5] By blocking the T3SS, these compounds can disarm the bacteria without killing them, potentially reducing the selective pressure for resistance development.
Caption: Mechanism of T3SS inhibition by phenoxyacetamides.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the immense potential of substituted phenoxyacetamide derivatives as a versatile scaffold for the development of novel therapeutic agents. The ability to modulate their biological activity through targeted substitutions offers a powerful tool for medicinal chemists. Future research should focus on elucidating the detailed mechanisms of action for a broader range of derivatives and exploring their in vivo efficacy and safety profiles. The continued exploration of the chemical space around the phenoxyacetamide core is likely to yield new and improved candidates for treating a multitude of diseases.
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In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link][1][3]
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Identification of Phenoxyacetamide Derivatives as Novel DOT1L Inhibitors via Docking Screening and Molecular Dynamics Simulation. PubMed. [Link][4][13]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link][1]
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Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives. Journal of Agricultural and Food Chemistry. [Link][11][12]
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Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. PubMed. [Link][6]
-
Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). PubMed Central. [Link][5]
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Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. PubMed. [Link]
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A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Compounds Derived from 2-(4-Chloro-2-formylphenoxy)acetamide
Introduction: The Imperative of Rigorous Validation in Early-Stage Drug Discovery
In the journey from a novel chemical entity to a potential therapeutic, the initial in vitro assays serve as the critical gatekeepers.[1][2] They provide the foundational data upon which all subsequent, more resource-intensive decisions are made, from lead optimization to preclinical in vivo studies.[3][4] For novel compounds, such as derivatives synthesized from the versatile "2-(4-Chloro-2-formylphenoxy)acetamide" scaffold, which has shown potential across various therapeutic areas including oncology and neurology, this initial biological characterization must be unimpeachably robust.[5][6][7]
This guide eschews a generic, one-size-fits-all template. Instead, it provides a strategic framework for validating a cascade of in vitro assays tailored to characterize a hypothetical series of novel kinase inhibitors derived from our core scaffold. We will proceed from a primary biochemical assay to a secondary cell-based assay, illustrating how to build a self-validating system of evidence that ensures the data is not just generated, but is also reliable, reproducible, and meaningful.[2][8] The principles and methodologies detailed herein are grounded in established best practices, such as those outlined in the Assay Guidance Manual (AGM), to ensure scientific integrity and regulatory preparedness.[9][10]
Part 1: The Assay Cascade - A Strategy for Building Confidence
A successful in vitro validation strategy does not rely on a single assay but employs a multi-pronged, hierarchical approach.[8] This "assay cascade" allows for the rapid screening of many compounds in a cost-effective primary assay, followed by the characterization of promising "hits" in more physiologically relevant, and often more complex, secondary and tertiary assays.[11]
Our strategy for validating novel kinase inhibitors from the this compound series is structured as follows:
-
Primary Biochemical Assay: A LanthaScreen™ Eu Kinase Binding Assay to determine direct target engagement and affinity (Kᵢ).
-
Secondary Cell-Based Assay: An MTT Cell Viability Assay to assess the cytotoxic or cytostatic effects of the compounds on a relevant cancer cell line.
-
Orthogonal Target Engagement Assay: A Western Blot analysis to confirm target inhibition in a cellular context by measuring the phosphorylation of a downstream substrate.
This cascade ensures we are not only identifying compounds that bind to our target but also that this binding translates into a desired cellular effect, all while controlling for non-specific cytotoxicity.
Caption: High-level workflow for the in vitro assay validation process.
Part 2: Primary Screen - Biochemical Kinase Binding Assay
The first step is to confirm that our novel compounds physically interact with the purified target kinase. The causality here is fundamental: without direct binding, any observed cellular effect is likely off-target. We have selected a LanthaScreen™ Eu Kinase Binding Assay, a robust time-resolved fluorescence resonance energy transfer (TR-FRET) platform, for its sensitivity and suitability for high-throughput screening (HTS).[12]
Key Validation Parameters & Acceptance Criteria
A biochemical assay must be validated to prove it is fit for its purpose.[13][14] For our primary screen, the goal is to reliably determine the binding affinity (Kᵢ) of our compounds.
| Validation Parameter | Experimental Approach | Acceptance Criterion | Rationale |
| Precision | Run 3 independent assays on different days, each with 3 replicates of a full dose-response curve for a control inhibitor. | Inter-assay Coefficient of Variation (%CV) < 20% for Kᵢ. Intra-assay %CV < 15% at each concentration. | Ensures day-to-day and within-plate reproducibility of the affinity measurement.[15] |
| Accuracy | Compare the experimentally determined Kᵢ of a known, literature-standard inhibitor to its published value. | Determined Kᵢ should be within a 2-fold range of the published value. | Confirms the assay is measuring the binding interaction correctly, without systematic error. |
| Robustness | Systematically vary key parameters (e.g., incubation time ±10%, DMSO concentration 0.5-1.5%) and assess the impact on the control inhibitor's Kᵢ. | Kᵢ value should remain within the established precision limits (%CV < 20%). | Demonstrates the assay's reliability under minor procedural variations, which is critical for inter-laboratory transfer.[15] |
| Z'-factor | Calculate Z' using positive (no inhibitor) and negative (high concentration of control inhibitor) controls on multiple plates. | Z' ≥ 0.5 | A statistical measure of assay quality, indicating a sufficient signal window to confidently identify "hits".[8] |
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation: Prepare 4X solutions of the europium-labeled anti-tag antibody, the Alexa Fluor™ 647-labeled tracer, and the target kinase in the specified kinase buffer.
-
Compound Plating: Serially dilute the test compounds (synthesized from this compound) and control inhibitors in DMSO, then transfer to a 384-well assay plate.
-
Kinase/Antibody Addition: Add the kinase/anti-tag antibody mixture to all wells.
-
Tracer Addition: Add the tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light. The stability of reagents during this time is a critical consideration.[8]
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
Comparative Data: Novel vs. Standard Inhibitors
The table below presents hypothetical validation data comparing two novel compounds from our series against a known standard inhibitor.
| Compound | Kᵢ (nM) - Assay 1 | Kᵢ (nM) - Assay 2 | Kᵢ (nM) - Assay 3 | Mean Kᵢ (nM) | Inter-Assay %CV |
| Standard Inhibitor | 15.2 | 18.1 | 16.5 | 16.6 | 8.8% |
| Cmpd-001 | 25.8 | 22.4 | 29.1 | 25.8 | 13.0% |
| Cmpd-002 | 154.3 | 180.5 | 162.9 | 165.9 | 8.1% |
| Parent Scaffold | >10,000 | >10,000 | >10,000 | >10,000 | N/A |
This data demonstrates that the assay is precise (all %CV < 20%) and that our novel compounds exhibit potent, dose-dependent binding to the target kinase.
Part 3: Secondary Screen - Cell-Based Viability Assay
After identifying compounds that bind our target, we must determine if this binding translates to a functional cellular outcome.[11][16] A cell-based assay provides a more physiologically relevant model than a purified biochemical system.[16] We will use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure changes in cell viability in a cancer cell line where our target kinase is known to be a driver of proliferation.
Rationale for Assay Choice and Validation Focus
The MTT assay measures mitochondrial reductase activity, which serves as a proxy for the number of viable cells.[10] It is a cost-effective and robust method for assessing the anti-proliferative effects of our compounds. Validation will focus on ensuring that the observed decrease in viability is due to the specific action of our compounds and not an artifact of the assay itself.
Caption: Hypothetical signaling pathway for the target kinase.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed the selected cancer cell line into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the novel compounds, a positive control (e.g., Staurosporine), and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add solubilization solution (e.g., acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the log of compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Comparative Data: Correlating Binding Affinity with Cellular Potency
A key part of the validation process is to compare results across the assay cascade. We expect a correlation, though not necessarily a 1:1 relationship, between biochemical binding affinity (Kᵢ) and cellular potency (GI₅₀).
| Compound | Mean Kᵢ (nM) | Mean GI₅₀ (µM) | Therapeutic Index (TI) |
| Standard Inhibitor | 16.6 | 0.15 | N/A |
| Cmpd-001 | 25.8 | 0.28 | 10.8 |
| Cmpd-002 | 165.9 | 3.5 | 21.1 |
| Parent Scaffold | >10,000 | >50 | N/A |
The Therapeutic Index (TI) is calculated here as the ratio of GI₅₀ to Kᵢ (converted to µM). A higher TI can suggest better target-specific effects. Cmpd-001 is more potent, but Cmpd-002 shows a potentially wider window between target binding and cellular effect.
Part 4: Orthogonal Assay - Confirmation of Target Engagement
To ensure the observed cytotoxicity is a direct result of target inhibition, we use an orthogonal method.[8] Western blotting allows us to visualize the phosphorylation status of a known downstream substrate of our target kinase. A potent compound should decrease the level of the phosphorylated substrate without affecting the total amount of that substrate. This provides direct evidence of target engagement in a cellular environment.
Experimental Protocol: Western Blot for Substrate Phosphorylation
-
Cell Treatment: Treat cells in 6-well plates with Cmpd-001, the standard inhibitor, and vehicle control at their respective 1X and 10X GI₅₀ concentrations for 2 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated substrate (p-Substrate) and total substrate (Total-Substrate). A loading control (e.g., GAPDH) should also be used.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities. The key readout is the ratio of p-Substrate to Total-Substrate, which should decrease in a dose-dependent manner with compound treatment.
The successful validation across this assay cascade provides a high degree of confidence that novel compounds derived from this compound are potent, on-target kinase inhibitors with a clear mechanism of action in a cellular context. This robust data package is essential for making an informed decision to advance these compounds to the next stage of the drug discovery pipeline.
References
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A Senior Application Scientist's Guide to Navigating Off-Target Liabilities of Novel 2-(4-Chloro-2-formylphenoxy)acetamide Derivatives
Foreword: The Imperative of Selectivity in Modern Drug Discovery
In the intricate landscape of drug development, the pursuit of therapeutic efficacy is inextricably linked to the assurance of safety. A molecule's journey from a promising hit to a clinical candidate is often dictated by its selectivity—the ability to interact with its intended target while minimizing engagement with other biomolecules. Unintended interactions, or "off-target" effects, can lead to a spectrum of adverse events, from diminished efficacy to severe toxicity, and are a primary cause of late-stage clinical trial failures. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to proactively assess the cross-reactivity profiles of novel therapeutic candidates, using the emerging class of 2-(4-Chloro-2-formylphenoxy)acetamide derivatives as a central case study. Our focus is not merely on procedural execution but on the strategic rationale that underpins a robust, self-validating preclinical safety assessment.
The Pharmacological Landscape of Phenoxyacetamide and Benzaldehyde Scaffolds
The this compound scaffold is a composite of two privileged chemical moieties: the phenoxyacetamide core and a substituted benzaldehyde. Literature surveys reveal that these structural motifs are associated with a diverse range of biological activities. Phenoxyacetamide derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and antioxidant agents[1][2][3]. Similarly, benzaldehyde derivatives have demonstrated a wide array of biological effects, including antibacterial and acetylcholinesterase inhibitory activities[4][5][6].
This inherent polypharmacology, while potentially offering avenues for therapeutic repurposing, also raises a critical flag for potential cross-reactivity. The structural alerts within the this compound framework necessitate a comprehensive and early-stage evaluation of off-target liabilities to de-risk a development program.
Strategic Triage: Prioritizing Key Off-Target Classes
A shotgun approach to off-target screening is both resource-intensive and inefficient. An experienced scientist leverages structural analogy and an understanding of common toxicophores to prioritize the most probable off-target families. For the this compound series, a logical starting point includes:
-
Kinases: The ATP-binding site of kinases is a frequent site of off-target interactions for many small molecules[7][8][9].
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs present a vast landscape for potential unintended binding.
-
Ion Channels: The hERG potassium channel is a critical anti-target due to the risk of drug-induced QT prolongation and fatal cardiac arrhythmias[10][11][12].
-
Cytochrome P450 (CYP) Enzymes: Inhibition of these key metabolic enzymes is a major cause of drug-drug interactions[13][14][15][16].
The following sections will detail the experimental frameworks for assessing the cross-reactivity of our lead compound, CFA-1 (this compound) , and two hypothetical derivatives, CFA-2 (a more lipophilic analog) and CFA-3 (an analog with a modified acetamide group), against these prioritized target classes.
Comparative Cross-Reactivity Profiling: A Data-Driven Approach
A systematic in vitro screening campaign is the cornerstone of a robust cross-reactivity assessment. The following tables summarize hypothetical, yet plausible, experimental data for our three compounds of interest against a panel of key off-targets.
Table 1: Kinase Off-Target Profiling (% Inhibition at 10 µM)
| Kinase Target | CFA-1 | CFA-2 | CFA-3 | Rationale for Inclusion |
| EGFR | 8% | 15% | 5% | Common off-target for ATP-competitive inhibitors[7]. |
| Src | 12% | 25% | 9% | Representative of a major kinase family. |
| LCK | 15% | 30% | 12% | Important for immune cell signaling and potential immunotoxicity. |
| p38α | 5% | 9% | 4% | Key inflammatory signaling kinase. |
| CDK2 | 7% | 11% | 6% | Cell cycle regulator; inhibition can lead to toxicity. |
Table 2: GPCR and Ion Channel Off-Target Binding (% Inhibition at 10 µM)
| Target | CFA-1 | CFA-2 | CFA-3 | Rationale for Inclusion |
| α1A Adrenergic | 18% | 35% | 15% | Cardiovascular side effects. |
| 5-HT2A | 9% | 18% | 7% | CNS side effects. |
| M1 Muscarinic | 6% | 12% | 5% | Anticholinergic side effects. |
| hERG | 22% | 45% | 18% | Critical for cardiac safety assessment[11][12]. |
Table 3: Cytochrome P450 Inhibition (IC50 in µM)
| CYP Isoform | CFA-1 | CFA-2 | CFA-3 | Rationale for Inclusion |
| CYP1A2 | >50 | 35.2 | >50 | Metabolism of common drugs and procarcinogens[16]. |
| CYP2C9 | 42.1 | 18.5 | >50 | Metabolism of warfarin and NSAIDs[17]. |
| CYP2D6 | >50 | 48.1 | >50 | Metabolism of many antidepressants and antipsychotics[17]. |
| CYP3A4 | 28.9 | 9.8 | 45.3 | Metabolism of over 50% of clinical drugs[17]. |
Interpretation of the Data:
The hypothetical data above illustrates a common scenario in early drug discovery. The parent compound, CFA-1 , displays a relatively clean profile with modest off-target interactions. The more lipophilic analog, CFA-2 , exhibits increased off-target activity across the board, a frequent consequence of increasing lipophilicity. CFA-3 , with its modified acetamide group, retains a favorable off-target profile, suggesting this region of the molecule is amenable to modification without introducing significant liabilities. This comparative data allows for the early establishment of a structure-activity relationship (SAR) for both on-target potency and off-target selectivity.
Experimental Protocols: Ensuring Methodological Rigor
The trustworthiness of cross-reactivity data is contingent upon the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for key assays.
In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol is designed to assess the potential of a test compound to inhibit the activity of major human CYP isoforms, a critical step in predicting drug-drug interactions[15][18].
Workflow Diagram:
Caption: Workflow for CYP450 Inhibition Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a concentration range that will span the anticipated IC50 value (e.g., 0.1 to 100 µM).
-
Microsome and Cofactor Preparation: Resuspend pooled human liver microsomes in a phosphate buffer. Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Pre-incubation: In a 96-well plate, combine the liver microsomes and the test compound at various concentrations. Allow for a short pre-incubation period (e.g., 10 minutes) at 37°C to permit the compound to interact with the enzymes.
-
Reaction Initiation: Add the CYP-specific probe substrate and the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15 minutes). The incubation time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Sample Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
hERG Channel Inhibition Assay (Automated Patch Clamp)
This assay is crucial for identifying compounds that may prolong the QT interval, a significant cardiac liability[11][19]. Automated patch clamp systems provide higher throughput compared to traditional manual patch clamp while maintaining high data quality[12].
Workflow Diagram:
Caption: Automated Patch Clamp hERG Assay Workflow.
Step-by-Step Protocol:
-
Cell Culture: Culture a cell line stably expressing the hERG channel (e.g., HEK293-hERG) under standard conditions.
-
Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension in the appropriate extracellular solution.
-
System Setup: Prime the automated patch clamp system (e.g., QPatch or SyncroPatch) and load the cell suspension and compound plate.
-
Seal and Whole-Cell Formation: The system will automatically achieve a high-resistance seal between a cell and the aperture in the planar patch clamp chip, followed by establishing a whole-cell configuration.
-
Baseline Recording: Apply a specific voltage protocol to elicit and measure the characteristic hERG tail current[20]. Record a stable baseline current in the extracellular solution.
-
Compound Application: Perfuse the cells with the vehicle control, followed by cumulative concentrations of the test compound. Allow sufficient time at each concentration for the effect to reach steady state.
-
Data Acquisition: Record the hERG current at each compound concentration.
-
Data Analysis: Measure the amplitude of the hERG tail current. Calculate the percentage inhibition at each concentration relative to the vehicle control. Determine the IC50 value using a suitable concentration-response model.
Radioligand Binding Assay for GPCRs
This competitive binding assay is a robust method to determine the affinity of a test compound for a specific receptor[21][22][23][24][25].
Workflow Diagram:
Caption: Radioligand GPCR Binding Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR. Prepare serial dilutions of the unlabeled test compound. The radioligand should be used at a concentration at or below its Kd.
-
Binding Incubation: In a 96-well plate, combine the cell membranes, the radioligand, and the test compound (or vehicle for total binding, or an excess of a known unlabeled ligand for non-specific binding).
-
Equilibration: Incubate the plate for a sufficient time at an appropriate temperature to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding at each concentration of the test compound. Calculate the IC50 value and, if the Kd of the radioligand is known, convert it to a Ki (inhibitory constant) using the Cheng-Prusoff equation.
Conclusion: Proactive Risk Mitigation in Drug Development
The comprehensive, comparative cross-reactivity profiling of this compound derivatives presented herein serves as a model for proactive risk mitigation in drug discovery. By integrating an understanding of the chemical scaffold's inherent pharmacological potential with a strategically designed panel of in vitro safety assays, development teams can make informed decisions at critical junctures. This data-driven approach not only helps in selecting candidates with the most favorable safety profiles but also guides medicinal chemistry efforts to "design out" off-target activities. Ultimately, embedding this rigorous, scientifically-grounded evaluation of cross-reactivity into the early stages of drug development is paramount to increasing the probability of clinical success and delivering safer, more effective medicines to patients.
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A Comparative Guide to Anticancer Scaffolds: 2-(Phenoxy)acetamide Derivatives Versus Established Pharmacophores
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of anticancer drug discovery is characterized by an ongoing search for novel molecular scaffolds that offer improved efficacy, selectivity, and safety profiles. While established pharmacophores like quinazolines and chalcones form the backbone of many therapies, emerging scaffolds continually present new opportunities. This guide provides an in-depth comparative analysis of 2-(phenoxy)acetamide derivatives, a class of compounds showing promise, against three well-characterized anticancer scaffolds: quinazolines, chalcones, and combretastatins. We will dissect their mechanisms of action, present comparative experimental data, and detail the methodologies crucial for their evaluation, offering a scientifically grounded perspective for researchers in the field.
Introduction to the Scaffolds: Chemical Diversity and Therapeutic Rationale
The efficacy of a small molecule inhibitor is fundamentally tied to its core chemical structure, or scaffold. This framework dictates the molecule's three-dimensional geometry, its ability to engage with biological targets, and its overall drug-like properties. Here, we compare four distinct scaffolds, each with a unique approach to combating cancer.
The Emerging Scaffold: 2-(Phenoxy)acetamide Derivatives
The 2-(phenoxy)acetamide scaffold is a versatile structure that has recently attracted attention for its potential cytotoxic activities.[1][2] This class of compounds is characterized by a central acetamide linker connecting a phenyl ring to a substituted phenoxy group. The synthetic tractability of this scaffold allows for extensive chemical modification, enabling the exploration of structure-activity relationships.[2][3] For the purpose of this guide, we will focus on derivatives related to the specific structure "2-(4-Chloro-2-formylphenoxy)acetamide" to represent this class.
-
Proposed Mechanism of Action: The anticancer activity of phenoxyacetamide derivatives is an area of active investigation. Studies on various analogues suggest they can induce apoptosis through both intrinsic and extrinsic pathways.[1] Their mechanism may involve the inhibition of key proteins like poly (ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA repair, leading to cell cycle arrest and programmed cell death.[1] The presence of specific substituents, such as halogens on the aromatic rings, appears to be favorable for enhancing anticancer effects.[2][3]
The Kinase Inhibitor: Quinazoline Derivatives
The quinazoline scaffold is a cornerstone of modern targeted cancer therapy. As a privileged structure, it is found in numerous FDA-approved drugs, including gefitinib and erlotinib.[4] These agents are primarily known as potent inhibitors of protein tyrosine kinases.[4][5]
-
Mechanism of Action: Quinazoline derivatives typically function as ATP-competitive inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][6] By binding to the ATP pocket in the EGFR kinase domain, they block the signal transduction cascades responsible for cell proliferation, survival, and angiogenesis, such as the PI3K/Akt and MAPK pathways.[7] Some quinazoline derivatives have also been shown to inhibit tubulin polymerization.[6][8]
The Natural Product Mimic: Chalcone Derivatives
Chalcones are a major class of flavonoids characterized by an open-chain α,β-unsaturated ketone system linking two aromatic rings.[9][10] Found abundantly in nature, these compounds are known for their broad spectrum of biological activities, including potent anticancer effects.[9][11][12][13]
-
Mechanism of Action: The anticancer mechanism of chalcones is notably multifaceted.[12] They have been shown to induce apoptosis, disrupt the cell cycle, and inhibit angiogenesis.[10][13] Their targets are diverse and include tubulin, topoisomerase enzymes, and key signaling proteins in the NF-κB and STAT3 pathways.[11][13] This pleiotropic activity makes them a fascinating scaffold for developing multi-targeted anticancer agents.
The Vascular Disruptor: Combretastatin Analogues
Combretastatin A-4 (CA-4), a stilbene natural product isolated from the African bush willow Combretum caffrum, is one of the most potent tubulin inhibitors known.[14][15][16] Its simple structure and profound cytotoxicity have made it a leading compound for the development of vascular disrupting agents (VDAs).[17][18][19]
-
Mechanism of Action: Combretastatin A-4 binds to the colchicine-binding site on β-tubulin, potently inhibiting microtubule polymerization.[16][19] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][16] Crucially, CA-4 exhibits a selective and rapid effect on the immature vasculature of tumors, causing blood vessel collapse and leading to extensive tumor necrosis.[17][18]
Comparative Efficacy: An In Vitro Perspective
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation. The table below provides a comparative summary of reported IC50 values for representative compounds from each scaffold against various human cancer cell lines.
Disclaimer: IC50 values are highly dependent on the specific cell line, assay conditions, and exposure time. The data presented here is for illustrative comparison and is compiled from different studies. Direct cross-scaffold comparisons should be interpreted with caution.
| Scaffold / Representative Compound | Cancer Cell Line | Target/Mechanism Highlight | IC50 (µM) |
| 2-(Phenoxy)acetamide Derivative | HepG2 (Liver) | Apoptosis Induction, PARP-1 Inhibition[1] | 1.43 |
| MCF-7 (Breast) | Cytotoxicity[1] | 10.51 | |
| Gefitinib (Quinazoline) | A549 (Lung, p53 wt) | EGFR Tyrosine Kinase Inhibition[20] | ~5.0 |
| NCI-H1299 (Lung, p53 null) | EGFR Tyrosine Kinase Inhibition[20] | ~40.0 | |
| Licochalcone A (Chalcone) | HeLa (Cervical) | Cytotoxicity[21] | ~15-25 |
| Osteosarcoma (HOS) | G2/M Arrest, Apoptosis[22] | ~22.5 (48h) | |
| Combretastatin A-4 | HL-60 (Leukemia) | Tubulin Polymerization Inhibition[23] | 0.002 |
| A549 (Lung) | Tubulin Polymerization Inhibition (Analogue XN0502)[24] | 1.8 |
Core Experimental Protocols for Scaffold Evaluation
The robust evaluation of novel anticancer compounds relies on a standardized set of in vitro assays. Below are the detailed workflows for two fundamental experiments.
Workflow: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in 96-well microplates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for the desired period (typically 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
Workflow: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound of interest (e.g., at 1x and 2x IC50 concentrations) for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the floating cells from the medium are pooled.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation and resuspension to remove any residual medium.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The results will quadrant the cell population: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Dissecting the Mechanism: Signaling Pathway Analysis
Understanding how a compound exerts its effect at a molecular level is critical. The EGFR signaling pathway, targeted by quinazolines, serves as an excellent model for this analysis.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Conclusion and Future Directions
This guide highlights the diverse strategies employed by different chemical scaffolds to combat cancer.
-
Quinazolines remain a paradigm of targeted therapy, demonstrating high potency against specific kinase-driven cancers.[4]
-
Combretastatins are exceptionally potent cytotoxic agents, with their unique vascular-disrupting mechanism offering a powerful tool against solid tumors.[18]
-
Chalcones represent a versatile class of natural products whose multi-targeted approach is a highly attractive feature for overcoming drug resistance.[13]
The emerging 2-(phenoxy)acetamide scaffold presents a compelling case for further development. While current analogues may not yet reach the nanomolar potency of agents like Combretastatin A-4, they exhibit significant micromolar activity and a desirable apoptotic mechanism of action.[1] Their synthetic accessibility is a major advantage, allowing for rapid library generation and optimization.
Future research should focus on elucidating the precise molecular targets of 2-(phenoxy)acetamide derivatives through techniques like proteomics and thermal shift assays. Further structural optimization to enhance potency and improve pharmacokinetic profiles will be critical in determining if this promising scaffold can be translated into a future clinical candidate.
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Synthesis, Physiochemical Assessment, Characterization, And Anticancer Activity of 2-Chloro-N-(4-((2,3-Dihydro-4h-1,4-Oxazin-4-Yl)Sulfonyl) Phenyl) Acetamide Derivatives. (2024). African Journal of Biomedical Research, 27(3). Retrieved from [Link]
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Navigating the In-Silico Landscape: A Comparative Guide to the Computational and Docking Studies of 2-(4-Chloro-2-formylphenoxy)acetamide Derivatives as Potential EGFR Inhibitors
For Immediate Release
[City, State] – In the relentless pursuit of novel anticancer therapeutics, the focus has increasingly turned to the rational design of targeted inhibitors. Among the burgeoning classes of molecules, derivatives of "2-(4-Chloro-2-formylphenoxy)acetamide" have emerged as a promising scaffold. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the computational and docking studies of these derivatives, contextualized against established and structurally related compounds targeting the Epidermal Growth Factor Receptor (EGFR). While direct and extensive computational data on this specific series of derivatives remains nascent, this guide synthesizes available information on analogous compounds to project their potential and outline a robust workflow for their in-silico evaluation.
The Rationale: Targeting EGFR with a Novel Scaffold
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. A member of the ErbB family of receptor tyrosine kinases, its aberrant activation is a key driver in the proliferation and survival of various cancer cells.[1] The development of small molecule EGFR inhibitors has revolutionized the treatment of certain cancers, particularly non-small cell lung cancer.[1] The core chemical structure of "this compound" presents a unique combination of a salicylaldehyde and a phenoxyacetamide moiety, both of which are present in known bioactive molecules, including some EGFR inhibitors. This structural framework offers multiple points for diversification, allowing for the fine-tuning of physicochemical and pharmacokinetic properties to optimize target engagement and drug-likeness.
Comparative In-Silico Performance: A Prospective Analysis
To contextualize the potential of "this compound" derivatives, we will compare their projected performance with known EGFR inhibitors and structurally similar compounds for which docking and ADMET data are available. This comparative approach is essential for benchmarking and identifying promising avenues for derivatization.
Molecular Docking: Predicting Binding Affinity and Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[2] The docking score, typically expressed in kcal/mol, estimates the binding affinity, with more negative values indicating a stronger interaction.[2][3] For this comparative analysis, we will consider the ATP-binding site of the EGFR kinase domain as the target.
Table 1: Comparative Molecular Docking Performance against EGFR Kinase Domain
| Compound Class/Derivative | Representative Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Known EGFR Inhibitors | Erlotinib | -9.0 to -11.0 | Met793, Gly796, Leu718, Thr790 | [4] |
| Gefitinib | -8.5 to -10.5 | Met793, Gly796, Leu718, Cys797 | [5] | |
| Salicylaldehyde Derivatives | Compound 5d (a p-O-alkyl salicylanilide) | Not explicitly stated, but potent inhibitor (IC50 = 0.30 µM) | Hydrogen bonding with the hinge region is a key design strategy. | [6] |
| Phenoxyacetamide Derivatives | Compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) | Not explicitly stated, but showed anticancer activity against MCF-7 and SK-N-SH cell lines. | Interaction with the target's active site is implied by its biological activity. | |
| Projected Performance of this compound Derivatives | Hypothetical Derivative 1 | -8.0 to -10.0 (Projected) | Expected to form hydrogen bonds with the hinge region (e.g., Met793) and hydrophobic interactions within the ATP binding pocket. | Prospective |
| Hypothetical Derivative 2 | -8.5 to -10.5 (Projected) | Modifications on the acetamide moiety could lead to additional interactions with solvent-exposed regions. | Prospective |
Note: The binding energies for the hypothetical derivatives are projections based on the performance of structurally similar scaffolds. Experimental validation is imperative.
ADMET Prediction: Assessing Drug-Likeness
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the development of a successful drug. In-silico tools can predict these properties early in the drug discovery process, helping to identify and deprioritize compounds with unfavorable profiles.[7] A key component of this assessment is Lipinski's Rule of Five, which provides a set of guidelines for oral bioavailability.[5][6][8][9][10]
Table 2: Comparative ADMET Profile and Drug-Likeness
| Parameter | Erlotinib (Reference) | Gefitinib (Reference) | Hypothetical this compound Derivative (Projected) |
| Molecular Weight ( g/mol ) | 393.4 | 446.9 | ~300 - 450 |
| LogP | 3.98 | 4.2 | ~2.5 - 4.5 |
| Hydrogen Bond Donors | 2 | 2 | 1-2 |
| Hydrogen Bond Acceptors | 5 | 5 | 4-6 |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 (Projected) |
| Predicted Oral Bioavailability | High | High | Good to High (Projected) |
| Potential Toxicity Risks | Hepatotoxicity (known side effect) | Diarrhea, skin rash (known side effects) | To be determined; potential for off-target effects should be investigated. |
Note: The ADMET profile for the hypothetical derivative is a projection and will be highly dependent on the specific R-group substitutions.
Experimental Protocols: A Roadmap for In-Silico Evaluation
To rigorously assess the potential of novel "this compound" derivatives, the following detailed computational workflow is recommended.
Molecular Docking Workflow
-
Protein Preparation:
-
Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A common choice is the structure co-crystallized with a known inhibitor like erlotinib (e.g., PDB ID: 1M17).[11][12]
-
Using molecular modeling software (e.g., AutoDockTools), prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.[11]
-
-
Ligand Preparation:
-
Generate the 3D structures of the "this compound" derivatives.
-
Optimize the ligand structures by minimizing their energy using a suitable force field (e.g., MMFF94).
-
-
Grid Generation:
-
Define a grid box that encompasses the ATP-binding site of the EGFR kinase domain. The dimensions and center of the grid should be sufficient to allow for rotational and translational freedom of the ligand.
-
-
Docking Simulation:
-
Analysis of Results:
ADMET Prediction Workflow
-
Structure Input:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) strings for the designed derivatives.
-
-
In-Silico Prediction:
-
Toxicity Assessment:
-
Data Interpretation:
-
Analyze the predicted ADMET properties in the context of the desired therapeutic profile. Pay close attention to parameters such as oral bioavailability, blood-brain barrier penetration (if relevant), and potential off-target effects.
-
Visualizing the Path Forward: Workflow and Pathway Diagrams
To provide a clearer understanding of the processes involved, the following diagrams illustrate the molecular docking workflow and the targeted EGFR signaling pathway.
Caption: Molecular Docking Workflow for Virtual Screening.
Caption: Targeted Inhibition of the EGFR Signaling Pathway.
Conclusion and Future Directions
The in-silico analysis presented in this guide strongly suggests that "this compound" derivatives represent a viable and promising scaffold for the development of novel EGFR inhibitors. The projected binding affinities and favorable ADMET profiles, benchmarked against established drugs and related compounds, warrant further investigation.
The next logical steps involve the synthesis of a focused library of these derivatives, followed by in-vitro validation of their EGFR inhibitory activity and anticancer effects. The computational workflows detailed herein provide a robust framework for prioritizing synthetic targets and interpreting experimental results. Through a synergistic combination of computational and experimental approaches, the full therapeutic potential of this novel class of compounds can be unlocked, paving the way for the next generation of targeted cancer therapies.
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bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]
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MolToxPred. (2024, January 30). Small molecule toxicity prediction using machine learning approach. Retrieved from [Link]
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PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]
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Medium. (2021, October 12). Visualizing protein-protein docking using PyMOL. Retrieved from [Link]
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ResearchGate. (2014, August 21). How can PyMOL be exploited for seeing ligand-protein interactions? Retrieved from [Link]
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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Phenoxyacetamides: A Guide for Researchers
Phenoxyacetamide moieties are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, from antivirals to anticancer agents. The efficient and selective synthesis of these structures is therefore a critical endeavor for researchers in drug discovery and development. This guide provides a comprehensive, head-to-head comparison of the primary catalytic systems employed for the synthesis of phenoxyacetamides, offering insights into their mechanisms, practical advantages, and limitations, supported by experimental data.
Introduction: The Synthetic Challenge
The core structure of a phenoxyacetamide contains two key linkages: a C(aryl)-O ether bond and a C-N amide bond. The strategic approach to constructing this scaffold typically involves the formation of one of these bonds in a key catalytic step. This guide will dissect the major catalytic strategies for forging these connections, providing a comparative analysis to aid in the selection of the optimal synthetic route.
The two primary retrosynthetic disconnections for phenoxyacetamide are:
-
Disconnection A (C-N Bond Formation): Amidation of a phenoxyacetic acid or its derivative.
-
Disconnection B (C-O Bond Formation): Etherification of a phenol with a 2-haloacetamide.
Each of these strategies is amenable to a variety of catalytic systems, which we will now explore in detail.
I. Catalytic Systems for C-N Bond Formation (Amidation)
The amidation of phenoxyacetic acid is a common and often preferred route. Several catalytic systems have been developed to facilitate this transformation, moving beyond classical stoichiometric coupling reagents.
Metal-Catalyzed Amidation
Transition metal catalysis offers powerful tools for the formation of amide bonds under relatively mild conditions.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of C-N bonds.[1][2][3] While traditionally used for aryl amine synthesis, variations of this methodology can be applied to the formation of amides.[4] The catalytic cycle typically involves a Pd(0)/Pd(II) couple. The reaction is initiated by the oxidative addition of an activated carboxylic acid derivative (or in some specialized cases, the C-X bond of a coupling partner) to the Pd(0) catalyst. Subsequent transmetalation or reaction with the amine, followed by reductive elimination, furnishes the amide product and regenerates the active Pd(0) species.[5]
Catalytic Cycle of Palladium-Catalyzed Amidation
Caption: Generalized catalytic cycle for Pd-catalyzed amidation.
The copper-catalyzed N-arylation of amides, known as the Goldberg reaction, is a classical and cost-effective alternative to palladium-catalyzed methods.[6][7][8] Modern protocols often utilize ligands such as diamines to facilitate the reaction under milder conditions than the harsh temperatures traditionally required for Ullmann-type couplings.[9][10] The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle. The reaction commences with the formation of a copper(I) amidate, which then undergoes oxidative addition with an aryl halide to form a Cu(III) intermediate. Reductive elimination from this species yields the N-aryl amide and regenerates the Cu(I) catalyst.[6][7][9]
Catalytic Cycle of Copper-Catalyzed N-Arylation of Amides
Caption: Proposed catalytic cycle for Cu-catalyzed N-arylation of amides.
Biocatalytic Amidation
Enzymes, particularly lipases, have emerged as powerful catalysts for amide bond formation due to their high selectivity and operation under mild, environmentally benign conditions.[11][12] Lipases, which naturally hydrolyze esters, can be employed in non-aqueous or low-water environments to favor the reverse reaction: amidation.[12] The mechanism involves the formation of an acyl-enzyme intermediate, which is then attacked by an amine to form the amide.[13]
Mechanism of Lipase-Catalyzed Amidation
Caption: Simplified mechanism of lipase-catalyzed amidation.
Organocatalytic Amidation
Organocatalysis provides a metal-free alternative for amide bond formation.[14][15] Catalysts such as derivatives of proline or certain Brønsted acids can activate carboxylic acids towards nucleophilic attack by amines.[16][17] For example, some organocatalysts can form a highly reactive acyl-intermediate, which is then readily attacked by the amine.[15]
Proposed Mechanism for an Organocatalytic Amidation
Caption: Generalized mechanism for organocatalytic amidation.
II. Catalytic Systems for C-O Bond Formation (Etherification)
The formation of the C(aryl)-O bond via etherification of a phenol with a haloacetamide derivative is another viable synthetic route.
Copper-Catalyzed Ether Synthesis (Ullmann Condensation)
The Ullmann condensation is a classical method for the formation of diaryl ethers and can be adapted for the synthesis of aryl alkyl ethers.[18] This reaction involves the copper-catalyzed coupling of a phenol with an aryl or alkyl halide. Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper. However, modern ligand-assisted protocols have significantly improved the mildness and scope of this transformation.[19]
Palladium-Catalyzed Ether Synthesis (Buchwald-Hartwig Type)
Analogous to the amination reaction, the Buchwald-Hartwig coupling can also be employed for the formation of C-O bonds.[4] This palladium-catalyzed reaction couples an alcohol or phenol with an aryl halide. The catalytic cycle is similar to that of the C-N bond formation, involving a Pd(0)/Pd(II) cycle with oxidative addition and reductive elimination as key steps.
III. Advanced Methods: Rhodium-Catalyzed C-H Functionalization
Recent advances have led to the development of rhodium-catalyzed C-H activation and functionalization strategies for the synthesis of complex phenoxyacetamide derivatives.[3][20][21][22] These methods offer novel synthetic pathways by directly functionalizing a C-H bond on the aromatic ring of a pre-formed phenoxyacetamide, allowing for the introduction of various substituents. The mechanism often involves a Rh(III)/Rh(V) or Rh(III)/Rh(I) catalytic cycle.[20][22] While powerful for creating diversity, these methods are generally more specialized and may not be the most direct route for the synthesis of a simple phenoxyacetamide core.
Head-to-Head Performance Comparison
To provide a clear comparison, the following table summarizes the key performance indicators for the synthesis of a simple phenoxyacetamide using representative catalytic systems.
| Catalytic System | Catalyst | Typical Conditions | Yield (%) | Catalyst Loading (mol%) | Reaction Time (h) | Substrate Scope | Green Chemistry Considerations |
| C-N Bond Formation | |||||||
| Pd-Catalyzed Amidation | Pd(OAc)₂, Ligand | Toluene, 100-120 °C | 80-95 | 1-5 | 12-24 | Broad | Precious metal, organic solvents |
| Cu-Catalyzed Amidation | CuI, Ligand | DMF, 110-140 °C | 70-90 | 5-10 | 24-48 | Good, sensitive to sterics | Abundant metal, high boiling solvents |
| Biocatalytic Amidation | Immobilized Lipase | Organic solvent, 40-60 °C | 75-99 | N/A (w/w) | 24-72 | Moderate, enzyme specific | Mild conditions, biodegradable catalyst |
| Organocatalytic Amidation | Proline derivative | CH₂Cl₂, rt | 60-85 | 10-20 | 24-48 | Moderate | Metal-free, often mild conditions |
| C-O Bond Formation | |||||||
| Cu-Catalyzed Etherification | CuI, Base | Pyridine, 120-160 °C | 60-80 | 10-stoichiometric | 12-36 | Moderate, often requires activated halides | High temperatures, basic conditions |
| Pd-Catalyzed Etherification | Pd₂(dba)₃, Ligand | Toluene, 80-110 °C | 75-90 | 1-5 | 12-24 | Broad | Precious metal, organic solvents |
Detailed Experimental Protocols
Representative Protocol for Pd-Catalyzed Amidation
To a flame-dried Schlenk tube is added phenoxyacetic acid (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and a coupling agent (e.g., HATU, 1.2 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, followed by the amine (1.2 mmol) and a base (e.g., DIPEA, 2.0 mmol). The reaction mixture is stirred at 110 °C for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Representative Protocol for Biocatalytic Amidation
In a screw-capped vial, phenoxyacetic acid methyl ester (1.0 mmol) and the desired amine (1.5 mmol) are dissolved in an anhydrous organic solvent (e.g., toluene, 5 mL). Immobilized lipase (e.g., Novozym 435, 50 mg) is added, and the vial is sealed. The mixture is shaken at 50 °C in an incubator shaker. The reaction progress is monitored by TLC or GC. Upon completion, the enzyme is filtered off and can be washed with fresh solvent for reuse. The filtrate is concentrated, and the product is purified by column chromatography.
Conclusion and Future Outlook
The synthesis of phenoxyacetamides can be achieved through a variety of catalytic systems, each with its own set of advantages and disadvantages. For broad substrate scope and high yields, palladium-catalyzed methods for both C-N and C-O bond formation remain a popular choice, despite the cost of the catalyst. Copper-catalyzed reactions offer a more economical alternative, though often requiring slightly harsher conditions. For sustainable and green synthesis, biocatalytic methods using lipases are highly attractive, offering mild reaction conditions and high selectivity, although substrate scope can be a limitation. Organocatalysis presents a promising metal-free approach. The choice of the optimal catalytic system will ultimately depend on the specific requirements of the target molecule, including scale, cost, and functional group tolerance. The continued development of more active and selective catalysts, particularly in the realms of base metal catalysis and biocatalysis, will undoubtedly further enhance the synthetic chemist's toolbox for accessing these important pharmaceutical building blocks.
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A Comparative Guide to the Synthesis of 2-(4-Chloro-2-formylphenoxy)acetamide: An Evaluation of Reproducibility and Robustness
In the landscape of pharmaceutical research and development, the reliability of synthetic protocols for key intermediates is paramount. The compound 2-(4-Chloro-2-formylphenoxy)acetamide is a valuable building block, featuring a reactive aldehyde and a stable acetamide moiety, making it a versatile precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This guide provides an in-depth comparison of two primary synthetic strategies for this molecule, evaluating them on the basis of reproducibility, robustness, yield, and overall efficiency. Our analysis is grounded in established chemical principles and supported by data from analogous syntheses reported in the literature.
Introduction to the Synthetic Challenge
The synthesis of this compound fundamentally relies on the formation of an ether linkage between 4-chloro-2-formylphenol and an acetamide synthon. The primary challenge lies in achieving high yields and purity while ensuring the protocol is robust enough to be scalable and reproducible across different laboratory settings. The presence of the aldehyde group necessitates careful selection of reaction conditions to avoid unwanted side reactions. This guide will compare a traditional two-step Williamson ether synthesis with a more streamlined one-pot approach.
Protocol 1: The Classic Two-Step Williamson Ether Synthesis
This method is a stalwart in organic synthesis, known for its reliability and predictability. It involves two discrete steps: the synthesis of 2-chloroacetamide and its subsequent reaction with 4-chloro-2-formylphenol.
Step 1: Synthesis of 2-Chloroacetamide
The initial step involves the amidation of an activated chloroacetyl species. A common and cost-effective method is the reaction of ethyl chloroacetate with aqueous ammonia.[1]
Causality Behind Experimental Choices:
-
Reagents: Ethyl chloroacetate is a readily available and inexpensive starting material. Aqueous ammonia serves as the nitrogen source for the amide formation.
-
Temperature Control: The reaction is typically conducted at low temperatures (0-5 °C) to minimize the hydrolysis of the ester and the potential for substitution of the chloride by ammonia, which would lead to the formation of glycine ethyl ester as a byproduct.[1]
-
Work-up: The product, being a solid, conveniently precipitates from the reaction mixture and can be isolated by simple filtration.
Step 2: Williamson Ether Synthesis
The second step is the nucleophilic substitution of the chloride in 2-chloroacetamide by the phenoxide of 4-chloro-2-formylphenol.
Causality Behind Experimental Choices:
-
Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the phenolic hydroxyl group of 4-chloro-2-formylphenol, forming the more nucleophilic phenoxide.[2] The choice of K₂CO₃ is advantageous as it is inexpensive, easy to handle, and generally does not promote side reactions with the aldehyde group.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is ideal for this reaction.[2][3] These solvents effectively solvate the potassium cation, leaving the phenoxide anion more exposed and reactive, thereby accelerating the rate of the Sₙ2 reaction.
-
Catalyst: In some instances, a catalytic amount of potassium iodide (KI) can be added to enhance the reaction rate through the Finkelstein reaction, where the chloride on 2-chloroacetamide is transiently replaced by the more reactive iodide.[2]
Visualizing the Two-Step Synthesis
Caption: Reaction scheme for the two-step synthesis of this compound.
Protocol 2: The Streamlined One-Pot Synthesis
A one-pot synthesis offers the allure of improved efficiency by reducing the number of synthetic steps and purification procedures. In this approach, 4-chloro-2-formylphenol is reacted directly with chloroacetonitrile, followed by an in-situ hydrolysis of the resulting nitrile to the desired acetamide.
Causality Behind Experimental Choices:
-
Initial Etherification: Similar to the Williamson ether synthesis, a base like K₂CO₃ is used to generate the phenoxide for the initial reaction with chloroacetonitrile.
-
Nitrile Hydrolysis: The nitrile intermediate can be hydrolyzed to the primary amide under either acidic or basic conditions. A controlled hydrolysis is crucial to prevent the hydrolysis of the amide to the corresponding carboxylic acid.
-
Robustness Concerns: While seemingly more efficient, one-pot syntheses can be less robust. The conditions required for nitrile hydrolysis might be harsh enough to affect the aldehyde group, potentially leading to side products and lower overall yields of the desired product. The optimization of reaction conditions is critical for the success of this approach.
Visualizing the One-Pot Synthesis
Caption: Reaction scheme for the one-pot synthesis of this compound.
Comparative Analysis of Synthetic Protocols
The choice of synthetic route is often a trade-off between efficiency, cost, and reliability. The following table provides a comparative summary of the two protocols discussed.
| Parameter | Protocol 1: Two-Step Williamson Ether Synthesis | Protocol 2: One-Pot Synthesis |
| Overall Yield | Generally high and reproducible (typically >70-80% for analogous reactions).[3][4] | Variable and highly dependent on reaction conditions; potential for lower yields due to side reactions. |
| Purity of Crude Product | Generally high, with fewer byproducts. | May be lower due to the formation of byproducts from the aldehyde or over-hydrolysis. |
| Reproducibility | High; the protocol is well-established and less sensitive to minor variations in reaction conditions. | Moderate to low; can be sensitive to reaction parameters, making reproducibility a challenge. |
| Robustness & Scalability | Highly robust and easily scalable. | May require significant optimization for scalability to maintain yield and purity. |
| Reaction Time | Longer due to two separate steps and an intermediate work-up. | Shorter overall reaction time as it avoids an intermediate isolation step. |
| Cost-Effectiveness | Cost-effective due to the use of inexpensive reagents and high, reliable yields. | Potentially more cost-effective in terms of time and solvent usage, but this can be offset by lower yields and purification challenges. |
| Safety Considerations | Involves handling of aqueous ammonia and chloroacetyl chloride, which are corrosive and lachrymatory.[1] | Chloroacetonitrile is toxic and requires careful handling. |
Recommended Protocol: The Two-Step Williamson Ether Synthesis
For researchers and drug development professionals who prioritize reproducibility and robustness, the two-step Williamson ether synthesis is the recommended protocol. Its predictability and high yields of a pure product outweigh the slightly longer reaction time.
Detailed Experimental Procedure
Step 1: Synthesis of 2-Chloroacetamide
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add ethyl chloroacetate (1.0 eq).
-
Begin vigorous stirring and slowly add chilled aqueous ammonia (28-30%, 2.0 eq) dropwise, maintaining the internal temperature between 0-5 °C.[1]
-
Continue stirring in the cold bath for 30 minutes after the addition is complete.
-
Allow the reaction mixture to stand at room temperature for 1 hour.
-
Collect the precipitated solid by vacuum filtration and wash with cold water to remove any ammonium chloride.
-
Dry the product under vacuum to obtain 2-chloroacetamide as a white solid. The product is typically of sufficient purity for the next step, but can be recrystallized from water if necessary.[1]
Step 2: Synthesis of this compound
-
To a stirred solution of 4-chloro-2-formylphenol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloroacetamide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Characterization Data (Predicted based on analogous compounds)
-
¹H NMR: Signals corresponding to the aldehydic proton (~9.9 ppm), aromatic protons, the -OCH₂- group (~4.7 ppm), and the -NH₂ protons of the acetamide.[4]
-
IR: Characteristic peaks for the C=O of the aldehyde (~1680 cm⁻¹), the C=O of the amide (~1660 cm⁻¹), and N-H stretching of the amide (~3200-3400 cm⁻¹).[3]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.[4]
Workflow Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Conclusion
For the synthesis of this compound, the two-step Williamson ether synthesis stands out as the more robust and reproducible method. While the one-pot approach is theoretically more efficient, it presents significant challenges in terms of optimization and reproducibility, which are critical considerations in a drug development setting. The two-step protocol, although longer, offers a reliable pathway to a high-purity product, making it the preferred choice for researchers and scientists who require a consistent and scalable synthesis.
References
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Omar, R. S. et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(x), 0-0. [Link]
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The Royal Society of Chemistry. (2014). Supplementary Information. [Link]
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Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3246-3271. [Link]
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Jacobs, W. A., & Heidelberger, M. (1941). Chloroacetamide. Organic Syntheses, Coll. Vol. 1, p.153. [Link]
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Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 835-838. [Link]
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PubChem. (n.d.). 2-(4-Formylphenoxy)acetamide. National Center for Biotechnology Information. [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
Shaik, S. P., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 30. [Link]
-
S.A.S.H. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences, 124(5), 1019-1023. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 2-(4-Chloro-2-formylphenoxy)acetamide: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Chloro-2-formylphenoxy)acetamide, a compound that, while not having extensive publicly available safety data, can be responsibly managed by examining its constituent chemical motifs and adhering to established principles of hazardous waste management.
Our approach is grounded in the principle of chemical analogy. The structure of this compound incorporates a halogenated (chloro) aromatic ring, an aldehyde (formyl) group, and an acetamide functional group. Each of these components informs our assessment of its potential hazards and, consequently, the necessary precautions for its disposal. Compounds with similar structures, such as 2-chloroacetamide, are known to be toxic if swallowed and may cause allergic skin reactions.[1][2][3] Halogenated organic compounds are often treated as hazardous waste due to their potential environmental persistence and toxicity.[4][5] Therefore, we will proceed with the highest degree of caution, treating this compound as a hazardous substance.
Part 1: Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on its chemical structure and data from related compounds, we can anticipate the following hazard profile for this compound:
| Hazard Category | Anticipated Classification | Justification based on Structural Analogs |
| Acute Toxicity (Oral) | Likely Toxic/Harmful if Swallowed | 2-Chloroacetamide is classified as "Toxic if swallowed".[1][2][3] 2-(4-Formylphenoxy)acetamide is listed as "Harmful if swallowed".[6] |
| Skin Corrosion/Irritation | Potential Skin Irritant | 2-(4-Formylphenoxy)acetamide is noted to cause skin irritation.[6] |
| Serious Eye Damage/Irritation | Potential Eye Irritant | 2-(4-Formylphenoxy)acetamide is listed as causing serious eye irritation.[6] |
| Skin Sensitization | Potential to be a Skin Sensitizer | 2-Chloroacetamide may cause an allergic skin reaction.[1][2][3] |
| Environmental Hazard | Potentially Harmful to Aquatic Life | Halogenated organic compounds can be persistent and toxic to aquatic organisms.[5][7] |
Given these potential hazards, under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain .[4][8][9] Such actions can lead to environmental contamination and pose a risk to public health.
Part 2: Personal Protective Equipment (PPE) and Spill Management
A. Personal Protective Equipment (PPE)
When handling this compound in any form (solid, in solution, or as waste), the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear nitrile rubber gloves. Given that breakthrough times can vary, consider double-gloving for extended handling periods. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.[1]
-
Body Protection: A fully buttoned laboratory coat must be worn. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11]
B. Spill Management
In the event of a spill, immediate and appropriate action is crucial:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: For small spills (that can be cleaned up in under 10 minutes by trained personnel), proceed with cleanup.[4] For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Cleanup Procedure (Small Spills):
-
Wearing the appropriate PPE, gently cover the solid spill with an inert absorbent material like vermiculite, dry sand, or a commercial sorbent to prevent dust from becoming airborne.[12]
-
Carefully sweep or scoop the mixture into a clearly labeled, sealable waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Place all contaminated materials, including gloves and absorbent pads, into the hazardous waste container.
-
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as a regulated, hazardous chemical waste. This involves segregation, proper containment, and transfer to a licensed waste disposal facility via your institution's EHS program.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[13][14]
-
Designate a Waste Stream: this compound waste should be collected in a dedicated container labeled "Halogenated Organic Solid Waste."
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly:
Step 2: Waste Container Selection and Labeling
-
Container Choice: Use a chemically compatible container with a secure, screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice. The container must be in good condition, free from cracks or leaks.[14]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation (i.e., in the same lab).[14][16]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[8][16] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[14]
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or you have no further need to accumulate this waste, contact your institution's Environmental Health and Safety (EHS) or equivalent office to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste pickup.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
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Personal protective equipment for handling 2-(4-Chloro-2-formylphenoxy)acetamide
For researchers engaged in the dynamic field of drug development, the ability to safely handle novel chemical entities is paramount. This guide provides essential safety and logistical information for 2-(4-Chloro-2-formylphenoxy)acetamide, a compound of interest for its potential applications. As a Senior Application Scientist, my objective is to offer a framework that is not only procedurally sound but also instills a deep understanding of the "why" behind each safety measure, ensuring a culture of safety and scientific integrity in your laboratory.
Core Safety Directives and Hazard Assessment
Given the functionalities present in this compound, a thorough risk assessment is the first step. The primary hazards to consider are:
-
Oral Toxicity : Harmful if swallowed[1].
-
Dermal and Inhalation Toxicity : Potentially harmful through skin contact or inhalation[1].
-
Skin and Eye Irritation : Expected to cause skin and serious eye irritation[1].
-
Sensitization : Aldehydes and chlorinated aromatic compounds can act as sensitizers, potentially causing allergic reactions upon repeated exposure[2].
-
Systemic Effects : Chlorinated organic compounds can have various systemic health effects, including potential damage to the liver, kidneys, and central nervous system[3][4].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges and particulate filter. | To prevent inhalation of dust, aerosols, or vapors, which may be harmful[2][5]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Gloves must be inspected before use[2][6]. | To prevent skin contact, which can cause irritation and potential systemic absorption[3][4]. Latex gloves are not recommended as they may not provide adequate protection[2]. |
| Eye/Face Protection | Chemical splash goggles and a face shield. | To protect eyes from splashes, which can cause serious irritation[1][7]. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A buttoned lab coat, with consideration for a chemical-resistant apron for larger quantities. | To prevent skin contact and contamination of personal clothing[6][7]. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring the integrity of your research.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation :
-
Before beginning any work, consult all available safety information, including this guide and any institutional chemical hygiene plans[8][9].
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order[10].
-
Properly don all required PPE as outlined in the table above.
-
-
Engineering Controls :
-
Handling :
-
When handling the solid material, take care to avoid generating dust[10].
-
Use only the amount of material necessary for your experiment to minimize waste.
-
Keep containers tightly closed when not in use.
-
-
Emergency Procedures :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[10][11].
-
Skin Contact : Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists[12][13].
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[7][10].
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[10][13].
-
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste[7][14].
Waste Segregation and Labeling:
-
Solid Waste : Collect any contaminated solid materials (e.g., weighing paper, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container[14][15].
-
Liquid Waste : Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not overfill containers; leave at least 5% headspace for thermal expansion[14][16].
-
Labeling : All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[15][17]. Include the approximate concentration and any other components in the waste mixture.
Disposal Procedures:
-
Store hazardous waste in a designated, well-ventilated satellite accumulation area, segregated from incompatible materials[14][18].
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office[17]. Do not dispose of this chemical down the drain or in regular trash[14].
-
Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After triple-rinsing and air-drying in a fume hood, the container may be disposed of as regular laboratory glass or plastic waste after defacing the label[15][16].
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the principles of responsible scientific practice. This commitment to safety is the foundation upon which groundbreaking research is built.
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University of Tennessee, Knoxville Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
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European Chemicals Agency. (n.d.). Guidance documents. ECHA. Retrieved from [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
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Vanderbilt University Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]
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Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories. ASPR. Retrieved from [Link]
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The Acta Group. (2009, November 3). ECHA Publishes Concise Guidance on Chemical Safety Assessment. Retrieved from [Link]
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European Chemicals Agency. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube. Retrieved from [Link]
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Material Safety Data Sheet. (n.d.). 2-Chloroacetophenone. Retrieved from [Link]
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United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
